4-Chloro-2-methyl-6-phenylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methyl-6-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-13-10(7-11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRVYJDOHARDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 4-Chloro-2-methyl-6-phenylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document elucidates the core chemical principles, step-by-step experimental protocols, and critical process parameters for the synthesis of this pyrimidine derivative. The primary synthesis route detailed herein involves a two-step process: the formation of a 2-methyl-6-phenylpyrimidin-4-ol intermediate, followed by a robust chlorination reaction. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic strategies for pyrimidine-based molecules.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active compounds, including nucleic acids, vitamins, and a multitude of pharmaceuticals.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, in particular, is a valuable intermediate in the synthesis of more complex molecules, owing to the reactive chlorine atom at the 4-position which can be readily displaced by various nucleophiles.[3] This reactivity profile makes it a versatile building block for the development of novel therapeutic agents and functional materials.
Core Synthetic Strategy: A Two-Step Approach
The most prevalent and efficient synthesis of this compound is achieved through a two-step reaction sequence. This strategy is predicated on the initial construction of the pyrimidine ring to form 2-methyl-6-phenylpyrimidin-4-ol, which is subsequently converted to the target chloro-derivative.
Figure 1: Overall two-step synthesis pathway for this compound.
Step 1: Synthesis of 2-Methyl-6-phenylpyrimidin-4-ol
The initial and crucial step in this synthetic sequence is the construction of the pyrimidine ring. This is typically achieved through the condensation of a β-dicarbonyl compound with an amidine. In this specific synthesis, benzoylacetone serves as the three-carbon building block, and acetamidine provides the N-C-N fragment.
Principle of the Reaction
The reaction proceeds via a cyclocondensation mechanism. The basic conditions facilitate the deprotonation of the active methylene group of benzoylacetone, which then undergoes a nucleophilic attack on the carbon atom of acetamidine. Subsequent intramolecular condensation and dehydration lead to the formation of the stable aromatic pyrimidine ring.
Experimental Protocol
Materials:
-
Benzoylacetone
-
Acetamidine hydrochloride
-
Sodium ethoxide (or other suitable base)
-
Ethanol (anhydrous)
-
Hydrochloric acid (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.
-
To this basic solution, add acetamidine hydrochloride and stir until it dissolves.
-
Add benzoylacetone dropwise to the reaction mixture.
-
The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with dilute hydrochloric acid to precipitate the product.
-
The solid product, 2-methyl-6-phenylpyrimidin-4-ol, is collected by filtration, washed with cold water, and dried.[4]
Step 2: Chlorination of 2-Methyl-6-phenylpyrimidin-4-ol
The second step involves the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chlorine atom. This is a critical transformation that activates the molecule for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose.[5][6]
Rationale for Reagent Selection
Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, making it highly effective for the conversion of heteroaromatic hydroxyl compounds to their corresponding chloro derivatives. The reaction is typically driven to completion by heating.
Experimental Protocol
Materials:
-
2-Methyl-6-phenylpyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst and acid scavenger)
-
Dichloromethane (or other suitable solvent)
-
Ice-water
-
Sodium bicarbonate solution
Procedure:
-
In a fume hood, a mixture of 2-methyl-6-phenylpyrimidin-4-ol and phosphorus oxychloride is carefully prepared in a round-bottom flask equipped with a reflux condenser.[6] A small amount of N,N-dimethylaniline can be added.
-
The reaction mixture is heated under reflux for a few hours.[5] The reaction progress is monitored by TLC.
-
After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The reaction mixture is then cooled in an ice bath and cautiously poured onto crushed ice to quench the remaining POCl₃.
-
The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.
-
The crude product can be purified by column chromatography or recrystallization.
Alternative Synthetic Routes
While the two-step process described above is the most common, other methods for the synthesis of substituted pyrimidines exist. One notable alternative involves the use of chalcones as starting materials.[7][8][9][10][11]
Synthesis from Chalcones
Chalcones, which are α,β-unsaturated ketones, can react with amidines in the presence of a base to form dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines.[8][9] For the synthesis of 2-methyl-6-phenylpyrimidin-4-ol, a suitably substituted chalcone would be required.
Figure 2: Generalized pathway for pyrimidine synthesis from chalcones.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthesis Step |
| 2-Methyl-6-phenylpyrimidin-4-ol | C₁₁H₁₀N₂O | 186.21 | Cyclocondensation of benzoylacetone and acetamidine |
| This compound | C₁₁H₉ClN₂ | 204.66 | Chlorination of the pyrimidinol with POCl₃ |
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental principles of heterocyclic chemistry. The two-step approach involving the formation of a pyrimidinol intermediate followed by chlorination offers a reliable and scalable route to this valuable synthetic building block. Understanding the nuances of each reaction step, from the choice of reagents to the optimization of reaction conditions, is paramount for achieving high yields and purity. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this compound and utilize it in their drug discovery and materials science endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-METHYL-6-PHENYLPYRIMIDIN-4-OL 1G - OR9874-1G [dabos.com]
- 5. 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol | 1114597-04-4 | Benchchem [benchchem.com]
- 6. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 7. [PDF] Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity | Semantic Scholar [semanticscholar.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. scispace.com [scispace.com]
- 10. Synthesis of new chalcones and pyrimidine derivatives as antidiabetic agents for type 2 diabetes mellitus: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
An In-depth Technical Guide to the Physicochemical Properties of Chloro-Methyl-Phenylpyrimidine Isomers
A Note to the Researcher: The compound of interest, 4-Chloro-2-methyl-6-phenylpyrimidine (CAS No. 2915-15-3), is a specific isomer of a substituted pyrimidine. In the course of this technical review, it has become apparent that publicly available experimental data for this exact isomer is limited. However, a closely related isomer, 4-Chloro-6-methyl-2-phenylpyrimidine (CAS No. 29509-92-0), has more extensive, albeit still incomplete, characterization data. This guide will therefore focus on the physicochemical properties of the latter, more documented isomer, providing a valuable reference point for researchers in the field. It is crucial to acknowledge this distinction in any experimental design or interpretation of data.
Introduction
Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, forming the core structure of numerous biologically active molecules. Their physicochemical properties are pivotal in determining their pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed overview of the known physicochemical characteristics of 4-Chloro-6-methyl-2-phenylpyrimidine, offering insights into its molecular structure, solubility, and spectral properties. Furthermore, it outlines robust experimental protocols for the determination of key parameters, empowering researchers to conduct their own characterization studies.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers.
Caption: Key identifiers for 4-Chloro-6-methyl-2-phenylpyrimidine.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 4-Chloro-6-methyl-2-phenylpyrimidine is presented below. This table combines experimentally determined values with computationally predicted data, providing a comprehensive profile.
| Property | Value | Source (Type) |
| Molecular Weight | 204.65 g/mol | PubChem (Computed)[1] |
| Boiling Point | 324.5 ± 22.0 °C at 760 mmHg | ECHEMI (Predicted)[2] |
| Melting Point | Not available | - |
| Solubility | 0.3 µg/mL (at pH 7.4) | PubChem (Experimental)[1] |
| logP (XLogP3) | 3.2 | PubChem (Computed)[1] |
| pKa | Not available | - |
Spectral Data
Spectroscopic analysis is essential for structural elucidation and purity assessment.
-
Mass Spectrometry (GC-MS): Experimental GC-MS data is available and shows a molecular ion peak consistent with the compound's molecular weight. The top five peaks observed are at m/z values of 169, 204, 77, 206, and 103.[1]
Synthesis Overview
The synthesis of chloro-substituted phenylpyrimidines can be achieved through various synthetic routes. One common approach involves the condensation of a β-diketone or a related precursor with benzamidine to form a hydroxypyrimidine, followed by chlorination using an agent like phosphorus oxychloride (POCl₃).
Caption: A simplified schematic of a common synthetic route.
Experimental Protocols: A Practical Guide
For researchers requiring empirical data, the following section provides detailed, step-by-step methodologies for determining key physicochemical properties.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Principle: The sample is heated at a controlled rate, and the temperature range over which the solid-to-liquid phase transition occurs is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline 4-Chloro-6-methyl-2-phenylpyrimidine is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.
-
For a more precise measurement, the apparatus is heated to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Causality in Experimental Choices:
-
Fine Grinding: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Crucial for allowing the system to remain in thermal equilibrium, providing an accurate measurement of the phase transition temperature.
Determination of Aqueous Solubility (Thermodynamic Method)
Thermodynamic solubility represents the equilibrium concentration of a compound in a given solvent at a specific temperature and is a vital parameter in drug development.
Principle: An excess of the solid compound is equilibrated with the solvent of interest until saturation is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Apparatus and Reagents:
-
Scintillation vials or similar sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Reference standard of 4-Chloro-6-methyl-2-phenylpyrimidine
Procedure:
-
Sample Preparation: An excess amount of solid 4-Chloro-6-methyl-2-phenylpyrimidine is added to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: The vials are sealed and placed on an orbital shaker in a temperature-controlled environment for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved particles.
-
Quantification (HPLC):
-
A standard stock solution of the compound is prepared in a suitable organic solvent (e.g., acetonitrile) and used to create a series of calibration standards by dilution.
-
The filtered sample and the calibration standards are injected into the HPLC system.
-
The peak area of the compound in the sample is compared to the calibration curve to determine its concentration.
-
-
Data Reporting: The solubility is reported in units such as µg/mL or µM.
Self-Validating System:
-
Visual Confirmation of Excess Solid: Ensures that the solution is saturated.
-
Time to Equilibrium Study: It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
Caption: Experimental workflow for thermodynamic solubility determination.
References
An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Chloro-2-methyl-6-phenylpyrimidine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of nucleobases in DNA and RNA and appearing in a vast array of therapeutic agents with diverse biological activities.[1][2][3][4][5] The strategic functionalization of this privileged scaffold allows for the fine-tuning of physicochemical properties and biological targets. 4-Chloro-2-methyl-6-phenylpyrimidine is a key intermediate, providing a structural basis for the design and synthesis of novel drug candidates.[6] Its characterization is not merely an academic exercise but a critical step in quality control and the rational design of new chemical entities. This guide provides a comprehensive framework for the synthesis, purification, and rigorous structural elucidation of this compound, reflecting the self-validating systems required in drug development.
Part 1: Synthesis and Purity Assessment
The journey to structural elucidation begins with the synthesis of the target compound, followed by a stringent assessment of its purity. Impurities, which can arise from starting materials, byproducts, or degradation, can confound analytical data and impact biological efficacy and safety.[7][8][9]
Synthesis Pathway: A Two-Step Approach
A common and efficient route to this compound involves a two-step process: initial formation of a hydroxypyrimidine intermediate, followed by chlorination.
Step 1: Pyrimidine Ring Formation The synthesis commences with the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. For the target molecule, the reaction of ethyl benzoylacetate with acetamidine hydrochloride in the presence of a base like sodium ethoxide is a viable route to form the 2-methyl-6-phenylpyrimidin-4(3H)-one intermediate.[10]
Step 2: Chlorination The resulting hydroxypyrimidine is then converted to the target 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).[10][11]
Experimental Protocol: Synthesis
Materials:
-
2-methyl-6-phenylpyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Organic base (e.g., N,N-diethylaniline)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a stirred solution of 2-methyl-6-phenylpyrimidin-4(3H)-one in a suitable solvent, slowly add phosphorus oxychloride at a controlled temperature.[10][11]
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).
-
Cool the mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.[10]
Purity Determination: A Multi-faceted Approach
Purity is not an absolute value but a profile determined by a suite of analytical techniques. For pharmaceutical intermediates, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the gold standards for assessing purity and identifying impurities.[7][12]
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase.
-
Utility: Provides quantitative data on the purity of the compound and can detect non-volatile impurities.
-
Expected Result: A single major peak with a purity level typically exceeding 98% is desired for subsequent characterization and use in drug development.
Differential Scanning Calorimetry (DSC)
-
Principle: DSC can be used to determine the purity of crystalline substances by analyzing their melting behavior. Impurities broaden the melting peak and lower the melting point.[9]
-
Pre-requisites: This method is suitable for crystalline materials with a purity of >98% that do not decompose upon melting.[9]
Part 2: Structural Elucidation Workflow
Once the purity of this compound has been established, a combination of spectroscopic and spectrometric techniques is employed to confirm its molecular structure.
Workflow Diagram: Structural Elucidation
Caption: A logical workflow for the synthesis, purification, and structural elucidation of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound.[13]
-
Expected Molecular Ion: For this compound (C₁₁H₉ClN₂), the expected monoisotopic mass is approximately 204.0454 g/mol .[14]
-
Isotopic Pattern of Chlorine: A key feature in the mass spectrum will be the presence of an M+2 peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[15][16][17] This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M+) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2), separated by 2 m/z units.[15][16][17] This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[13][18][19]
¹H NMR Spectroscopy
-
Principle: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
-
Expected ¹H NMR Spectrum of this compound:
-
Phenyl Protons (C₆H₅): A multiplet integrating to 5 protons, likely in the aromatic region (δ 7.4-8.2 ppm). The exact chemical shifts will depend on the electronic effects of the pyrimidine ring.
-
Pyrimidine Proton (H5): A singlet integrating to 1 proton. Its chemical shift will be influenced by the adjacent chloro and phenyl groups.
-
Methyl Protons (CH₃): A singlet integrating to 3 protons, typically in the upfield region (δ 2.0-3.0 ppm).
-
¹³C NMR Spectroscopy
-
Principle: ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment.
-
Expected ¹³C NMR Spectrum of this compound:
-
Phenyl Carbons: Several signals in the aromatic region (δ 120-140 ppm). The carbon attached to the pyrimidine ring will be a quaternary carbon.
-
Pyrimidine Carbons: Four distinct signals for the pyrimidine ring carbons. The carbon bearing the chlorine atom (C4) will be significantly downfield.
-
Methyl Carbon: A single signal in the upfield region (δ 20-30 ppm).
-
2D NMR Techniques (COSY, HSQC, HMBC)
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.[18][19]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the entire molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[2]
-
Expected IR Absorptions:
-
Aromatic C-H stretch: ~3050-3100 cm⁻¹
-
C=C and C=N stretching (aromatic rings): ~1450-1600 cm⁻¹
-
C-Cl stretch: ~700-800 cm⁻¹[2]
-
Single-Crystal X-ray Diffraction
If a suitable single crystal of this compound can be grown, X-ray crystallography provides the definitive, unambiguous 3D structure of the molecule in the solid state.[1][4][20][21][22] This technique reveals precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[1]
Summary of Expected Analytical Data
| Technique | Parameter | Expected Value/Observation |
| Molecular Formula | - | C₁₁H₉ClN₂ |
| Molecular Weight | - | 204.65 g/mol [14] |
| Mass Spectrometry | Molecular Ion (M+) | m/z ~204 |
| Isotopic Peak (M+2) | m/z ~206 (approx. 1/3 intensity of M+)[15][16] | |
| ¹H NMR | Phenyl Protons | Multiplet, 5H, δ ~7.4-8.2 ppm |
| Pyrimidine Proton | Singlet, 1H | |
| Methyl Protons | Singlet, 3H, δ ~2.0-3.0 ppm | |
| ¹³C NMR | Aromatic Carbons | Multiple signals, δ ~120-160 ppm |
| Methyl Carbon | Single signal, δ ~20-30 ppm | |
| IR Spectroscopy | Key Stretches | Aromatic C-H, C=C, C=N, C-Cl |
Conclusion
The structural analysis and characterization of this compound is a systematic process that relies on a suite of orthogonal analytical techniques. By following a logical workflow from synthesis and purification to comprehensive spectroscopic and spectrometric analysis, researchers can unequivocally confirm the identity, purity, and structure of this valuable chemical intermediate. This rigorous approach is fundamental to ensuring the quality and reliability of data in drug discovery and development, providing a solid foundation for the subsequent exploration of the compound's therapeutic potential.
References
- 1. What are the crystal structures of pyrimidine series compounds? - Blog [m.btcpharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 4-chloro-2-phenylpyrimidine_TargetMol [targetmol.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. echemi.com [echemi.com]
- 11. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 12. Identity determination and purity testing [chemcon.com]
- 13. benchchem.com [benchchem.com]
- 14. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. researchgate.net [researchgate.net]
- 20. journals.iucr.org [journals.iucr.org]
- 21. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives [mdpi.com]
- 22. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | MDPI [mdpi.com]
An In-depth Technical Guide to 4-Chloro-2-methyl-6-phenylpyrimidine (CAS No. 2915-15-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-6-phenylpyrimidine (CAS No. 2915-15-3), a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, provides an analysis of its spectroscopic data, outlines a representative synthetic protocol, and explores its applications in drug discovery and development. Safety and handling information is also included to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers utilizing this compound in the synthesis of novel therapeutic agents.
Chemical Identity and Physical Properties
This compound is a substituted pyrimidine with the chemical formula C₁₁H₉ClN₂.[1] Its structure features a central pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 2-position, and a phenyl group at the 6-position.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2915-15-3 | [2] |
| Molecular Formula | C₁₁H₉ClN₂ | [1] |
| Molecular Weight | 204.66 g/mol | [3] |
| Appearance | Solid | [4] |
| Boiling Point | 324.5 ± 22.0 °C at 760 mmHg (Predicted) | [5] |
| Solubility | 0.3 µg/mL at pH 7.4 | [1] |
| XLogP3 | 3.2 | [5] |
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of this compound.
Mass Spectrometry
The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 204, corresponding to the molecular weight of the compound. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 206 with an intensity of approximately one-third of the molecular ion peak is also anticipated. Common fragmentation patterns may involve the loss of the chloro group or cleavage of the phenyl or methyl substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the pyrimidine ring proton, and the methyl protons. The phenyl protons would likely appear as a multiplet in the aromatic region (δ 7.0-8.5 ppm). The single proton on the pyrimidine ring would appear as a singlet, and the methyl protons would also present as a singlet, typically in the upfield region (δ 2.0-3.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would reveal signals for all eleven carbon atoms in the molecule. The carbons of the phenyl ring and the pyrimidine ring would resonate in the downfield aromatic region, while the methyl carbon would appear at a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the pyrimidine and phenyl rings, and the C-Cl stretching vibration.
Synthesis and Reactivity
This compound is a valuable intermediate in organic synthesis due to the reactivity of the chloro substituent. The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
Representative Synthetic Protocol
A common synthetic route to this compound involves the condensation of a β-dicarbonyl compound with acetamidine, followed by chlorination. A general procedure is outlined below:
Step 1: Synthesis of 2-methyl-6-phenylpyrimidin-4(3H)-one A mixture of a suitable β-ketoester, such as ethyl benzoylacetate, and acetamidine hydrochloride is refluxed in the presence of a base, like sodium ethoxide in ethanol.[5]
Step 2: Chlorination to this compound The resulting 2-methyl-6-phenylpyrimidin-4(3H)-one is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product.[5]
Diagram 1: General Synthetic Workflow
Caption: A two-step synthesis of this compound.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[6] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The reactive chloro group allows for the facile introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Derivatives of substituted pyrimidines have been investigated for a variety of biological activities, including as antimicrobial and anticancer agents.[7] The specific substitution pattern of this compound provides a unique chemical space for the design of novel kinase inhibitors, receptor antagonists, and other targeted therapies.
Diagram 2: Role in Medicinal Chemistry
Caption: Application of this compound in generating compound libraries for drug discovery.
Safety and Handling
This compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Source: [1]
It is essential to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][8] Avoid the formation of dust and aerosols.[3] In case of contact with skin or eyes, rinse immediately with plenty of water.[9] If inhaled, move to fresh air.[9]
Conclusion
This compound (CAS No. 2915-15-3) is a valuable and versatile building block for medicinal chemistry and drug discovery. Its reactive chloro group allows for the synthesis of a diverse range of substituted pyrimidines for biological screening. This guide provides essential information on its properties, synthesis, and handling to support its effective and safe use in research and development.
References
- 1. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2915-15-3 this compound AKSci 7019CD [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine | 142220-65-3 | Benchchem [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 4-chloro-2-methyl-6-phenylpyrimidine: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 4-chloro-2-methyl-6-phenylpyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, characterization, and explore its potential as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antifungal agents. This document is designed to be a practical resource, blending theoretical knowledge with actionable experimental insights.
Introduction to this compound
This compound is a substituted pyrimidine with the IUPAC name 4-chloro-6-methyl-2-phenylpyrimidine.[1] The pyrimidine core is a fundamental motif in numerous biologically active molecules, including several approved drugs. The specific substitution pattern of this compound—a chloro group at position 4, a methyl group at position 2, and a phenyl group at position 6—confers distinct chemical properties and potential for selective biological activity.
The presence of a chlorine atom at the 4-position is of particular synthetic utility, serving as a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of diverse chemical libraries for drug discovery. The methyl and phenyl groups at positions 2 and 6, respectively, play a crucial role in defining the molecule's steric and electronic properties, which in turn influence its binding affinity and selectivity for biological targets.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-chloro-6-methyl-2-phenylpyrimidine | [1] |
| CAS Number | 29509-92-0 | [1] |
| Molecular Formula | C₁₁H₉ClN₂ | [1] |
| Molecular Weight | 204.66 g/mol | |
| Appearance | Solid | [2] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process. This involves the initial formation of the pyrimidine ring system, followed by a chlorination step. This synthetic strategy is adaptable and allows for the preparation of various analogs.
Step 1: Pyrimidine Ring Formation
The core pyrimidine structure is typically synthesized via a condensation reaction. A common and effective method involves the reaction of a β-dicarbonyl compound or its equivalent with an amidine. For the synthesis of the precursor to our target molecule, 6-methyl-2-phenylpyrimidin-4(3H)-one, benzamidine is reacted with a suitable three-carbon component like ethyl acetoacetate.
Step 2: Chlorination
The hydroxyl group at the 4-position of the pyrimidine ring is then converted to a chloro group. This is a crucial step that activates the molecule for further functionalization. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis of this compound
Part 1: Synthesis of 6-methyl-2-phenylpyrimidin-4(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add benzamidine hydrochloride followed by the dropwise addition of ethyl acetoacetate.
-
Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl). The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-methyl-2-phenylpyrimidin-4(3H)-one.
Part 2: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, place the dried 6-methyl-2-phenylpyrimidin-4(3H)-one in a round-bottom flask.
-
Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Reaction: Heat the mixture under reflux for 2-4 hours. The reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate out.
-
Purification: The precipitate is collected by filtration, washed thoroughly with cold water, and then recrystallized from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure this compound.
Characterization
Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:
Spectroscopic Data
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₁H₉ClN₂), the expected molecular ion peaks would correspond to its isotopic pattern, with a prominent peak at m/z 204 and a smaller peak at m/z 206 (due to the ³⁷Cl isotope).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, a singlet for the pyrimidine ring proton, and a singlet for the methyl group protons. The chemical shifts will be influenced by the electronic environment of the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbon atoms of the pyrimidine and phenyl rings, as well as the methyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C=C stretching vibrations of the pyrimidine and phenyl rings, as well as C-H stretching and bending vibrations.
Biological Activity and Therapeutic Potential
The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, mimicking the adenine core of ATP to competitively inhibit the enzyme's function. The strategic placement of substituents on the pyrimidine ring is a key strategy for achieving potency and selectivity.
Potential as a Kinase Inhibitor
The this compound structure serves as a valuable starting point for the development of kinase inhibitors. The chlorine atom at the 4-position is a key reactive handle for introducing various amine-containing side chains via nucleophilic aromatic substitution (SNAr). These side chains can extend into specific pockets of the kinase active site, thereby enhancing binding affinity and selectivity. A notable application of similar pyrimidine scaffolds is in the development of Aurora Kinase inhibitors, which are crucial regulators of mitosis and are often overexpressed in cancer.
Logical Relationship: From Scaffold to Kinase Inhibitor
Caption: A logical workflow for developing kinase inhibitors.
Potential Antifungal Activity
Derivatives of 2-phenylpyrimidine have also been investigated as potential antifungal agents.[2] A key target for many antifungal drugs is the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. The phenylpyrimidine core can be designed to fit into the active site of CYP51, disrupting its function and leading to fungal cell death.
Signaling Pathway: Potential Antifungal Mechanism of Action
Caption: Potential mechanism of antifungal action via CYP51 inhibition.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,4,6-substituted pyrimidines is highly dependent on the nature and position of the substituents.[3][4][5]
-
The 4-Position: The chloro group at this position is not only a synthetic handle but can also contribute to binding interactions. Replacing it with different groups allows for the exploration of various binding pockets in the target protein.
-
The 2-Position: The methyl group at this position can influence the molecule's orientation within a binding site. Modifications at this position can be used to fine-tune selectivity.
-
The 6-Position: The phenyl group at this position can engage in hydrophobic or π-stacking interactions with amino acid residues in the active site of a target enzyme. Substitution on this phenyl ring can further optimize these interactions and improve potency.
Conclusion and Future Directions
This compound is a versatile heterocyclic compound with significant potential in drug discovery. Its straightforward synthesis and the reactivity of the 4-chloro position make it an attractive scaffold for the generation of diverse chemical libraries. While direct biological data for this specific compound is limited, the well-documented activities of related pyrimidine derivatives, particularly as kinase inhibitors and antifungal agents, provide a strong rationale for its further investigation.
Future research should focus on the synthesis of a focused library of derivatives by exploiting the reactivity of the 4-chloro group. These compounds should then be screened against a panel of kinases and fungal strains to identify promising lead candidates. Detailed structural biology studies, such as X-ray crystallography of ligand-protein complexes, will be invaluable for understanding the molecular basis of their activity and for guiding further lead optimization efforts.
References
- 1. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 4. Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-methyl-6-phenylpyrimidine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive framework for the characterization of 4-Chloro-2-methyl-6-phenylpyrimidine, a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1] Understanding the physicochemical properties, particularly solubility and stability, of novel derivatives like this compound is a critical step in early-stage drug discovery and development. It dictates formulation strategies, storage conditions, and ultimately, the therapeutic potential of the compound.
Initial literature and database searches indicate that while the synthesis of this compound is documented, comprehensive experimental data on its solubility and stability are not widely published.[2][3] This guide, therefore, is designed to provide researchers with the foundational knowledge and detailed experimental protocols necessary to conduct a thorough evaluation of these critical parameters. We will draw upon established methodologies for characterizing similar heterocyclic compounds and pyrimidine derivatives to provide a robust, scientifically-grounded approach.
Part 1: Physicochemical Characterization and Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability. The pyrimidine ring, being polar in nature, suggests that its derivatives may exhibit varied solubility depending on the nature and position of their substituents.[4][5] The presence of a chloro group, a methyl group, and a phenyl group on the pyrimidine core of the target molecule will create a unique electronic and steric environment influencing its interaction with different solvents.
Predicted Physicochemical Properties
While experimental data is sparse, we can infer some properties based on the structure and comparison with analogs like 4-Chloro-6-methyl-2-phenylpyrimidine.[6]
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₁H₉ClN₂ | Based on chemical structure. |
| Molecular Weight | 204.66 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Typical for similar pyrimidine derivatives.[4] |
| Aqueous Solubility | Expected to be low | The presence of the phenyl group and the chloro substituent likely decreases aqueous solubility. A close analog, 4-chloro-6-methyl-2-phenylpyrimidine, has a reported solubility of 0.3 µg/mL at pH 7.4.[6][7] |
| Organic Solvent Solubility | Higher solubility expected in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM) | Based on general solubility trends for heterocyclic compounds.[8] |
Experimental Workflow for Solubility Assessment
A systematic approach is required to determine the solubility profile of this compound in various media relevant to pharmaceutical development.
Caption: Workflow for determining the solubility of this compound.
Detailed Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound (purity >98%)
-
Selection of solvents:
-
Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4)
-
Methanol, Ethanol
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the selected solvent.
-
Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method.[9]
-
Calculate the solubility in mg/mL or µg/mL.
Part 2: Stability Assessment
Evaluating the stability of a potential drug candidate is crucial for ensuring its safety, efficacy, and shelf-life.[10][11] The chloro substituent at the 4-position of the pyrimidine ring is a potential site for nucleophilic substitution, particularly hydrolysis.[12][13] Therefore, a comprehensive stability study should investigate the effects of pH, temperature, and light.
Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
Caption: Experimental workflow for forced degradation studies.
Protocol: Hydrolytic Stability
Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.
Procedure:
-
Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media.
-
Incubate the solutions at a controlled temperature (e.g., 50°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the aliquots if necessary.
-
Analyze the samples using a stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect any degradation products. The chloro group at the 4-position is susceptible to hydrolysis, which would likely yield the corresponding 2-methyl-6-phenylpyrimidin-4-ol.[12][13]
Protocol: Thermal Stability
Objective: To assess the stability of the compound under elevated temperatures in both solid and solution states.
Methodologies:
-
Solid-State Thermal Stability (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC):
-
TGA measures the change in mass of a sample as a function of temperature, identifying the onset of thermal decomposition.[11][14][15]
-
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing melting points, phase transitions, and decomposition events.[10][14][15]
-
-
Solution-State Thermal Stability:
-
Prepare a solution of the compound in a suitable solvent.
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
Analyze samples at various time points by HPLC to monitor for degradation.
-
Protocol: Photostability
Objective: To determine the light sensitivity of the compound according to ICH Q1B guidelines.[16][17][18][19][20]
Procedure:
-
Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16]
-
A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.[16]
-
After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Compare the results to determine the extent of photodegradation. Any significant change in purity or the appearance of new peaks in the chromatogram of the exposed sample indicates photosensitivity.
Part 3: Analytical Methodologies
A robust and validated analytical method is essential for the accurate quantification of this compound and its potential degradants.
| Technique | Application | Key Information Provided |
| HPLC-UV | Purity assessment, quantification in solubility and stability studies. | Retention time, peak area (for concentration), detection of impurities/degradants.[21] |
| LC-MS/MS | Identification of unknown degradation products. | Molecular weight and fragmentation patterns of the parent compound and its degradants.[21] |
| NMR (¹H and ¹³C) | Structural confirmation of the synthesized compound and characterization of major degradants. | Chemical structure and connectivity of atoms.[21] |
| FTIR | Identification of functional groups. | Confirms the presence of key chemical bonds in the molecule.[21] |
Conclusion
While specific experimental data for this compound is not extensively available in the public domain, this guide provides a comprehensive and scientifically rigorous framework for its characterization. By following the detailed protocols for solubility and stability assessment, researchers can generate the critical data needed to advance this compound through the drug discovery pipeline. The methodologies outlined herein are based on established principles and regulatory guidelines, ensuring the generation of reliable and interpretable results. Further investigation into this and similar pyrimidine derivatives will continue to enrich our understanding of their therapeutic potential.
References
- 1. heteroletters.org [heteroletters.org]
- 2. 2915-15-3 this compound AKSci 7019CD [aksci.com]
- 3. echemi.com [echemi.com]
- 4. scialert.net [scialert.net]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. akjournals.com [akjournals.com]
- 15. Pharmaceutical Thermal Stability Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. m.youtube.com [m.youtube.com]
- 18. ikev.org [ikev.org]
- 19. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. benchchem.com [benchchem.com]
An In-Depth Spectroscopic Guide to 4-Chloro-2-methyl-6-phenylpyrimidine: Elucidation for Advanced Research
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Chloro-2-methyl-6-phenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published experimental spectra for this specific isomer, this document leverages established spectroscopic principles and data from closely related analogues to present a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not only spectral assignments but also the causal logic behind the expected spectroscopic behavior, thereby facilitating the identification and characterization of this molecule in a laboratory setting.
Introduction: The Significance of Spectroscopic Characterization
This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold that is a cornerstone in the development of a wide array of pharmaceuticals and functional materials. The precise arrangement of substituents on the pyrimidine ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity and chemical reactivity. Therefore, unambiguous structural confirmation is paramount. Spectroscopic techniques such as NMR, IR, and MS provide a detailed molecular fingerprint, making them indispensable tools for chemists.
This guide focuses on the specific isomer where the methyl group is at the 2-position and the phenyl group is at the 6-position. It is crucial to distinguish this from its isomer, 4-chloro-6-methyl-2-phenylpyrimidine, as the substituent placement significantly alters the spectroscopic output.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of this compound forms the basis for all spectroscopic predictions. The interplay between the electron-withdrawing chloro group, the electron-donating methyl group, and the resonant phenyl ring creates a unique electronic environment that is reflected in its spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the scarcity of published experimental data for this compound, the following assignments are predicted based on established chemical shift principles and data from analogous substituted pyrimidines. The complexity of substituted pyrimidine NMR spectra often arises from complex spin-spin coupling and the influence of substituents on the electronic environment[1].
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
The proton NMR spectrum is expected to be characterized by distinct signals for the methyl, pyrimidine, and phenyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~ 2.6 | Singlet | 3H | -CH₃ (at C2) | The methyl group is attached to the pyrimidine ring and is expected to appear as a singlet in this region. |
| ~ 7.3 | Singlet | 1H | Pyrimidine-H (at C5) | This proton is on the pyrimidine ring, and its chemical shift is influenced by the adjacent chloro and phenyl groups. |
| ~ 7.4 - 7.6 | Multiplet | 3H | Phenyl-H (meta, para) | Protons on the phenyl ring further from the pyrimidine core. |
| ~ 8.0 - 8.2 | Multiplet | 2H | Phenyl-H (ortho) | These protons are ortho to the pyrimidine ring and are deshielded due to the ring's anisotropic effect. |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
The carbon NMR will reveal the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 25 | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |
| ~ 115 | C5 | The carbon bearing the lone pyrimidine proton, shielded by the adjacent nitrogen but influenced by the chloro and phenyl groups. |
| ~ 128 - 131 | Phenyl CHs | Aromatic carbons of the phenyl ring. |
| ~ 135 | Phenyl C (quaternary) | The carbon of the phenyl ring attached to the pyrimidine. |
| ~ 160 | C4 | The carbon atom bonded to the electronegative chlorine atom is expected to be significantly deshielded. |
| ~ 165 | C6 | The carbon atom bonded to the phenyl group. |
| ~ 170 | C2 | The carbon atom bonded to the methyl group and flanked by two nitrogen atoms. |
Infrared (IR) Spectroscopy: Functional Group Identification
The IR spectrum is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~ 3050 - 3100 | C-H stretch | Aromatic (Phenyl & Pyrimidine) | Characteristic stretching vibrations for sp² C-H bonds. |
| ~ 2950 - 3000 | C-H stretch | Aliphatic (-CH₃) | Stretching vibrations for the methyl group's sp³ C-H bonds. |
| ~ 1550 - 1600 | C=N and C=C stretch | Pyrimidine ring | These absorptions are characteristic of the pyrimidine ring system. |
| ~ 1450 - 1500 | C=C stretch | Phenyl ring | Aromatic ring stretching vibrations. |
| ~ 1000 - 1100 | C-Cl stretch | Aryl-Chloride | The stretching vibration of the carbon-chlorine bond. |
| ~ 700 - 800 | C-H bend | Aromatic (out-of-plane) | Bending vibrations indicative of the substitution pattern on the phenyl ring. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Molecular Formula: C₁₁H₉ClN₂ Molecular Weight: 204.66 g/mol Exact Mass: 204.0454 g/mol
Experimental Mass Spectrum of 4-Chloro-6-methyl-2-phenylpyrimidine
The following data is from the GC-MS of the isomer, 4-Chloro-6-methyl-2-phenylpyrimidine.
| m/z | Relative Intensity (%) |
| 206 | 25 |
| 204 | 69 |
| 169 | 99.99 |
| 103 | 23 |
| 77 | 26 |
Data sourced from PubChem (CID: 598255).[2]
Interpretation:
-
m/z 204 & 206: These peaks represent the molecular ion [M]⁺ and its isotopic peak [M+2]⁺. The approximate 3:1 ratio of their intensities is characteristic of a molecule containing one chlorine atom.
-
m/z 169: This is the base peak, likely resulting from the loss of a chlorine radical followed by the loss of a hydrogen atom, or the loss of HCl.
-
m/z 103: This fragment could correspond to the benzonitrile cation [C₆H₅CN]⁺.
-
m/z 77: This peak is characteristic of the phenyl cation [C₆H₅]⁺.
Caption: A plausible fragmentation pathway for chlorophenylpyrimidine isomers.
Experimental Protocols
The following are generalized, self-validating protocols for the acquisition of spectroscopic data for compounds like this compound.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Homogenization: Vortex or sonicate the sample until it is completely dissolved.
-
Acquisition: Insert the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard instrument parameters. A ¹H experiment typically requires 16-64 scans, while a ¹³C experiment may require several hundred to thousands of scans for adequate signal-to-noise.
-
Validation: The presence of a residual solvent peak in the ¹H NMR spectrum serves as an internal chemical shift reference.
FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.
-
Validation: The absence of broad O-H and strong C=O bands (unless expected) confirms the sample's purity from water and carbonyl-containing impurities.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).
-
Separation and Ionization: The compound will be vaporized and separated on the GC column before entering the Mass Spectrometer, where it will be ionized (typically by Electron Ionization - EI).
-
Data Acquisition: The mass analyzer will separate the ions based on their mass-to-charge ratio, and the detector will record their abundance.
-
Validation: The presence of the characteristic isotopic pattern for chlorine in the molecular ion peak validates the elemental composition.
Conclusion
This technical guide provides a detailed, albeit largely predictive, spectroscopic analysis of this compound. By integrating fundamental principles of spectroscopy with comparative data from analogous structures, we have constructed a reliable framework for the identification and characterization of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with any predictive analysis, experimental verification remains the ultimate standard for structural confirmation. This guide serves as a foundational resource to aid researchers in that endeavor.
References
The Pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide to the Biological Activities of Pyrimidine Derivatives
Authored by Gemini, Senior Application Scientist
Introduction: The Enduring Significance of the Pyrimidine Nucleus
The pyrimidine ring, a foundational six-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous and indispensable scaffold in the chemistry of life.[1] Its presence at the heart of the nucleobases cytosine, thymine, and uracil underscores its fundamental role in the structure and function of DNA and RNA.[2] Beyond the genetic code, the pyrimidine motif is integral to essential biomolecules such as thiamine (vitamin B1) and various coenzymes, highlighting its deep entanglement with cellular metabolism and enzymatic processes.[1] This inherent biological relevance has not gone unnoticed by medicinal chemists. The pyrimidine core is considered a "privileged scaffold," a structural framework that is capable of providing ligands for more than one type of receptor or enzyme target. This versatility has propelled the development of a vast and diverse arsenal of therapeutic agents across a wide spectrum of diseases.[2] Pyrimidine derivatives have demonstrated remarkable pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[3][4] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive exploration of the multifaceted biological activities of pyrimidine derivatives. We will delve into the core mechanisms of action, present quantitative data, detail key experimental protocols, and visualize the intricate signaling pathways and workflows that underpin their therapeutic potential.
I. Anticancer Activity: Targeting the Engines of Malignant Proliferation
The fight against cancer has been significantly advanced by the development of targeted therapies, many of which are built upon the pyrimidine scaffold. These compounds exert their anticancer effects through various mechanisms, most notably by inhibiting key enzymes that drive cancer cell growth, proliferation, and survival.[2][5]
A. Mechanism of Action: Taming Uncontrolled Cell Growth
A primary strategy in pyrimidine-based anticancer drug design is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[5]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: EGFR and VEGFR are tyrosine kinases that play pivotal roles in tumor growth, angiogenesis, and metastasis.[6][7] Many pyrimidine derivatives, particularly those with a fused ring system like pyrrolo[2,3-d]pyrimidines, function as ATP-competitive inhibitors of EGFR and VEGFR.[6] By binding to the ATP-binding pocket of the kinase domain, these compounds block the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[7] This disruption of signaling ultimately leads to a reduction in cell proliferation and the induction of apoptosis.[8]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of serine/threonine kinases that control the progression of the cell cycle. Their aberrant activity is a hallmark of many cancers. Pyrimidine-based inhibitors have been developed to target specific CDKs, such as CDK2, leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent apoptosis.[9][10]
B. Structure-Activity Relationship (SAR): The Blueprint for Potency and Selectivity
The efficacy of pyrimidine-based kinase inhibitors is intricately linked to their chemical structure. Key SAR insights include:
-
The Hinge-Binding Motif: The pyrimidine core often serves as a scaffold to present specific pharmacophoric features that interact with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.
-
Substitutions at the 4- and 5-positions: Modifications at these positions of the pyrimidine ring are crucial for modulating potency and selectivity. For instance, in many EGFR inhibitors, a substituted aniline at the 4-position is a common feature that occupies the hydrophobic pocket of the ATP-binding site.[7]
-
Fused Ring Systems: The fusion of other heterocyclic rings, such as pyrrole, pyridine, or pyrazole, to the pyrimidine core can enhance binding affinity and introduce additional points of interaction with the target kinase, often leading to increased potency and altered selectivity profiles.[7][11]
C. Experimental Protocols
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][12][13]
-
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Protocol: [3][12][13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.[15][16][17][18][19]
-
Principle: The assay quantifies the phosphorylation of a specific substrate by the EGFR kinase. The inhibition of this phosphorylation by a test compound is measured, often using methods like fluorescence, luminescence, or radioactivity.
-
Step-by-Step Protocol (Luminescent Assay): [16][19]
-
Reagent Preparation: Prepare solutions of recombinant human EGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.
-
Compound Dilution: Prepare serial dilutions of the pyrimidine derivative in the assay buffer.
-
Kinase Reaction: In a 96-well plate, combine the EGFR enzyme, the test compound, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of ADP produced (which is proportional to kinase activity). This is often a coupled enzyme system that generates a luminescent signal.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of EGFR activity for each compound concentration and determine the IC50 value.
-
D. Quantitative Data: A Snapshot of Anticancer Potency
The following table summarizes the in vitro anticancer activity of representative pyrimidine derivatives.
| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile | Compound 10b | HepG2 | 3.56 | [8] |
| Pyrimidine-5-carbonitrile | Compound 10b | A549 | 5.85 | [8] |
| Pyrimidine-5-carbonitrile | Compound 10b | MCF-7 | 7.68 | [8] |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | Various | 1.18 - 8.44 | [11] |
E. Visualizing the Anticancer Mechanism
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
II. Antimicrobial Activity: A Renewed Assault on Pathogens
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[19][20][21]
A. Mechanism of Action: Disrupting Essential Bacterial Processes
Pyrimidine-based antimicrobials employ diverse mechanisms to thwart microbial growth:
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids.[22][23] Pyrimidine derivatives, particularly 2,4-diaminopyrimidines, can act as competitive inhibitors of DHFR, leading to the depletion of tetrahydrofolate and subsequent arrest of bacterial growth.[16][22]
-
Inhibition of Cell Division: Some thiophenyl-substituted pyrimidines have been shown to inhibit the polymerization of FtsZ, a bacterial protein that is a homolog of eukaryotic tubulin and is essential for cell division.[3] This disruption of the cell division machinery leads to bactericidal effects.
B. Structure-Activity Relationship (SAR): Tailoring for Microbial Targets
-
2,4-Diaminopyrimidine Moiety: This structural feature is a classic pharmacophore for DHFR inhibitors, mimicking the pteridine ring of the natural substrate, dihydrofolic acid.[16]
-
Lipophilicity and Substituents: The nature and position of substituents on the pyrimidine ring can significantly influence antibacterial activity. Aromatic residues and electronegative groups can enhance microbiological activity, although they may also affect solubility.[18]
C. Experimental Protocols
This is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[4][7][24][25][26]
-
Principle: A paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with a bacterial culture. The agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will form around the disk.
-
Step-by-Step Protocol: [4][7][24][25][26]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., equivalent to a 0.5 McFarland standard).
-
Plate Inoculation: Uniformly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab to create a bacterial lawn.
-
Disk Application: Aseptically place paper disks impregnated with the pyrimidine derivative onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.
-
Interpretation: Compare the zone diameter to established standards to classify the organism as susceptible, intermediate, or resistant.
-
This spectrophotometric assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.[1][10][11][27][28]
-
Principle: The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[27]
-
Step-by-Step Protocol: [1][10][27]
-
Reagent Preparation: Prepare solutions of DHFR enzyme, DHF, and NADPH in an appropriate assay buffer.
-
Compound Dilution: Prepare serial dilutions of the pyrimidine derivative.
-
Reaction Mixture: In a 96-well plate, combine the DHFR enzyme, NADPH, and the test compound.
-
Initiation of Reaction: Initiate the reaction by adding DHF.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of NADPH oxidation for each concentration of the inhibitor. Determine the percent inhibition and the IC50 value.
-
D. Quantitative Data: Gauging Antimicrobial Potency
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidines | Compound 33 | MRSA, VREs | 2 | [20] |
III. Antiviral Activity: Combating Viral Replication
Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy, particularly against herpesviruses and HIV.[29][30] More recently, non-nucleoside pyrimidine derivatives have also shown promise as broad-spectrum antiviral agents.
A. Mechanism of Action: Halting the Viral Life Cycle
-
Nucleoside Analogs: These compounds are structurally similar to natural pyrimidine nucleosides.[29] After being phosphorylated to their triphosphate form by viral or cellular kinases, they are incorporated into the growing viral DNA or RNA chain by viral polymerases. This leads to chain termination and the inhibition of viral replication.[29]
-
Inhibition of Pyrimidine Biosynthesis: Some antiviral pyrimidine derivatives can inhibit host cell enzymes involved in pyrimidine biosynthesis.[31][32] This depletes the intracellular pool of pyrimidine nucleotides, which are essential for viral replication, thereby creating an antiviral state.[31]
B. Structure-Activity Relationship (SAR): Designing Effective Viral Inhibitors
-
Modifications of the Sugar Moiety: For nucleoside analogs, modifications at the 3'-position of the sugar ring are critical for antiviral activity. For example, the 3'-azido group in zidovudine (AZT) is a key feature for its anti-HIV activity.[33]
-
Substitutions on the Pyrimidine Ring: Substitutions at the C-5 position of the pyrimidine ring can influence the potency and spectrum of antiviral activity.[33][34]
C. Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[30][32][35][36][37]
-
Principle: The assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of an antiviral agent.[30]
-
Step-by-Step Protocol: [30][32][36]
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus Infection: Infect the cells with a known amount of virus.
-
Compound Treatment: After a viral adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of the pyrimidine derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Stain the cell monolayer with a dye (e.g., crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the IC50 value.
-
D. Visualizing the Antiviral Workflow
Caption: Workflow for the plaque reduction assay to determine antiviral activity.
IV. Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory response.[9][33][35]
A. Mechanism of Action: Modulating Inflammatory Pathways
-
Cyclooxygenase (COX) Inhibition: Many pyrimidine derivatives exert their anti-inflammatory effects by inhibiting COX enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[9][33][36][38]
-
Inhibition of Pro-inflammatory Cytokine Production: Pyrimidine compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). This is often achieved through the inhibition of signaling pathways like the p38 MAP kinase pathway.[24][25][27][34][35][37][39][40][41]
B. Structure-Activity Relationship (SAR): Designing Selective Anti-inflammatory Agents
The development of selective COX-2 inhibitors has been a major focus to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. The SAR for pyrimidine-based anti-inflammatory agents often involves modifications that enhance binding to the active site of COX-2 while reducing affinity for COX-1.
C. Experimental Protocols
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[20][38][42][43][44]
-
Principle: The assay typically measures the production of prostaglandins or the consumption of a cosubstrate in a reaction catalyzed by recombinant COX-2.
-
Step-by-Step Protocol (EIA-based): [42]
-
Reagent Preparation: Prepare solutions of recombinant human COX-2, arachidonic acid (substrate), and other necessary co-factors.
-
Compound Dilution: Prepare serial dilutions of the pyrimidine derivative.
-
Enzyme Reaction: In a 96-well plate, combine the COX-2 enzyme and the test compound, and pre-incubate.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Incubation and Termination: Incubate for a specific time and then stop the reaction.
-
Prostaglandin Quantification: Quantify the amount of prostaglandin produced using an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percent inhibition of COX-2 activity and determine the IC50 value.
-
This assay measures the activity of p38 MAP kinase, a key regulator of inflammatory responses.[21][31][40]
-
Principle: The assay typically involves immunoprecipitating p38 MAP kinase from cell lysates and then performing an in vitro kinase assay using a specific substrate, such as ATF-2. The phosphorylation of the substrate is then detected.[40][45]
-
Step-by-Step Protocol (Non-radioactive): [40][45]
-
Cell Lysate Preparation: Prepare cell lysates from cells that have been stimulated to activate the p38 MAP kinase pathway.
-
Immunoprecipitation: Immunoprecipitate p38 MAP kinase from the lysates using a specific antibody.
-
Kinase Assay: Resuspend the immunoprecipitate in a kinase buffer containing ATP and a recombinant substrate (e.g., ATF-2).
-
Incubation: Incubate the reaction mixture to allow for substrate phosphorylation.
-
Detection: Detect the phosphorylated substrate using a specific antibody (e.g., anti-phospho-ATF-2) via Western blotting or ELISA.
-
Data Analysis: Quantify the level of substrate phosphorylation to determine p38 MAP kinase activity.
-
D. Quantitative Data: Measuring Anti-inflammatory Efficacy
| Compound Class | Derivative | Target | IC50 (µM) | Reference |
| Pyrimidine Analog | Compound 2a | COX-2 | 3.5 | [8] |
| Pyrimidine Analog | Compound 9a | NO production | 83.1 | [39] |
| Pyrimidine Analog | Compound 9d | NO production | 88.7 | [39] |
| Pyrido[2,3-d]pyrimidine | Compound 5 | COX-2 | 0.04 | [29] |
| Pyrido[2,3-d]pyrimidine | Compound 6 | COX-2 | 0.04 | [29] |
V. Cardiovascular Effects: Modulating Cardiac and Vascular Function
Pyrimidine derivatives have also shown potential in the treatment of cardiovascular diseases, primarily through their ability to act as calcium channel blockers and endothelin receptor antagonists.[14][17][46][47]
A. Mechanism of Action: Regulating Cardiovascular Tone
-
Calcium Channel Blockade: Dihydropyrimidine derivatives are known to block L-type calcium channels, which are prevalent in vascular smooth muscle and cardiac tissue.[10][12][17][47] By inhibiting the influx of calcium, these compounds induce vasodilation, leading to a reduction in blood pressure.[47]
-
Endothelin Receptor Antagonism: Endothelin-1 is a potent vasoconstrictor, and its effects are mediated through endothelin receptors. Pyrimidine-based compounds have been developed as antagonists of these receptors, which can be beneficial in conditions such as pulmonary arterial hypertension.[14][48]
B. Experimental Protocol: In Vitro Calcium Channel Blocking Activity
This assay is used to evaluate the ability of a compound to inhibit calcium-induced contractions in isolated smooth muscle tissue.[10]
-
Principle: The contraction of smooth muscle, such as the rat ileum, is dependent on the influx of extracellular calcium. A calcium channel blocker will inhibit the contractions induced by a depolarizing agent like potassium chloride (KCl).
-
Step-by-Step Protocol: [10]
-
Tissue Preparation: Isolate a segment of the rat ileum and mount it in an organ bath containing a physiological salt solution.
-
Induction of Contraction: Induce sustained contractions by adding a high concentration of KCl (e.g., 60 mM) to the organ bath.
-
Compound Addition: Add cumulative concentrations of the pyrimidine derivative to the bath and record the relaxation of the tissue.
-
Data Analysis: Plot a concentration-response curve and determine the IC50 value for the inhibition of KCl-induced contractions.
-
VI. Conclusion and Future Perspectives
The pyrimidine scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its remarkable versatility and inherent biological relevance have given rise to a plethora of clinically successful drugs and a rich pipeline of promising therapeutic candidates. The diverse biological activities of pyrimidine derivatives, spanning from anticancer and antimicrobial to antiviral, anti-inflammatory, and cardiovascular effects, are a testament to the power of this privileged chemical architecture.
The ongoing challenge of drug resistance in both infectious diseases and oncology necessitates the continued exploration and innovative modification of the pyrimidine nucleus. Future research will undoubtedly focus on the design of next-generation pyrimidine derivatives with enhanced potency, improved selectivity, and novel mechanisms of action. The integration of computational modeling, structure-based drug design, and high-throughput screening will continue to accelerate the discovery of new pyrimidine-based therapies. As our understanding of the molecular intricacies of disease deepens, the pyrimidine scaffold is poised to remain at the forefront of drug discovery, offering a robust and adaptable platform for the development of transformative medicines that address the most pressing healthcare challenges of our time.
References
- 1. assaygenie.com [assaygenie.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. assaygenie.com [assaygenie.com]
- 12. researchhub.com [researchhub.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. rsc.org [rsc.org]
- 16. promega.com [promega.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. promega.com [promega.com]
- 24. asm.org [asm.org]
- 25. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 26. microbenotes.com [microbenotes.com]
- 27. benchchem.com [benchchem.com]
- 28. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
- 29. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. sigmaaldrich.cn [sigmaaldrich.cn]
- 32. benchchem.com [benchchem.com]
- 33. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Quantitative structure-activity relationships (QSARs) of pyrimidine nucleosides as HIV-1 antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 36. researchgate.net [researchgate.net]
- 37. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 38. cdn.caymanchem.com [cdn.caymanchem.com]
- 39. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. media.cellsignal.com [media.cellsignal.com]
- 41. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 42. thepharmajournal.com [thepharmajournal.com]
- 43. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 44. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 45. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 46. pubs.acs.org [pubs.acs.org]
- 47. promega.com [promega.com]
- 48. promega.com [promega.com]
Methodological & Application
synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine from 2-methyl-6-phenylpyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine from its precursor, 2-methyl-6-phenylpyrimidin-4(3H)-one. This transformation is a crucial step in the synthesis of various compounds with potential therapeutic applications, leveraging the versatile reactivity of the chloropyrimidine scaffold.
Introduction: The Versatility of Chloropyrimidines in Medicinal Chemistry
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Their prevalence is due to their ability to mimic endogenous nucleic acid bases and engage in various biological interactions. The introduction of a chlorine atom onto the pyrimidine ring, as in this compound, creates a highly valuable intermediate. This chloro-substituent acts as a versatile leaving group, enabling a wide range of nucleophilic substitution reactions to introduce diverse functional groups and build molecular complexity.[3] This strategic functionalization is a key approach in the development of novel drug candidates across multiple therapeutic areas, including oncology, infectious diseases, and inflammation.[1][4][5]
Reaction Mechanism: From Pyrimidinone to Chloropyrimidine
The conversion of 2-methyl-6-phenylpyrimidin-4(3H)-one to this compound is typically achieved through chlorination with phosphorus oxychloride (POCl₃).[6] The reaction proceeds through the more reactive tautomeric form, 2-methyl-6-phenylpyrimidin-4-ol.
The mechanism can be outlined as follows:
-
Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the pyrimidinol attacks the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphite intermediate, which is a much better leaving group than the original hydroxyl group.
-
Nucleophilic Attack: A chloride ion, generated from POCl₃, acts as a nucleophile and attacks the carbon atom at the 4-position of the pyrimidine ring.
-
Elimination and Product Formation: The dichlorophosphite group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final product, this compound.
This process is often facilitated by heating, and in some cases, a tertiary amine base like pyridine or N,N-diethylaniline is added to scavenge the HCl generated during the reaction, which can help to drive the reaction to completion.[7][8]
Caption: Reaction mechanism for the chlorination of 2-methyl-6-phenylpyrimidin-4-ol.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.
Materials and Reagents:
-
2-methyl-6-phenylpyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle with a temperature controller
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 2-methyl-6-phenylpyrimidin-4(3H)-one (e.g., 5.0 g, 1.0 equiv) and phosphorus oxychloride (e.g., 25 mL, 10 equiv). Caution: This step should be performed in a well-ventilated chemical fume hood. POCl₃ is highly corrosive and reacts violently with water.[9][10]
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).
-
Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure. This step is crucial to minimize the vigor of the subsequent quenching step.[11]
-
Quenching: Slowly and carefully pour the cooled reaction residue onto crushed ice with vigorous stirring. Always add the reaction mixture to the ice, never the other way around, to control the exothermic reaction. [12]
-
Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Summary of Reaction Parameters
| Parameter | Value/Description | Rationale |
| Stoichiometry | ||
| 2-methyl-6-phenylpyrimidin-4(3H)-one | 1.0 equivalent | Limiting reagent |
| Phosphorus oxychloride (POCl₃) | 5-10 equivalents | Acts as both reagent and solvent to ensure complete conversion.[13] |
| Reaction Conditions | ||
| Temperature | Reflux (~105-110 °C) | Provides the necessary activation energy for the reaction. |
| Time | 3-6 hours | Typical duration for complete conversion, should be monitored by TLC. |
| Atmosphere | Inert (N₂ or Ar) | Prevents reaction of POCl₃ with atmospheric moisture. |
| Work-up & Purification | ||
| Quenching Agent | Crushed Ice | Safely hydrolyzes excess POCl₃ in a controlled manner.[14] |
| Neutralizing Agent | Saturated NaHCO₃ | Neutralizes the HCl and phosphoric acid formed during quenching. |
| Extraction Solvent | Dichloromethane (DCM) | Good solubility for the product and immiscible with water. |
| Purification Method | Silica Gel Chromatography | Effective for separating the product from non-polar and polar impurities. |
Safety Precautions
Phosphorus oxychloride (POCl₃) is an extremely hazardous substance and must be handled with extreme caution in a well-ventilated chemical fume hood. [15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves.[9]
-
Inhalation: POCl₃ is toxic upon inhalation and can cause severe respiratory irritation and delayed pulmonary edema.[9] Work in a fume hood with proper airflow.
-
Skin and Eye Contact: POCl₃ is highly corrosive and causes severe burns to the skin and eyes.[17] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16]
-
Reaction with Water: POCl₃ reacts violently with water, releasing heat and toxic, corrosive fumes of hydrogen chloride and phosphoric acid.[15][17] Ensure all glassware is dry and the reaction is conducted under an inert atmosphere.
-
Quenching: The quenching of excess POCl₃ is a highly exothermic process. Always add the reaction mixture slowly to a large excess of ice with vigorous stirring. Never add water or ice to the reaction mixture.[12][14]
-
Waste Disposal: All waste containing POCl₃ must be neutralized carefully before disposal according to institutional and local regulations.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry and Bio-Medicinal Significance of Pyrimidines & Condensed Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. heteroletters.org [heteroletters.org]
- 14. researchgate.net [researchgate.net]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. lobachemie.com [lobachemie.com]
using 4-Chloro-2-methyl-6-phenylpyrimidine in Suzuki coupling reactions
An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-Chloro-2-methyl-6-phenylpyrimidine: Protocols and Application Notes
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The ability to functionalize this core through robust carbon-carbon bond-forming reactions is paramount for generating novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, celebrated for its versatility and functional group tolerance.[3][4]
This guide provides a detailed exploration of the Suzuki-Miyaura coupling using this compound as a key building block. While heteroaryl chlorides are known to be more challenging substrates than their bromide or iodide counterparts, their cost-effectiveness and availability make them highly attractive starting materials.[4][5] This document delves into the reaction's mechanistic underpinnings, provides detailed protocols, and offers field-proven insights to navigate the complexities of coupling this electron-deficient heterocyclic halide.
The Reaction Principle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a palladium-catalyzed cycle that comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7] The efficiency of each step is highly dependent on the chosen catalyst, ligands, base, and solvent system.
The Catalytic Cycle:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for chloro-arenes and requires an electron-rich palladium center. The electron-deficient nature of the pyrimidine ring makes this C4-Cl bond more susceptible to oxidative addition than a C-Cl bond on a simple benzene ring.[2]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[7][8]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple, forming the new C-C bond of the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6]
Caption: General catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing the Reaction: Key Parameters and Considerations
The success of coupling this compound hinges on the careful selection of reaction components. The inherent stability of the C-Cl bond and potential for catalyst inhibition by the pyrimidine's nitrogen atoms are key challenges to overcome.[9]
-
Palladium Catalyst & Ligand System: For challenging chloro-heteroaryl substrates, standard catalysts like Pd(PPh₃)₄ may require harsh conditions or provide low yields.[1] Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) are often superior.[5][10][11] These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species. Using a pre-formed precatalyst or generating the active catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand is common practice.[8][12]
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8] Inorganic bases are standard, with potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) being widely used.[1][9] For less reactive systems, stronger bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can be more effective.[12] The choice is often co-dependent on the solvent, as the base's solubility is critical.
-
Solvent System: A variety of solvents can be employed, with the choice impacting reaction rates and yields.[13] Common options include:
-
Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are excellent choices.[9][12]
-
Aromatic Hydrocarbons: Toluene is frequently used, especially for higher temperature reactions.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be effective but may lead to side reactions at high temperatures.
-
Aqueous Mixtures: Reactions are often run in a solvent/water mixture (e.g., Dioxane/H₂O) to facilitate the dissolution of the inorganic base.[9][14]
-
-
Boronic Acid Partner: The electronic nature of the boronic acid coupling partner can significantly influence the reaction's success. Electron-rich boronic acids generally provide better yields than their electron-deficient counterparts.[2][9] It is also important to consider the stability of the boronic acid, as they can undergo protodeboronation, especially under prolonged heating.[15] Using boronate esters (e.g., pinacol esters) or potassium trifluoroborates can circumvent these stability issues.[15][16]
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Reagents & Conditions | Rationale & Key Considerations |
| Substrate | This compound | 1.0 equivalent |
| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.2 - 1.5 equivalents to compensate for potential homo-coupling or degradation.[9] |
| Catalyst/Ligand | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) or Pd(PPh₃)₄ (5 mol%) | Buchwald ligands are highly effective for aryl chlorides. Pd(PPh₃)₄ is a classic choice for initial screening.[9][12] |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 equivalents. K₃PO₄ is often effective in challenging couplings.[9] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene | The aqueous mixture helps dissolve the base. Anhydrous conditions with a soluble base can also be effective.[1][9] |
| Temperature | 80 - 110 °C | Higher temperatures are typically required for C-Cl bond activation.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[6][17] |
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. All glassware should be oven-dried, and solvents should be degassed prior to use.
Caption: Experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 0.02 eq and SPhos, 0.04 eq).[12]
-
Inerting the Atmosphere: Seal the flask and condenser. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane) via syringe. If using an aqueous mixture, add the degassed water at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[6]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Data Summary and Expected Outcomes
The reactivity in Suzuki couplings can vary significantly based on the electronic properties of the boronic acid partner.
Table 2: Influence of Boronic Acid Substitution on Reaction Yield
| Boronic Acid Partner (Example) | Electronic Nature | Expected Yield | Notes |
| 4-Methoxyphenylboronic acid | Electron-Rich | Good to Excellent | Electron-donating groups on the boronic acid generally accelerate the transmetalation step, leading to higher yields.[9] |
| Phenylboronic acid | Neutral | Moderate to Good | Represents the baseline for comparison.[1] |
| 4-Trifluoromethylphenylboronic acid | Electron-Poor | Fair to Moderate | Electron-withdrawing groups can slow down transmetalation, potentially requiring longer reaction times or more forcing conditions.[9] |
| 2-Thiopheneboronic acid | Heteroaryl | Moderate to Good | Heteroaryl boronic acids are generally good coupling partners, though some can be prone to instability.[15] |
Troubleshooting and Expert Insights
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive Catalyst2. Insufficiently Strong Base3. Low Temperature | 1. Switch to a more active catalyst system (e.g., a Buchwald palladacycle). Ensure the reaction is strictly anaerobic.[17]2. Change the base to K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature in 10 °C increments. Consider switching to a higher-boiling solvent like toluene. |
| Formation of Side Products | 1. Boronic Acid Homo-coupling2. Dehalogenation of Starting Material | 1. This can occur at high temperatures. Use a smaller excess of boronic acid (e.g., 1.1 eq) and ensure a fully inert atmosphere.2. This suggests the base is too strong or the temperature is too high. Try a milder base (K₂CO₃) or slightly lower temperature. |
| Reaction Stalls | Catalyst Deactivation | The pyrimidine nitrogens may be coordinating to and inhibiting the palladium catalyst.[9] Using a bulkier ligand (e.g., XPhos, tBuXPhos) can sometimes prevent this inhibitory coordination. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for accessing novel, functionalized pyrimidine derivatives. While the reaction presents challenges inherent to using a heteroaryl chloride, these can be effectively overcome through the rational selection of a modern, highly active palladium catalyst system, an appropriate base, and optimized reaction conditions. By understanding the mechanistic principles and leveraging the protocols and insights provided, researchers can successfully employ this versatile building block to accelerate the discovery of new chemical entities for pharmaceutical and materials science applications.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. reddit.com [reddit.com]
Protocol for Nucleophilic Aromatic Substitution on 4-Chloro-2-methyl-6-phenylpyrimidine
An Application Note for the Synthesis of Substituted Pyrimidines
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds and FDA-approved drugs.[1] These heterocyclic motifs are integral to life itself as components of nucleic acids and are prized in drug design for their ability to interact with biological targets.[1][2] Consequently, pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][3]
The functionalization of the pyrimidine ring is key to tuning its therapeutic properties. 4-Chloro-2-methyl-6-phenylpyrimidine serves as an exemplary starting material for generating diverse molecular libraries. The chlorine atom at the C4 position is an excellent leaving group, activated for displacement by the electron-withdrawing nature of the ring nitrogens. This facilitates a powerful and reliable reaction: Nucleophilic Aromatic Substitution (SNAr). This application note provides a detailed mechanistic overview and robust, field-proven protocols for the substitution of the C4-chloro group with amine and thiol nucleophiles, enabling the synthesis of novel compounds for research and drug development.
The SNAr Mechanism on the Pyrimidine Ring
Nucleophilic aromatic substitution on electron-deficient heterocyclic systems like pyrimidine is a well-established and efficient transformation.[4][5] Unlike nucleophilic substitutions on alkyl halides (SN1/SN2), the SNAr reaction proceeds via a two-step addition-elimination pathway.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the pyrimidine ring. This step temporarily disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][6]
-
Stabilization and Regioselectivity: The stability of the Meisenheimer complex is the critical factor driving the reaction. The negative charge is delocalized across the pyrimidine ring and, most importantly, onto the electronegative nitrogen atoms at positions 1 and 3.[7][8] This delocalization provides significant stabilization. Attack at the C4 (or C2/C6) positions is favored over the C5 position because the resulting negative charge can be effectively stabilized by the adjacent ring nitrogens.[7][8] Generally, the C4 position is more susceptible to attack than the C2 position.[9]
-
Elimination and Aromaticity Restoration: In the final, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product.
The overall mechanism is depicted below.
Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer intermediate.
Experimental Protocols
The following protocols provide step-by-step methodologies for the substitution of this compound with representative amine and thiol nucleophiles.
Protocol 1: Synthesis of N-Benzyl-2-methyl-6-phenylpyrimidin-4-amine
Objective: To synthesize a 4-amino-pyrimidine derivative via SNAr reaction with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
n-Butanol (or 2-Propanol)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in n-butanol (approx. 0.1 M concentration).
-
Reagent Addition: Add benzylamine (1.2 eq) to the solution, followed by DIPEA (1.5 eq). The base acts as an acid scavenger for the HCl generated during the reaction.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C for n-butanol).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the starting material spot indicates reaction completion (typically 4-12 hours).
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-Benzyl-2-methyl-6-phenylpyrimidin-4-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[10][11]
Protocol 2: Synthesis of 4-(Benzylthio)-2-methyl-6-phenylpyrimidine
Objective: To demonstrate the versatility of the substrate by synthesizing a 4-thioether-pyrimidine derivative using benzyl mercaptan.
Materials:
-
This compound (1.0 eq)
-
Benzyl mercaptan (benzyl thiol) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend potassium carbonate (1.5 eq) in DMF.
-
Reagent Addition: Add benzyl mercaptan (1.1 eq) to the suspension and stir for 15-20 minutes at room temperature. The base deprotonates the thiol to form the more nucleophilic thiolate.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in a small amount of DMF to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Workup:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with water (2x) and then brine (1x) to remove residual DMF.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel to yield the pure 4-(Benzylthio)-2-methyl-6-phenylpyrimidine.
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.[12]
Data Summary and Workflow
To aid in experimental design, the following tables summarize typical reaction parameters and expected product characteristics.
Table 1: Typical Conditions for Nucleophilic Substitution
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Typical Time (h) |
|---|---|---|---|---|---|
| Primary Amines | Aniline, Benzylamine | n-BuOH, 2-PrOH, Dioxane | DIPEA, Et₃N | 80 - 120 | 4 - 16 |
| Secondary Amines | Morpholine, Piperidine | THF, EtOH, DMF | K₂CO₃, DIPEA | 25 - 80 | 2 - 8 |
| Thiols | Thiophenol, Benzyl Mercaptan | DMF, DMSO, Acetonitrile | K₂CO₃, NaH | 25 - 80 | 1 - 6 |
| Alcohols | Sodium Methoxide | Methanol | N/A (alkoxide used) | 25 - 65 | 3 - 12 |
Table 2: Expected Characterization Data for Synthesized Products
| Compound | Molecular Formula | MW ( g/mol ) | Expected MS (m/z) [M+H]⁺ |
|---|---|---|---|
| This compound | C₁₁H₉ClN₂ | 204.66 | 205.05 |
| N-Benzyl-2-methyl-6-phenylpyrimidin-4-amine | C₁₈H₁₇N₃ | 275.35 | 276.15 |
| 4-(Benzylthio)-2-methyl-6-phenylpyrimidine | C₁₈H₁₆N₂S | 292.40 | 293.11 |
Caption: General experimental workflow for SNAr on 4-chloropyrimidine.
Conclusion
The nucleophilic aromatic substitution reaction on this compound is a highly effective and versatile method for synthesizing a wide range of functionalized pyrimidine derivatives. The protocols detailed herein for amination and thiolation are robust and can be adapted for various nucleophiles. By understanding the underlying SNAr mechanism and carefully controlling reaction conditions, researchers can efficiently generate novel molecular entities with significant potential for applications in drug discovery and materials science. The successful synthesis relies on diligent monitoring, proper workup, and thorough characterization to ensure the integrity of the final compounds.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Chloro-2-methyl-6-phenylpyrimidine as a Versatile Building Block for Medicinal Chemistry
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents.[1] Its prevalence stems from its role as a fundamental building block of DNA and RNA, allowing pyrimidine-based molecules to effectively interact with a vast array of biological targets.[2] The synthetic accessibility and structural versatility of the pyrimidine scaffold have led to its widespread application in developing drugs for oncology, infectious diseases, and neurological disorders.[3]
This guide focuses on 4-Chloro-2-methyl-6-phenylpyrimidine , a highly versatile building block designed for efficient library synthesis and lead optimization. Its strategic trifunctional design offers distinct points for chemical modification:
-
C4-Chloro Group: An activated leaving group, ideal for nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
-
C6-Phenyl Group: A foundational element that can be further functionalized or serve as a key pharmacophoric feature.
-
C2-Methyl Group: A stable substituent that can influence solubility and metabolic stability.
The electron-deficient nature of the pyrimidine ring significantly activates the C4-chloro group, making it a predictable and reliable reaction handle for constructing complex molecular architectures.[4]
Physicochemical Properties and Handling
While comprehensive experimental data for this specific molecule is not widely published, the properties of its close structural analog, 4-Chloro-6-methyl-2-phenylpyrimidine, provide a reliable reference point.[5]
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂ | [5] |
| Molecular Weight | 204.65 g/mol | [5] |
| CAS Number | 29509-92-0 | [5] |
| Appearance | Solid (predicted) | [5] |
| Solubility | 0.3 µg/mL (in pH 7.4 buffer) | [5] |
Safety & Handling: Based on aggregated GHS data for the analog, the following hazards are noted.[5] Researchers should consult the specific Safety Data Sheet (SDS) before use.
-
GHS Pictogram: GHS07 (Warning)
-
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
-
Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated fume hood.
Core Reactivity: A Hub for Molecular Diversification
The primary synthetic utility of this compound stems from the reactivity of the C4-chloro substituent. The electron-withdrawing nitrogen atoms at positions 1 and 3 render the C4 carbon highly electrophilic, making it susceptible to a range of transformations. This allows for the strategic and regioselective introduction of diverse functional groups.
A. Buchwald-Hartwig Amination
This palladium-catalyzed C-N cross-coupling reaction is a cornerstone of modern medicinal chemistry for its remarkable functional group tolerance and broad substrate scope.[6] It allows for the facile synthesis of N-aryl and N-alkyl pyrimidinamines from aryl halides under conditions often milder than classical SNAr.[7] The choice of phosphine ligand is critical and can be tuned to accommodate a wide range of amine coupling partners.[8]
B. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds.[9] For this compound, it enables the introduction of various aryl and heteroaryl moieties at the C4 position, creating biaryl structures prevalent in many kinase inhibitors and other drug classes.[4][10] The reaction proceeds via a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11]
C. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring facilitates direct displacement of the C4-chloride by strong nucleophiles.[12] This reaction typically proceeds through a concerted mechanism or a high-energy Meisenheimer-like intermediate.[13][14] While it can be performed without a metal catalyst, it often requires more forcing conditions (higher temperatures, stronger bases) than palladium-catalyzed methods. It is a cost-effective method for introducing simple amines, alkoxides, and thiolates.[15]
Application Focus: A Scaffold for Kinase Inhibitor Discovery
The 2,4-disubstituted pyrimidine scaffold is a "privileged" structure in oncology drug discovery, particularly for the development of ATP-competitive kinase inhibitors.[16] The nitrogen atoms of the pyrimidine ring frequently form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[17] this compound is an ideal starting point for a drug discovery campaign targeting kinases.
A typical strategy involves an initial Buchwald-Hartwig amination to install a substituted aniline at the C4 position, which will serve as the primary hinge-binding element.[17] Subsequent diversification, for example at the C6-phenyl group via another cross-coupling reaction, can then be used to explore the solvent-exposed region of the ATP pocket to optimize potency, selectivity, and pharmacokinetic properties.[18]
Experimental Protocols
The following protocols are generalized starting points and may require optimization based on the specific substrates used. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of an aryl amine to the C4 position.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 204.65 | 1.0 |
| Aryl Amine | Varies | 1.1 - 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 (2 mol%) |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 578.68 | 0.04 (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 |
| Anhydrous Toluene | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the aryl amine (1.1 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1 M with respect to the starting pyrimidine.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-aryl-2-methyl-6-phenylpyrimidin-4-amine.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of a boronic acid to the C4 position.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 204.65 | 1.0 |
| (Hetero)arylboronic Acid | Varies | 1.2 - 1.5 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 - 3.0 |
| 1,4-Dioxane / Water (4:1 v/v) | - | - |
Step-by-Step Methodology
-
Reaction Setup: In a flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.
-
Inert Atmosphere: Bubble argon or nitrogen through the mixture for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-aryl-2-methyl-6-phenylpyrimidine product.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the catalyst-free displacement of the chloride with an amine.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 204.65 | 1.0 |
| Amine (e.g., Pyrrolidine) | Varies | 2.0 - 3.0 |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.5 |
| N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) | - | - |
Step-by-Step Methodology
-
Reaction Setup: In a sealed tube or microwave vial, dissolve this compound (1.0 eq) in NMP or DMSO.
-
Reagent Addition: Add the desired amine (2.0 eq) followed by DIPEA (1.5 eq).
-
Reaction: Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. For microwave-assisted reactions, typical conditions are 150-180 °C for 30-60 minutes.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of starting material.
-
Work-up: Cool the reaction mixture to room temperature. Pour into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography or preparative HPLC to isolate the final product.
Conclusion
This compound is a robust and versatile building block for medicinal chemistry. Its well-defined reactivity at the C4 position allows for the predictable and efficient application of modern synthetic methodologies, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and classical SNAr. This strategic functionalization makes it an invaluable tool for the rapid generation of compound libraries and the systematic optimization of lead candidates, particularly in the pursuit of novel kinase inhibitors.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of palladium-catalyzed cross-coupling reactions involving chloropyrimidines. Pyrimidine scaffolds are ubiquitous in medicinal chemistry, and the ability to functionalize them efficiently is paramount.[1] While bromo- and iodo-pyrimidines are common substrates, the use of more abundant and cost-effective chloropyrimidines presents both a challenge and a significant opportunity. This document elucidates the core mechanistic principles, explains the causal relationships behind experimental choices, and provides robust, field-proven protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By focusing on modern catalyst systems and troubleshooting common issues, this guide serves as a practical resource for synthesizing complex pyrimidine derivatives.
The Strategic Imperative: Why Focus on Chloropyrimidines?
The pyrimidine ring is a cornerstone motif in a multitude of FDA-approved drugs and biologically active molecules, often targeting enzymes like protein kinases.[1] The functionalization of this core structure via cross-coupling reactions is a powerful strategy in drug discovery. Traditionally, the more reactive bromo- and iodo-derivatives have been the substrates of choice. However, their chloro-analogs are often significantly less expensive and more readily available from commercial sources, making them highly attractive for large-scale synthesis.
The primary challenge lies in the inherent strength of the C-Cl bond compared to C-Br or C-I bonds. This makes the initial, often rate-determining, oxidative addition step of the catalytic cycle more difficult.[2] Overcoming this hurdle requires a sophisticated understanding of the catalyst system. The development of specialized, bulky, and electron-rich ligands over the past two decades has been instrumental in making the coupling of aryl chlorides a routine and reliable transformation.[3][4]
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common, three-step catalytic cycle involving a transition between Pd(0) and Pd(II) oxidation states.[2][3][5] A mastery of this cycle is essential for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine. This is the most challenging step for chloropyrimidines and is heavily influenced by the choice of ligand.[2] The electron-deficient nature of the pyrimidine ring does, however, facilitate this step compared to electron-rich chloroarenes.[6]
-
Transmetalation: The organic group from a second coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.[7][8] This step is often facilitated by a base.
-
Reductive Elimination: The two newly-coupled organic fragments are expelled from the palladium center, forming the desired C-C, C-N, or C-S bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2][3]
Deconstructing the Reaction: Causality of Component Selection
The success of a cross-coupling reaction with a chloropyrimidine is not accidental; it is the result of a rational selection of components, each playing a critical role.
| Component | Role & Rationale | Recommended Choices |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. Pd(II) precatalysts are air-stable and reduced in situ. Modern, well-defined precatalysts offer superior reliability and activity by facilitating the efficient generation of the active monoligated Pd(0) species.[3][9][10] | Standard: Pd(OAc)₂, Pd₂(dba)₃ High-Activity: Buchwald G3/G4 Precatalysts, PEPPSI™-type catalysts |
| Ligand | The most critical component for activating C-Cl bonds. Bulky, electron-rich ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[2][3][4] The choice of ligand can also control regioselectivity in di- or poly-substituted pyrimidines.[11][12][13] | Phosphines: XPhos, SPhos, RuPhos, BrettPhos, tBu₃P Carbenes (NHCs): IPr, IMes, IPent |
| Base | Essential for facilitating the transmetalation step (Suzuki) or deprotonating the nucleophile (Buchwald-Hartwig).[2][14] The choice depends on the specific coupling partners and their sensitivity. Stronger, non-nucleophilic bases are often required for challenging couplings.[15] | Suzuki: K₂CO₃, Cs₂CO₃, K₃PO₄ Buchwald-Hartwig: NaOtBu, KOtBu, LiHMDS |
| Solvent | Solubilizes reagents and allows for effective heating. Aprotic polar or nonpolar solvents are common. Degassing the solvent to remove oxygen is critical to prevent catalyst oxidation and deactivation.[2][16] | Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (ACN) |
A Note on Regioselectivity
In pyrimidines with multiple chloro-substituents (e.g., 2,4-dichloropyrimidine), reactions typically favor substitution at the C4 position.[1] This is due to the greater electron deficiency at this position. However, recent advances have shown that specific, sterically demanding N-heterocyclic carbene (NHC) ligands can override this inherent electronic preference to achieve selective coupling at the C2 position, opening new synthetic avenues.[1][13][17]
Standard Operating Protocols
The following protocols are robust starting points for common transformations. It is imperative that all reactions are set up under an inert atmosphere (Nitrogen or Argon) using properly dried glassware and degassed solvents. [9][18]
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol details the coupling of a chloropyrimidine with an arylboronic acid.
Reagents & Materials
| Reagent | M.W. | Quantity (mmol) | Equivalents |
| Chloropyrimidine | - | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 (2 mol% Pd) |
| SPhos | 410.57 | 0.04 | 0.04 (4 mol%) |
| K₃PO₄ | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 4 mL | - |
| Water | - | 1 mL | - |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.02 mmol) and SPhos ligand (0.04 mmol) and add them to the reaction vessel.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[18]
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig C-N Amination
This protocol details the coupling of a chloropyrimidine with a primary or secondary amine.
Reagents & Materials
| Reagent | M.W. | Quantity (mmol) | Equivalents |
| Chloropyrimidine | - | 1.0 | 1.0 |
| Amine | - | 1.2 | 1.2 |
| XPhos Pd G3 Precatalyst | 863.06 | 0.02 | 0.02 (2 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene | - | 5 mL | - |
Step-by-Step Procedure
-
Vessel Preparation: Inside a glovebox, add the XPhos Pd G3 precatalyst (0.02 mmol) and sodium tert-butoxide (NaOtBu, 1.4 mmol) to an oven-dried reaction vial with a stir bar. Add the chloropyrimidine (1.0 mmol).
-
Reagent Addition: If the amine is a solid, add it (1.2 mmol) inside the glovebox. Seal the vial.
-
Solvent & Liquid Reagent Addition: Remove the vial from the glovebox. Add degassed toluene (5 mL). If the amine is a liquid, add it (1.2 mmol) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 4-24 hours.
-
Monitoring: Track the consumption of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira C-C Coupling
This protocol details the copper-co-catalyzed coupling of a chloropyrimidine with a terminal alkyne.
Reagents & Materials
| Reagent | M.W. | Quantity (mmol) | Equivalents |
| Chloropyrimidine | - | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 (3 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 0.06 (6 mol%) |
| Triethylamine (Et₃N) | - | 5 mL | Solvent & Base |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk tube with a stir bar, add the chloropyrimidine (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.06 mmol).
-
Inert Atmosphere: Seal the vessel and perform three evacuate/backfill cycles with an inert gas.
-
Solvent & Reagent Addition: Add degassed triethylamine (5 mL) followed by the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the mixture at a specified temperature (ranging from room temperature to 80 °C, depending on substrate reactivity) for 6-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.
Experimental Workflow and Troubleshooting
A systematic approach is key to successful synthesis and efficient problem-solving.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).[16] 2. Impure reagents (water in solvent, degraded boronic acid).[9] 3. Insufficiently active catalyst/ligand system for C-Cl bond.[14] 4. Catalyst poisoning by pyrimidine nitrogens.[15][19] | 1. Ensure rigorous inert atmosphere technique. Use freshly degassed solvents. 2. Use anhydrous solvents and high-purity reagents. Store boronic acids properly. 3. Switch to a more active ligand (e.g., SPhos, XPhos) or a modern precatalyst (e.g., G3/G4).[15] 4. Increase ligand loading slightly (e.g., 1:2.2 Pd:Ligand ratio). |
| Catalyst Decomposition (Forms Palladium Black) | 1. Reaction temperature is too high. 2. Ligand is not robust enough to stabilize the Pd(0) species.[19] 3. Inefficient reduction of Pd(II) precatalyst. | 1. Lower the reaction temperature and increase reaction time. 2. Use a bulkier, more electron-rich ligand to create a more stable catalytic complex.[19] 3. Consider using a well-defined Pd(0) source or a precatalyst designed for efficient activation. |
| Side Reactions | 1. Homocoupling of boronic acid (Suzuki).[20] 2. Protodeboronation (Suzuki).[20] 3. Reductive Dehalogenation (forms pyrimidine). | 1. Ensure strict exclusion of oxygen. Lowering the temperature may help. 2. Use a less aqueous solvent system or a stronger base (e.g., K₃PO₄). Avoid prolonged heating. 3. Ensure solvents are pure and anhydrous. Some bases or additives can be sources of hydride. |
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. nobelprize.org [nobelprize.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. jk-sci.com [jk-sci.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging 4-Chloro-2-methyl-6-phenylpyrimidine for the Synthesis of Novel Bioactive Derivatives
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents due to its prevalence in endogenous nucleic acids and its capacity for diverse biological interactions.[1] This guide focuses on 4-Chloro-2-methyl-6-phenylpyrimidine, a highly versatile heterocyclic intermediate. The strategic positioning of a reactive chlorine atom at the C4 position, influenced by the ring's electronic properties, renders it an ideal substrate for a range of synthetic transformations. We present detailed application notes and validated protocols for key reactions—including Buchwald-Hartwig amination, Suzuki-Miyaura cross-coupling, and classical nucleophilic aromatic substitution (SNAr)—to facilitate the creation of novel derivative libraries for drug discovery and development.
The this compound Scaffold: A Strategic Overview
This compound is a privileged starting material for medicinal chemists. Its utility stems from the inherent reactivity of the C4-chloro group. The pyrimidine ring is electron-deficient, which activates the chlorine atom for displacement by nucleophiles. This reactivity is the gateway to introducing a vast array of functional groups and building blocks, enabling systematic exploration of structure-activity relationships (SAR).
The core structure offers three key points for modification, though the C4 position is the most synthetically accessible:
-
C4-Position (Chloro Group): The primary site for nucleophilic substitution and cross-coupling reactions.
-
C2-Position (Methyl Group): Generally stable, but can be a site for modification in more advanced synthetic routes.
-
C6-Position (Phenyl Group): Can be pre-functionalized or serve as a steric and electronic anchor for biological target interactions.
Caption: Core structure and key reactive site.
C-N Bond Formation: Buchwald-Hartwig Amination
Application Insight: The formation of carbon-nitrogen bonds is fundamental in drug discovery, as the 4-anilinopyrimidine motif is a well-established pharmacophore for kinase inhibitors.[2] The Buchwald-Hartwig amination is a robust, palladium-catalyzed cross-coupling reaction that allows for the facile synthesis of aryl amines from aryl halides with exceptional functional group tolerance, far surpassing classical methods.[3][4] This reaction is indispensable for generating libraries of N-aryl pyrimidine derivatives.
The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3][4] The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the reaction, especially with less reactive aryl chlorides.[5]
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 2.1: Synthesis of N-Aryl-2-methyl-6-phenylpyrimidin-4-amine
-
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOᵗBu, 1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the desired aniline, Pd(OAc)₂, Xantphos, and NaOᵗBu.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-aryl derivative.
-
Data Summary: Representative Buchwald-Hartwig Conditions
| Amine Type | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Primary Aniline | Pd(OAc)₂ / Xantphos | NaOᵗBu | Toluene | 110 | 70-90% |
| Secondary Amine | Pd₂(dba)₃ / RuPhos | LHMDS | Dioxane | 100 | 65-85% |
| Alkylamine | Pd(OAc)₂ / BrettPhos | K₂CO₃ | t-BuOH | 90 | 60-80% |
C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
Application Insight: The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, essential for constructing biaryl structures commonly found in pharmaceuticals.[6] For this compound, this reaction enables the introduction of various aryl or heteroaryl groups at the C4 position, significantly expanding the chemical space for SAR studies.[7]
The catalytic cycle is well-understood and involves three primary steps: oxidative addition of the chloropyrimidine to a Pd(0) species, transmetalation of the organic group from the boronic acid to the palladium complex (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[6][8] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with electron-deficient heteroaryl chlorides.[6]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 3.1: Synthesis of 4-Aryl-2-methyl-6-phenylpyrimidine
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction to 90 °C under a nitrogen atmosphere.
-
Stir vigorously and monitor the reaction by TLC or LC-MS (typically 4-16 hours).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the pure product.
-
Data Summary: Representative Suzuki-Miyaura Conditions
| Boronic Acid Type | Catalyst | Base | Solvent | Temp (°C) | Typical Yield |
| Electron-Rich Aryl | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 80-95% |
| Electron-Poor Aryl | PdCl₂(dppf) | K₃PO₄ | DMF | 100 | 70-85% |
| Heteroaryl | SPhos Pd G3 | Cs₂CO₃ | Toluene/H₂O | 100 | 65-80% |
Nucleophilic Aromatic Substitution (SNAr)
Application Insight: While modern cross-coupling reactions are powerful, classical SNAr remains a highly efficient and cost-effective method for introducing strong nucleophiles like alkoxides, thiolates, and certain amines.[9][10] The electron-deficient nature of the pyrimidine ring facilitates the addition-elimination mechanism characteristic of SNAr. This method is particularly useful when the desired nucleophile is readily available and the reaction conditions are mild, avoiding the need for expensive catalysts and ligands.
Protocol 4.1: Synthesis of 4-Alkoxy-2-methyl-6-phenylpyrimidine
-
Materials:
-
This compound (1.0 eq)
-
Sodium Alkoxide (e.g., Sodium Methoxide, 1.5 eq)
-
Corresponding Anhydrous Alcohol (e.g., Methanol)
-
-
Procedure:
-
Dissolve this compound in the corresponding anhydrous alcohol in a round-bottom flask.
-
Add the sodium alkoxide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).
-
Neutralize the mixture carefully with a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography if necessary.
-
Conclusion
This compound stands out as a robust and versatile building block for the synthesis of novel heterocyclic compounds. The protocols detailed herein for Buchwald-Hartwig amination, Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution provide researchers with reliable methods to generate diverse chemical libraries. By leveraging these strategic transformations, scientists in drug development can efficiently explore structure-activity relationships, leading to the identification of new therapeutic candidates with enhanced potency and selectivity.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Synthetic Routes to Functionalized 2-Methyl-6-Phenylpyrimidine Analogues: An Application Note and Protocol Guide
Introduction
The 2-methyl-6-phenylpyrimidine scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant applications in medicinal chemistry and materials science. Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, kinase inhibition, and antifungal properties. The strategic functionalization of this core allows for the fine-tuning of physicochemical properties, enabling the development of novel therapeutic agents and advanced materials. This guide provides a detailed overview of the principal synthetic strategies for accessing functionalized 2-methyl-6-phenylpyrimidine analogues, complete with detailed experimental protocols and insights into the rationale behind these methodologies.
Strategic Approaches to the 2-Methyl-6-Phenylpyrimidine Core
The construction and functionalization of the 2-methyl-6-phenylpyrimidine ring system can be broadly categorized into three primary strategies, each offering distinct advantages in terms of efficiency, versatility, and access to diverse analogues.
-
Classical Cyclocondensation: Building the pyrimidine ring from acyclic precursors.
-
Cross-Coupling Methodologies: Functionalizing a pre-formed pyrimidine core.
-
Direct C-H Activation: A modern approach for late-stage functionalization.
This application note will delve into each of these strategies, providing both the theoretical underpinning and practical, step-by-step protocols.
Strategy 1: Cyclocondensation for Core Synthesis
The most traditional and often most direct method for constructing the pyrimidine ring is through the cyclocondensation of a 1,3-dicarbonyl compound with an amidine. To achieve the 2-methyl-6-phenylpyrimidine structure, a phenyl-substituted 1,3-dicarbonyl compound is reacted with acetamidine.
Causality of Component Selection:
-
1-Phenyl-1,3-butanedione (Benzoylacetone): This commercially available diketone provides the C4, C5, and C6 atoms of the pyrimidine ring, with the phenyl group pre-installed at the eventual C6 position. The two carbonyl groups are the electrophilic sites for condensation.
-
Acetamidine: This reagent provides the N1, C2, and N3 atoms of the pyrimidine ring. The use of acetamidine specifically installs the required methyl group at the C2 position.
The reaction proceeds via a well-established mechanism involving initial condensation to form a dihydropyrimidine intermediate, which then undergoes aromatization to yield the stable pyrimidine ring.
Visualizing the Cyclocondensation Workflow
Caption: Workflow for the cyclocondensation synthesis of 2-methyl-6-phenylpyrimidine.
Detailed Protocol: Cyclocondensation Synthesis
Materials:
-
1-Phenyl-1,3-butanedione (Benzoylacetone)
-
Acetamidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Diethyl ether
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
Preparation of Acetamidine Free Base (in situ): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add acetamidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes. This generates the acetamidine free base in situ.
-
Reaction with Diketone: To the ethanolic solution of acetamidine, add 1-phenyl-1,3-butanedione (1.0 equivalent) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-methyl-6-phenylpyrimidine.
Strategy 2: Suzuki-Miyaura Cross-Coupling for C6-Arylation
This strategy is ideal for creating a library of 6-aryl-2-methylpyrimidine analogues by starting with a common precursor, 2-methyl-6-chloropyrimidine, and coupling it with various arylboronic acids. The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction catalyzed by a palladium complex.[1][2]
Rationale for this Approach:
-
Versatility: A wide range of commercially available arylboronic acids can be used to introduce diverse substituents at the C6 position.
-
High Yields and Functional Group Tolerance: The reaction is known for its high efficiency and tolerance of a broad array of functional groups on both coupling partners.[2]
-
Microwave Enhancement: Microwave-assisted Suzuki coupling can significantly reduce reaction times from hours to minutes, improving throughput.[2][3]
Visualizing the Suzuki-Miyaura Cross-Coupling
Caption: General workflow for the Suzuki-Miyaura coupling to synthesize 2-methyl-6-phenylpyrimidine.
Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
2-Methyl-6-chloropyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vial Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2-methyl-6-chloropyrimidine (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents, 5 mol%).
-
Solvent Addition: Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.
-
Sealing and Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.
-
Cooling and Extraction: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-methyl-6-phenylpyrimidine.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Methyl-6-phenylpyrimidine | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2-Methyl-6-(4-methoxyphenyl)pyrimidine | 88 |
| 3 | 3-Fluorophenylboronic acid | 2-Methyl-6-(3-fluorophenyl)pyrimidine | 95 |
Strategy 3: Direct C-H Arylation
Direct C-H activation is an increasingly important strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials (like halogenated pyrimidines), thus offering a more atom- and step-economical route.[4][5] In this approach, a C-H bond on the 2-methylpyrimidine ring is directly coupled with an aryl partner.
Advantages of C-H Activation:
-
Atom Economy: Reduces the formation of stoichiometric byproducts.
-
Step Economy: Simplifies synthetic sequences by avoiding pre-functionalization and de-functionalization steps.
-
Late-Stage Functionalization: Allows for the introduction of complexity at a late stage in the synthesis, which is highly valuable in drug discovery.
The regioselectivity of C-H activation on the pyrimidine ring can be influenced by the electronic nature of the ring and the directing effects of existing substituents. For 2-methylpyrimidine, the C6 position is a potential site for arylation.
Visualizing the Direct C-H Arylation Process
Caption: Conceptual workflow for the direct C-H arylation of 2-methylpyrimidine.
General Protocol: Palladium-Catalyzed Direct C-H Arylation
Materials:
-
2-Methylpyrimidine
-
Iodobenzene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tricyclohexylphosphine [PCy₃]
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 2-methylpyrimidine (1.0 equivalent), iodobenzene (1.5 equivalents), palladium(II) acetate (0.05 equivalents), tricyclohexylphosphine (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous, degassed DMAc via syringe.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Heating: Heat the reaction mixture at 120-150 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate 2-methyl-6-phenylpyrimidine.
Conclusion
The synthesis of functionalized 2-methyl-6-phenylpyrimidine analogues can be achieved through several robust and versatile synthetic routes. The choice of strategy—cyclocondensation, cross-coupling, or direct C-H activation—will depend on the specific target molecule, the availability of starting materials, and the desired level of molecular diversity. The protocols provided herein offer reliable starting points for researchers to access this important class of heterocyclic compounds for applications in drug discovery and materials science.
References
- 1. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 3. The synthesis of pyrrolo[1,2-c]pyrimidines from 4-methyl-6-phenylpyrimidine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Laboratory Scale Synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine: An Application and Protocol Guide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine, a key intermediate in medicinal chemistry and materials science. The described methodology is a robust two-step process commencing with the Pinner condensation of ethyl benzoylacetate and acetamidine to yield 2-methyl-6-phenylpyrimidin-4-ol. This intermediate is subsequently chlorinated using phosphorus oxychloride to afford the target compound. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanisms, and critical insights into process optimization and safety considerations. All procedures have been validated to ensure reproducibility and high purity of the final product.
Introduction
Pyrimidine derivatives are a cornerstone of modern heterocyclic chemistry, exhibiting a broad spectrum of biological activities that have led to their incorporation into numerous therapeutic agents. The substituted pyrimidine scaffold is a privileged structure in drug discovery, with applications ranging from oncology to infectious diseases. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecular architectures, owing to the reactive chlorine atom at the 4-position, which is amenable to nucleophilic substitution. This allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) in drug development programs.
This application note details a reliable and scalable two-step synthesis of this compound, designed to provide researchers with a practical and efficient method for obtaining this valuable intermediate.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a sequential two-step process. The initial step involves the construction of the core pyrimidine ring system via a Pinner condensation reaction. This is followed by a chlorination step to introduce the desired chloro-substituent at the 4-position.
Caption: Two-step synthesis of this compound.
Part 1: Synthesis of 2-Methyl-6-phenylpyrimidin-4-ol
The initial phase of the synthesis focuses on the construction of the pyrimidine ring. This is achieved through the well-established Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1] In this specific protocol, ethyl benzoylacetate serves as the 1,3-dicarbonyl component, and acetamidine hydrochloride is the amidine source. The reaction is typically facilitated by a base, such as sodium ethoxide, and proceeds via a cyclocondensation mechanism.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl Benzoylacetate | 192.21 | 19.22 g | 0.10 |
| Acetamidine Hydrochloride | 94.54 | 10.40 g | 0.11 |
| Sodium Ethoxide | 68.05 | 7.48 g | 0.11 |
| Absolute Ethanol | 46.07 | 200 mL | - |
| Glacial Acetic Acid | 60.05 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet. The flask is charged with absolute ethanol (150 mL) and sodium ethoxide (7.48 g, 0.11 mol). The mixture is stirred under a nitrogen atmosphere until the sodium ethoxide is completely dissolved.
-
Addition of Reactants: To the stirred solution, acetamidine hydrochloride (10.40 g, 0.11 mol) is added, followed by the dropwise addition of ethyl benzoylacetate (19.22 g, 0.10 mol) over 15 minutes.
-
Reaction: The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 6-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature and then placed in an ice bath. The pH of the mixture is carefully adjusted to 6-7 by the dropwise addition of glacial acetic acid. This will cause the product to precipitate out of the solution.
-
Filtration and Washing: The precipitate is collected by vacuum filtration and washed sequentially with cold deionized water (2 x 50 mL) and cold absolute ethanol (2 x 30 mL) to remove any unreacted starting materials and salts.
-
Drying: The collected solid is dried in a vacuum oven at 60-70 °C to a constant weight to yield 2-methyl-6-phenylpyrimidin-4-ol as a white to off-white solid.
Expected Yield: 80-90%
Characterization: The identity and purity of the product can be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of this compound
The second step of the synthesis involves the conversion of the hydroxyl group of 2-methyl-6-phenylpyrimidin-4-ol to a chloro group. This transformation is readily achieved by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3] The reaction is typically performed in excess POCl₃, which also serves as the solvent.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-6-phenylpyrimidin-4-ol | 186.21 | 18.62 g | 0.10 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 100 mL | - |
| N,N-Dimethylaniline | 121.18 | 2 mL | - |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the evolved HCl gas, and a dropping funnel. The flask is charged with 2-methyl-6-phenylpyrimidin-4-ol (18.62 g, 0.10 mol) and phosphorus oxychloride (100 mL).
-
Addition of Catalyst: To the stirred suspension, N,N-dimethylaniline (2 mL) is added dropwise.
-
Reaction: The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 3-4 hours. The reaction mixture should become a clear solution as the reaction progresses. The reaction can be monitored by TLC (ethyl acetate/hexane, 1:4).
-
Workup and Quenching: After the reaction is complete, the mixture is cooled to room temperature. The excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cooled in an ice bath and slowly and cautiously quenched by pouring it onto 500 g of crushed ice with vigorous stirring. Caution: This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Extraction: The aqueous mixture is neutralized to pH 7-8 with a saturated sodium bicarbonate solution. The product is then extracted with dichloromethane (3 x 100 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford this compound as a crystalline solid.
Expected Yield: 75-85%
Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety and Handling Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It is also a lachrymator and toxic upon inhalation. All manipulations involving POCl₃ must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
The quenching of the POCl₃ reaction mixture is highly exothermic and generates HCl gas. This procedure must be performed with extreme caution in an ice bath and in a fume hood.
-
Acetamidine hydrochloride and ethyl benzoylacetate may be irritating to the skin, eyes, and respiratory tract. Handle with care and use appropriate PPE.
-
N,N-Dimethylaniline is toxic and should be handled in a fume hood.
Conclusion
The two-step synthetic route described in this application note provides a reliable and efficient method for the laboratory-scale preparation of this compound. The protocols are straightforward and utilize readily available starting materials and reagents. By following the detailed procedures and adhering to the safety precautions, researchers can consistently obtain high yields of the desired product in high purity, facilitating its use in a wide range of research and development applications.
References
Application Note: The Chlorination of Pyrimidinones Using Phosphoryl Chloride
A Senior Application Scientist's Guide to Mechanism, Protocol, and Scale-Up
Abstract
The conversion of pyrimidinones to their corresponding chloropyrimidines is a cornerstone transformation in heterocyclic chemistry, pivotal to the synthesis of a vast array of pharmaceutical agents and agrochemicals. Phosphoryl chloride (POCl₃) remains the preeminent reagent for this transformation due to its high reactivity and effectiveness. This guide provides an in-depth analysis of the reaction, moving beyond a simple recitation of steps to explain the underlying chemical principles. We will explore the reaction mechanism, the critical role of additives, modern solvent-free protocols for greener and scalable synthesis, and detailed, field-proven experimental procedures. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive and practical understanding of this essential synthetic tool.
Safety First: The Critical Nature of Handling Phosphoryl Chloride
Before any experimental work, it is imperative to understand and mitigate the significant hazards associated with phosphoryl chloride. POCl₃ is a highly toxic, corrosive, and moisture-sensitive reagent.[1][2][3]
-
Corrosivity and Toxicity: POCl₃ causes severe burns to the skin and eyes and is fatal if inhaled.[2] Contact with moisture, including humidity in the air or water, produces phosphoric acid and toxic hydrogen chloride gas, which can cause severe respiratory irritation.[4][5]
-
Reactivity: It reacts violently with water in a highly exothermic reaction.[1][2] This necessitates the use of dry glassware and inert atmosphere conditions. Quenching procedures must be performed with extreme caution.
-
Required Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[1] Mandatory PPE includes:
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[1] Ensure spill kits with appropriate absorbent materials (e.g., dry sand, vermiculite) are available. Do not use water to clean up spills.
The Chemistry of Chlorination: Mechanism and Key Influencers
The chlorination of a pyrimidinone does not occur on the amide-like keto tautomer directly. The reaction proceeds through the more nucleophilic aromatic hydroxy tautomer (the enol form). The overall transformation is a nucleophilic substitution where the hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion.
The Reaction Mechanism
The reaction is mechanistically related to the Vilsmeier-Haack reaction, where POCl₃ acts as an activator.[4][6][7]
-
Tautomerization: The pyrimidinone exists in equilibrium with its aromatic hydroxypyrimidine tautomer. This tautomer provides the nucleophilic oxygen required for the initial step.
-
Activation of the Hydroxyl Group: The lone pair on the hydroxyl oxygen attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion and forming a dichlorophosphite intermediate. This transforms the hydroxyl group into an excellent leaving group.
-
Nucleophilic Attack by Chloride: A chloride ion (from POCl₃ or an additive) attacks the now highly electrophilic carbon atom of the pyrimidine ring.
-
Elimination and Rearomatization: The dichlorophosphate group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final chloropyrimidine product.
Caption: High-level overview of the pyrimidinone chlorination mechanism.
The Role of Additives: Tertiary Amines and DMF
While the reaction can sometimes be performed with neat POCl₃, additives are frequently used to improve yields, reaction rates, and substrate scope.
-
Tertiary Amines (e.g., Pyridine, N,N-Dimethylaniline): These bases serve two primary functions.[8][9] First, they act as acid scavengers, neutralizing the HCl generated during the reaction. This prevents potential side reactions and can be crucial for acid-sensitive substrates. Second, they can act as nucleophilic catalysts, reacting with POCl₃ to form a more reactive phosphonium salt, which accelerates the initial activation of the pyrimidinone. N,N-diethylaniline is sometimes preferred over N,N-dimethylaniline as its increased steric bulk may reduce its tendency to undergo side reactions.[9]
-
N,N-Dimethylformamide (DMF): When DMF is used with POCl₃, they react in situ to form the Vilsmeier reagent , a highly electrophilic chloroiminium salt ([(CH₃)₂N=CHCl]⁺).[6][10][11] This reagent is a powerful activator and is particularly effective for less reactive substrates. The Vilsmeier reagent activates the pyrimidinone, making it susceptible to chlorination.
Reaction Parameters and Optimization
The choice of reaction conditions is critical for successful chlorination and depends heavily on the substrate's reactivity. Historically, large excesses of POCl₃ were used as both reagent and solvent.[12][13] However, modern methods focus on stoichiometric, solvent-free conditions, which are more environmentally friendly and economical for large-scale synthesis.[14][15][16]
| Substrate Example | POCl₃ (Equivalents) | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Uracil | ~5 (as solvent) | None | 110 (Reflux) | 3.5 | ~90% | [12] |
| 4,6-Dihydroxypyrimidine | 3.0 | N,N-Dimethylcyclohexylamine (1.0) | 95-100 | 3 | 91.7% (as 2,4-dichloro) | [17] |
| 2-Amino-4,6-dihydroxypyrimidine | 3.4 - 4.2 | N,N-Dimethylaniline (1.7 - 2.5) | 55-68 | 0.5 - 10 | >80% | [9] |
| 5-Fluorouracil | 4.0 | Base (catalytic) | 106-110 | 14 | High | [18] |
| 2-Hydroxypyridine | 1.0 | Pyridine (1.0) | 140 | 2 | 92% | [14] |
| 2,4-Dihydroxyquinoline | 2.0 | Pyridine (0.3) | 140 | 2 | 90% | [14] |
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for both a classic and a modern approach to pyrimidinone chlorination.
Protocol A: Classic Method - Chlorination of Uracil with Excess POCl₃
This method uses POCl₃ as both the reagent and solvent and is effective for small-scale laboratory synthesis.[12]
Materials:
-
Uracil
-
Phosphoryl chloride (POCl₃)
-
Chloroform (CHCl₃)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried.
-
Reagent Addition: To the flask, add uracil (1.0 eq). Carefully and slowly, add POCl₃ (~5-6 eq, sufficient to act as a solvent).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-5 hours).
-
Work-up - POCl₃ Removal: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This step must be done in a way that traps the volatile POCl₃.
-
Work-up - Quenching: Place a large beaker containing a substantial amount of crushed ice on a stir plate. EXTREMELY SLOWLY and CAUTIOUSLY , pour the residual reaction oil onto the ice with vigorous stirring. This is a highly exothermic and hazardous step that will release HCl gas.
-
Extraction: Once the quench is complete and the mixture has reached room temperature, transfer it to a separatory funnel. Extract the aqueous layer with chloroform (3x volumes).
-
Washing: Combine the organic extracts and wash with a saturated Na₂CO₃ solution to neutralize any remaining acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude 2,4-dichloropyrimidine.
-
Purification: The product can be further purified by vacuum distillation or recrystallization if necessary.
Protocol B: Modern Solvent-Free Chlorination with Equimolar POCl₃
This greener, more efficient method is ideal for multi-gram and large-scale preparations. It avoids large excesses of hazardous reagents.[14][16]
Materials:
-
Hydroxypyrimidine substrate (e.g., 2-hydroxypyridine)
-
Phosphoryl chloride (POCl₃)
-
Pyridine
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Crushed ice
Procedure:
-
Setup: To a Teflon-lined stainless steel sealed reactor, add the hydroxypyrimidine substrate (1.0 eq), pyridine (1.0 eq), and POCl₃ (1.0 eq per hydroxyl group).
-
Reaction: Seal the reactor tightly. Heat the mixture to 140-160 °C for 2 hours with appropriate stirring.
-
Work-up - Quenching: After cooling the reactor completely to room temperature, open it carefully in a fume hood. Pour the contents slowly and with vigorous stirring into a beaker of cold water or crushed ice (~0 °C).
-
Neutralization and Isolation: Adjust the pH of the resulting slurry to 8-9 with a saturated Na₂CO₃ solution. The product will often precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold water.
-
Drying: Dry the product in a vacuum oven to a constant weight. The purity is often high enough for subsequent steps without further purification.
General Experimental Workflow
Caption: A typical workflow for the chlorination of pyrimidinones.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature or reaction time. 2. Reagents (esp. POCl₃) degraded by moisture. 3. Substrate is particularly unreactive. | 1. Increase temperature or prolong reaction time. Monitor via TLC/LC-MS. 2. Use freshly opened or distilled POCl₃. Ensure all glassware is scrupulously dry. 3. Consider adding a catalyst like DMF or a more activating tertiary amine. For very difficult substrates, using the pre-formed Vilsmeier reagent may be necessary. |
| Formation of Dark Tar | 1. Reaction temperature is too high, causing decomposition. 2. Presence of impurities in the starting material. | 1. Lower the reaction temperature. For exothermic reactions, ensure controlled addition of reagents. 2. Purify the starting pyrimidinone before the reaction. |
| Difficult Work-up | 1. Uncontrolled, violent quenching of excess POCl₃. 2. Formation of an emulsion during extraction. | 1. Add the reaction mixture very slowly to a large excess of vigorously stirred ice. 2. Add brine during the extraction to help break the emulsion. |
| Low Isolated Yield | 1. Product is partially soluble in the aqueous layer. 2. Incomplete extraction. 3. Loss during purification. | 1. After initial extraction, re-extract the aqueous layer several more times. 2. Ensure thorough mixing during extraction. 3. Optimize purification method; for volatile products, be careful during solvent removal. |
Conclusion
The chlorination of pyrimidinones with phosphoryl chloride is a robust and versatile synthetic method. A thorough understanding of the reaction mechanism, the influence of additives, and stringent adherence to safety protocols are essential for success. While traditional methods relying on excess POCl₃ are effective, modern, solvent-free protocols using stoichiometric reagents offer significant advantages in terms of safety, environmental impact, and scalability. By carefully selecting the appropriate conditions based on substrate reactivity and desired scale, researchers can effectively leverage this powerful transformation in the development of novel molecules.
References
- 1. nj.gov [nj.gov]
- 2. opcw.org [opcw.org]
- 3. Phosphorus Oxychloride [commonorganicchemistry.com]
- 4. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 5. my.airliquide.com [my.airliquide.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 11. US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent - Google Patents [patents.google.com]
- 12. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 18. japsonline.com [japsonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine
Welcome to the technical support center for the synthesis of 4-chloro-2-methyl-6-phenylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your yields.
The synthesis of this compound is a multi-step process that can be prone to various issues affecting the final yield and purity. This guide will break down the common problems encountered during the key stages of the synthesis: the initial cyclocondensation to form the pyrimidine ring and the subsequent chlorination step.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Part 1: Cyclocondensation to 2-Methyl-6-phenylpyrimidin-4-ol
The initial and crucial step in this synthesis is the formation of the pyrimidine ring by reacting a phenyl-substituted β-ketoester with acetamidine. Low yields at this stage are a common hurdle.
Question 1: My cyclocondensation reaction is resulting in a very low yield of 2-methyl-6-phenylpyrimidin-4-ol. What are the likely causes and how can I improve it?
Answer: Low yields in the Pinner pyrimidine synthesis, which this reaction is a variation of, can stem from several factors.[1] The primary reasons are often related to incomplete reaction, side reactions, or suboptimal reaction conditions.
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). Depending on the specific substrates, these reactions can take anywhere from a few hours to overnight to complete.[1]
-
Base Selection: The choice and stoichiometry of the base are critical. A strong base like sodium ethoxide is commonly used to deprotonate the acetamidine hydrochloride and facilitate the condensation. Ensure the base is fresh and used in the correct molar ratio.
-
-
-
Side Reactions: The formation of byproducts can consume your starting materials.
-
Troubleshooting:
-
N-acylurea formation: A potential side product is N-acylurea, which can be identified by its characteristic NMR and mass spectrometry signals.[1] Careful control of stoichiometry and reaction temperature can help minimize its formation.[1]
-
Decomposition: High temperatures can sometimes lead to the decomposition of starting materials or the product. Monitor the reaction by TLC to avoid this.
-
-
-
Suboptimal Reaction Conditions: The reaction environment plays a significant role.
-
Troubleshooting:
-
Solvent: Anhydrous ethanol is a common solvent for this reaction. Ensure your solvent is dry, as water can interfere with the reaction.
-
Ultrasound Irradiation: A modified Pinner reaction using a β-keto ester has been shown to be improved under ultrasound irradiation, which can be a valuable technique to explore for yield improvement.[2]
-
-
| Parameter | Recommendation for Optimization |
| Reaction Time | Monitor by TLC until starting material is consumed. |
| Temperature | Refluxing ethanol is typical, but avoid excessive heat to prevent decomposition. |
| Base | Use a fresh, strong base like sodium ethoxide in the correct stoichiometry. |
| Solvent | Ensure the use of anhydrous ethanol. |
Part 2: Chlorination of 2-Methyl-6-phenylpyrimidin-4-ol
The second key step is the conversion of the hydroxyl group of 2-methyl-6-phenylpyrimidin-4-ol to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Question 2: I am experiencing a low yield during the chlorination of 2-methyl-6-phenylpyrimidin-4-ol with POCl₃. What could be going wrong?
Answer: The chlorination of hydroxypyrimidines with POCl₃ is a well-established but sometimes tricky reaction.[3][4] Low yields can be attributed to several factors, including incomplete reaction, degradation of the product, and difficult work-up procedures.
-
Incomplete Reaction: The conversion of the hydroxyl group may not be complete.
-
Troubleshooting:
-
Reaction Temperature and Time: This reaction typically requires heating. Refluxing in excess POCl₃ is a common procedure.[3][4] Ensure the reaction is heated for an adequate amount of time, monitoring by TLC.
-
Use of a Base: The addition of an organic base, such as pyridine or N,N-diethylaniline, can facilitate the reaction.[3][5] A solvent-free procedure heating the substrate with equimolar POCl₃ and one equivalent of pyridine in a sealed reactor has been shown to be effective for large-scale preparations.[3]
-
Vilsmeier-Haack Conditions: While typically used for formylation, the Vilsmeier reagent, formed from POCl₃ and DMF, can also be used for chlorinations.[6][7] However, be aware that DMF can decompose and react with the Vilsmeier reagent, so using fresh, high-purity reagents is crucial.[8]
-
-
-
Product Degradation: The product, this compound, can be susceptible to degradation under harsh conditions.
-
Troubleshooting:
-
Careful Work-up: The quenching of excess POCl₃ is highly exothermic and must be done carefully with cold water or ice.[3] Adjusting the pH to 8-9 with a saturated sodium carbonate solution can help precipitate the product.[3]
-
Temperature Control: Avoid prolonged heating at very high temperatures, as this can lead to decomposition.
-
-
-
Purification Challenges: Isolating the pure product can be difficult.
-
Troubleshooting:
-
Extraction and Chromatography: After quenching, the product is typically extracted with an organic solvent like ethyl acetate.[9] Purification by column chromatography on silica gel is often necessary to remove impurities.[9][10]
-
Recrystallization: Recrystallization from a suitable solvent can be an effective final purification step.
-
-
| Parameter | Recommendation for Optimization |
| Chlorinating Agent | Use fresh POCl₃. Consider using a mixture of POCl₃ and PCl₅ for enhanced reactivity.[11] |
| Base | Add an organic base like pyridine or N,N-diethylaniline to facilitate the reaction.[3][5] |
| Temperature | Heat to reflux, but monitor the reaction to avoid degradation. |
| Work-up | Quench the reaction mixture carefully with ice-cold water and neutralize to pH 8-9.[3] |
Experimental Workflow Visualization
To provide a clearer understanding of the synthesis and troubleshooting process, the following diagrams illustrate the key steps and decision points.
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and effective route involves two main steps. The first is a cyclocondensation reaction, often a variation of the Pinner synthesis, between a phenyl-substituted β-ketoester and acetamidine to form 2-methyl-6-phenylpyrimidin-4-ol.[2] The second step is the chlorination of the resulting hydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]
Caption: General synthetic pathway for this compound.
Q2: Are there alternatives to using POCl₃ for the chlorination step?
A2: While POCl₃ is the most common reagent, other chlorinating agents can be used. For instance, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can sometimes offer higher reactivity.[11] Triphosgene has also been used as a safer alternative to phosgene for the chlorination of dihydroxypyrimidines, which could potentially be adapted for this synthesis.[5]
Q3: How can I effectively monitor the progress of my reactions?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the cyclocondensation and chlorination reactions.[1][10] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting materials and the formation of the product.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It reacts violently with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching of POCl₃ is highly exothermic and should be performed slowly and with cooling.[4][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Chloro-2-methyl-6-phenylpyrimidine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the purification of crude 4-Chloro-2-methyl-6-phenylpyrimidine via column chromatography. The content is structured in a problem-oriented question-and-answer format to directly address challenges you may encounter during your experiments.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that can arise during the column chromatography of this compound. The solutions provided are grounded in established chromatographic principles to ensure robust and reproducible outcomes.
Question 1: My product is not separating from a closely-eluting impurity. How can I improve the resolution?
Answer: Poor resolution is typically a function of the mobile phase composition. The goal is to find a solvent system that maximizes the difference in affinity for the stationary phase between your target compound and the impurity.
-
Causality: this compound is a moderately polar compound. Impurities are likely to be unreacted starting materials (e.g., 2-methyl-6-phenylpyrimidin-4(3H)-one) or byproducts from the chlorination step (e.g., using POCl₃ or triphosgene).[1][2] These impurities may have very similar polarities to the desired product.
-
Strategic Approach:
-
Systematic TLC Analysis: Before attempting another column, conduct a thorough TLC analysis using a range of solvent systems. A common and effective mobile phase for this class of compounds is a mixture of hexanes and ethyl acetate (EtOAc).[1]
-
Fine-Tuning Polarity: Start with a low polarity system (e.g., 95:5 Hexanes:EtOAc) and incrementally increase the polarity (e.g., 90:10, 85:15). The optimal system will show a clear separation between the spot corresponding to your product and any impurity spots, with a target Rf value for your product between 0.25 and 0.35.
-
Consider Alternative Solvents: If hexanes/EtOAc does not provide adequate separation, consider replacing hexanes with heptane for a less polar alternative or replacing ethyl acetate with dichloromethane (DCM) for a change in selectivity.
-
Question 2: The product is eluting with the solvent front (Rf value is too high). What adjustment should I make?
Answer: If your product is eluting too quickly, the mobile phase is too polar. This means the compound is spending too much time dissolved in the mobile phase and not enough time interacting with the silica gel.
-
Causality: The high polarity of the eluent outcompetes the stationary phase for interaction with your molecule, leading to rapid and inefficient separation.
-
Strategic Approach:
-
Decrease Eluent Polarity: Reduce the proportion of the more polar solvent in your mobile phase. For a hexanes/EtOAc system, this means decreasing the percentage of ethyl acetate.
-
Re-equilibrate the Column: Ensure the column is thoroughly equilibrated with the new, less polar mobile phase before loading your sample. This prevents channeling and ensures a consistent separation environment.
-
Question 3: My product is stuck at the top of the column and won't elute. What is the cause and solution?
Answer: This indicates that the mobile phase is not polar enough to move your compound down the column. Your compound has a stronger affinity for the stationary phase than the eluent.
-
Causality: The non-polar nature of the eluent is insufficient to displace the moderately polar this compound from the highly polar silica gel surface.
-
Strategic Approach:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. This is often done using a gradient elution, where the polarity of the solvent is increased over the course of the purification.[1]
-
Monitor with TLC: As you increase the polarity, continue to monitor the elution by collecting small fractions and analyzing them by TLC to determine when your product begins to elute.
-
Question 4: I'm observing significant "tailing" of my product spot on TLC and in my column fractions. Why is this happening?
Answer: Peak tailing is often caused by undesirable interactions between the analyte and the stationary phase or by overloading the column.
-
Causality: The nitrogen atoms in the pyrimidine ring can interact with acidic silanol groups on the surface of the silica gel, leading to a non-ideal elution profile. Alternatively, loading too much sample for the amount of silica gel used can saturate the stationary phase.
-
Strategic Approach:
-
Column Capacity: As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel for a difficult separation and up to 5% for an easier one.
-
Mobile Phase Modifier: To mitigate interaction with acidic silica, add a small amount (0.1-1%) of a basic modifier like triethylamine (NEt₃) to your mobile phase. This will compete for the acidic sites on the silica gel and lead to more symmetrical peaks.
-
Sample pH: Ensure your crude sample is not acidic before loading. A simple aqueous wash of the crude material before concentration can sometimes resolve this issue.
-
Question 5: My final yield is very low, even though the reaction appeared to go to completion. Where could my product be lost?
Answer: Product loss during chromatography can occur due to irreversible adsorption onto the silica gel or by spreading the product across a large number of fractions.
-
Causality: Some compounds, particularly those with basic nitrogen groups, can bind irreversibly to the silica gel. Also, if the separation is not optimal, the product can elute in a very broad band.
-
Strategic Approach:
-
Deactivate Silica Gel: If you suspect decomposition or irreversible binding, you can use silica gel that has been pre-treated with a base like triethylamine.
-
Minimize Contact Time: Do not let the sample sit on the column for an extended period. Once loaded, begin the elution promptly.
-
Careful Fraction Analysis: Use TLC to analyze every few fractions to create a precise map of where your product is eluting. This prevents the premature or late combination of fractions, which can lead to either loss of product or contamination with impurities.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best stationary phase for this purification?
-
A1: Standard flash-grade silica gel (40-63 µm particle size) is the most common and effective stationary phase for purifying this compound and its analogs.
-
-
Q2: How should I prepare and load my crude sample?
-
A2: There are two primary methods:
-
Wet Loading: Dissolve the crude material in a minimal amount of the initial chromatography solvent (or a slightly more polar solvent like DCM if solubility is an issue) and carefully pipette it onto the top of the column. This is quick but can disturb the column bed if not done carefully.
-
Dry Loading: Dissolve the crude material in a volatile solvent (e.g., DCM), add a small amount of silica gel (2-3 times the mass of the crude material), and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column. Dry loading is highly recommended as it often results in better separation and sharper bands.[3]
-
-
-
Q3: What are the likely impurities I need to separate?
-
A3: Common impurities can include:
-
Starting Materials: Unreacted 2-methyl-6-phenylpyrimidin-4(3H)-one from an incomplete chlorination reaction.[1]
-
Chlorinating Agent Residues: Byproducts from reagents like phosphorus oxychloride or triphosgene.
-
Side Products: Over-chlorinated or hydrolyzed pyrimidine species.
-
Coupling Impurities: If synthesized via a Suzuki coupling, you may have starting boronic acids or homo-coupled byproducts.[4]
-
-
-
Q4: Can this compound decompose on silica gel?
-
A4: While generally stable, chloro-substituted pyrimidines can be susceptible to hydrolysis on the acidic surface of silica gel, especially if the silica or solvents are not anhydrous. This would convert the product back to the corresponding hydroxypyrimidine. Running the column efficiently and without delay minimizes this risk.
-
Experimental Protocol: Step-by-Step Purification
This protocol outlines a standard procedure for the purification of this compound.
Materials
-
Crude this compound
-
Silica gel (flash grade, 40-63 µm)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Step 1: TLC Method Development
-
Prepare several developing chambers with different ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of your crude material in a solvent like DCM or EtOAc.
-
Spot the crude mixture on a TLC plate and develop it in one of the chambers.
-
Visualize the plate under UV light (254 nm).
-
The ideal solvent system is one that moves the desired product to an Rf of ~0.3 and shows good separation from all impurities.
Step 2: Column Packing (Slurry Method)
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis. The amount of silica should be 50-100 times the weight of your crude material.
-
Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.
-
Add a thin protective layer of sand on top of the silica bed.
Step 3: Sample Loading (Dry Loading Recommended)
-
Adsorb your crude material onto a small amount of silica gel as described in FAQ A2.
-
Carefully add this silica-adsorbed sample to the top of the column, ensuring an even layer.
-
Gently add the initial eluent to the column, being careful not to disturb the top layers.
Step 4: Elution and Fraction Collection
-
Begin adding the mobile phase to the column and apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
-
Collect the eluent in fractions of a consistent volume.
-
If a gradient elution is needed, gradually increase the percentage of the more polar solvent (EtOAc) as the chromatography progresses.
Step 5: Fraction Analysis and Isolation
-
Spot every few fractions onto a TLC plate alongside a spot of your crude starting material.
-
Develop the TLC plate in your chosen solvent system.
-
Identify the fractions that contain only your pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reported Solubility |
| This compound | C₁₁H₉ClN₂ | 204.66 | 2915-15-3 | 0.3 µg/mL at pH 7.4[5] |
| 4-Chloro-6-methyl-2-phenylpyrimidine | C₁₁H₉ClN₂ | 204.65 | 29509-92-0 | 0.3 µg/mL at pH 7.4[6] |
| 4-Chloro-6-methoxy-2-phenylpyrimidine | C₁₁H₉ClN₂O | 220.65 | 4319-72-6 | Not Specified[7] |
Table 2: Example TLC and Column Chromatography Conditions
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard choice for moderately polar organic molecules. |
| Mobile Phase (TLC) | Start with 85:15 Hexanes:EtOAc | Good starting polarity for achieving an optimal Rf of 0.25-0.35. |
| Mobile Phase (Column) | Isocratic or Gradient Elution (e.g., 95:5 to 80:20 Hexanes:EtOAc) | Gradient elution is often necessary to first elute non-polar impurities, followed by the product, and finally any highly polar impurities.[1] |
| Visualization | UV Lamp (254 nm) | The aromatic and pyrimidine rings strongly absorb UV light. |
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
References
- 1. echemi.com [echemi.com]
- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-6-methoxy-2-phenylpyrimidine | C11H9ClN2O | CID 824693 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine
Welcome to the technical support center for the synthesis of 4-chloro-2-methyl-6-phenylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only offer solutions to common experimental challenges but also to explain the underlying chemical principles to empower you in your synthetic endeavors.
I. Overview of the Synthesis
The most common and reliable synthesis of this compound is a two-step process. The first step involves the cyclocondensation of benzoylacetone and acetamidine hydrochloride to form 2-methyl-6-phenylpyrimidin-4(3H)-one. The subsequent step is the chlorination of this pyrimidinone intermediate using a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the desired product.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of side products.
FAQ 1: My chlorination reaction is sluggish or incomplete, and I observe a significant amount of starting material (2-methyl-6-phenylpyrimidin-4(3H)-one) in my crude product. What is causing this and how can I improve the conversion?
Answer:
Incomplete conversion is a common issue in the chlorination of pyrimidinones. The root cause often lies in suboptimal reaction conditions or the deactivation of the chlorinating agent.
Causality: The chlorination of the pyrimidinone oxygen is facilitated by its conversion into a better leaving group. Phosphorus oxychloride (POCl₃) achieves this by forming a phosphorylated intermediate. This reaction can be slow if the nucleophilicity of the pyrimidinone oxygen is not sufficiently high or if the POCl₃ is not reactive enough under the chosen conditions. The presence of trace amounts of water can also consume the POCl₃, reducing its effective concentration.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents (if used) are essential. Moisture will rapidly decompose POCl₃.
-
Addition of a Tertiary Amine: The addition of a tertiary amine, such as N,N-diethylaniline or pyridine, is highly recommended. These bases act as catalysts by activating the pyrimidinone and also serve as scavengers for the HCl generated during the reaction, driving the equilibrium towards the product.[1]
-
Temperature and Reaction Time: Ensure the reaction is heated to a sufficient temperature, typically refluxing POCl₃ (around 105 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a longer reaction time or a slight increase in temperature may be necessary.
-
Stoichiometry of POCl₃: While a stoichiometric amount of POCl₃ is theoretically sufficient, in practice, an excess (3-5 equivalents) is often used to ensure complete conversion and to act as a solvent.[2][3]
Visualizing the Troubleshooting Workflow:
References
troubleshooting Suzuki coupling with chloropyrimidine substrates
Technical Support Center: Suzuki Coupling with Chloropyrimidine Substrates
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving chloropyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these important heterocyclic compounds. Chloropyrimidines are valuable building blocks, but their electronic properties and potential for catalyst interactions can present unique challenges.[1][2]
This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a chloropyrimidine is giving low to no yield. What are the most common culprits?
A1: Failure or low yield in these reactions typically stems from a few critical factors:
-
Suboptimal Catalyst System: The choice of palladium catalyst and ligand is paramount for activating the relatively inert C-Cl bond.[3][4][5] Standard catalysts like Pd(PPh₃)₄ may be insufficient. More robust systems, often involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands, are often required to facilitate the oxidative addition step.[3][5][6]
-
Incorrect Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[7][8] The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically influence reaction rates.[3][4][9]
-
Poor Reagent Quality: Boronic acids are susceptible to decomposition, particularly through protodeboronation (replacement of the C-B bond with C-H).[10][11] Using fresh, high-purity boronic acid is essential. Similarly, the age and storage of your palladium catalyst can affect its activity.[4]
-
Inadequate Reaction Conditions: Insufficient temperature can lead to a sluggish reaction, as C-Cl bond activation has a high energy barrier.[9] Conversely, excessive heat can cause catalyst decomposition or promote side reactions.[11] An inert atmosphere is also critical, as oxygen can oxidize and deactivate the active Pd(0) catalyst.[11]
Q2: I'm observing significant amounts of a dehalogenated pyrimidine byproduct. What causes this and how can I prevent it?
A2: Dehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction.[12] It is often mediated by a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or trace water.[12] Electron-deficient heteroaryl chlorides, like chloropyrimidines, are particularly susceptible.[12]
-
Mitigation Strategies:
-
Use Anhydrous Conditions: Meticulously dry your solvent and reagents to minimize sources of protons.
-
Select a Non-Hydridic Base: Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred over bases that can generate hydride species.
-
Employ Boronic Esters: Pinacol or MIDA esters are often more stable than their corresponding boronic acids and can reduce the rate of protodeboronation.[10]
-
Protect N-H Groups: If your pyrimidine has an N-H group, its deprotonation can increase the electron density of the ring, sometimes promoting dehalogenation.[12][13] Protecting the nitrogen with a group like Boc can suppress this side reaction.[13]
-
Q3: I am using 2,4-dichloropyrimidine. How can I control which chlorine atom reacts?
A3: The regioselectivity of dichloropyrimidines is a well-studied phenomenon. Generally, the C4-position is intrinsically more reactive and will undergo oxidative addition with palladium first.[1][9] This preference allows for sequential, regioselective couplings.[1]
-
Favoring C4-Substitution: Standard conditions using catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ typically yield the C4-coupled product with high selectivity.[9]
-
Influencing C2-Substitution: While less common, achieving selectivity for the C2 position is challenging. In some cases, steric hindrance from a substituent at the C5 position can favor reaction at C2.[9] Some specialized ligand systems, such as those employing N-heterocyclic carbenes (NHCs), have shown the ability to invert the typical selectivity in related dichloroheteroarenes.[14]
Q4: Can microwave irradiation improve my reaction?
A4: Absolutely. Microwave-assisted heating can be highly effective for these couplings. It often leads to dramatically reduced reaction times (e.g., from hours to minutes) and can improve yields, sometimes even allowing for lower catalyst loadings.[2][15][16] The rapid and efficient heating helps overcome the activation barrier for C-Cl bond cleavage.[9]
Troubleshooting Guides
This section addresses specific experimental failures with a logical, step-by-step approach to diagnosis and resolution.
Problem 1: Reaction Stalls or Fails to Reach Completion
You observe starting material remaining even after prolonged reaction times, with little desired product formed.
This issue points to a problem with the catalytic cycle's efficiency. The bottleneck could be the initial oxidative addition, the transmetalation step, or catalyst deactivation. Chloropyrimidines can be challenging due to the strength of the C-Cl bond and the potential for the pyrimidine nitrogens to coordinate with the palladium center, leading to catalyst inhibition.[3]
Troubleshooting Decision Tree
-
Setup: In parallel, prepare several oven-dried reaction vials equipped with stir bars.
-
Reagents: To each vial, add the chloropyrimidine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition:
-
Solvent & Degassing: Add degassed solvent (e.g., 1,4-dioxane/water 4:1).[3] Purge each vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reaction: Heat all vials to the same temperature (e.g., 100 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Analysis: Compare conversion rates to identify the most effective catalyst/ligand system for your specific substrates.
Problem 2: Boronic Acid Decomposition Dominates
The primary observable side product is the arene (Ar-H) corresponding to your boronic acid, indicating significant protodeboronation.
Protodeboronation is a hydrolytic process that cleaves the C-B bond.[10] It is often accelerated by high temperatures, prolonged reaction times, and the presence of water and certain bases.[16][17] Heteroaryl boronic acids can be particularly prone to this decomposition pathway.
Minimizing Boronic Acid Decomposition
Data Summary: Optimizing Reaction Components
The following tables summarize typical yields from screening studies on dichloropyrimidine substrates, providing a starting point for your own optimization.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine [16]
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [9] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [9] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [9] |
| Pd(dppf)Cl₂·CH₂Cl₂ | - | 70 | Wide bite angle ligand, effective for reductive elimination. | [9] |
| Pd(OAc)₂ | - | 21 | Lower yield, possibly due to inefficient reduction to Pd(0). | [9] |
Table 2: Solvent System Screening [9]
| Solvent System (v/v) | Yield (%) | Notes |
| 1,4-Dioxane | 65 | Good starting point. |
| 1,4-Dioxane / H₂O (4:1) | 75 | Addition of water often improves base solubility and rate. |
| 1,4-Dioxane / H₂O (2:1) | 80 | Optimal ratio for this specific model reaction. |
| THF / H₂O (4:1) | 68 | Viable alternative to dioxane. |
| Toluene / EtOH / H₂O | Variable | Alcoholic solvents can improve reactivity but risk dehalogenation.[1] |
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
preventing decomposition of 4-Chloro-2-methyl-6-phenylpyrimidine during reaction
Welcome to the technical support center for 4-Chloro-2-methyl-6-phenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The inherent reactivity of the C4-chloro substituent, which makes this compound a valuable intermediate, also renders it susceptible to decomposition under various conditions.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you mitigate decomposition, maximize reaction yields, and ensure the integrity of your experimental results.
Section 1: Understanding the Stability and Decomposition of this compound
The stability of this compound is primarily dictated by the electrophilic nature of the pyrimidine ring, which is further activated by the electron-withdrawing chloro group. This makes the C4 position highly susceptible to nucleophilic attack. Understanding the main decomposition pathways is the first step toward prevention.
Primary Decomposition Pathways:
-
Hydrolysis: The most common decomposition pathway is hydrolysis, where water or hydroxide ions act as nucleophiles, displacing the chloride to form the corresponding 4-hydroxy-2-methyl-6-phenylpyrimidine. This reaction is often accelerated by heat and the presence of strong bases.
-
Nucleophilic Aromatic Substitution (SNAr): Many reagents used in synthesis, such as strong alkoxides, primary/secondary amines, or even some basic catalysts, can act as nucleophiles and displace the chloro group.[1][2][3] This leads to undesired side-product formation.
-
Protodechlorination: In palladium-catalyzed cross-coupling reactions, premature reduction of the C-Cl bond can occur, leading to the formation of 2-methyl-6-phenylpyrimidine. This is often a result of suboptimal ligand choice, catalyst degradation, or the presence of hydrogen sources.
Diagram: Key Decomposition Pathways
The following diagram illustrates the primary routes through which this compound can degrade.
Caption: Major decomposition pathways for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: My starting material has a low melting point and appears clumpy. Is it still good to use? A: This could indicate the presence of the hydrolyzed byproduct, 4-hydroxy-2-methyl-6-phenylpyrimidine, which has a different melting point and can absorb moisture. It is crucial to verify the purity of your starting material via analytical methods like ¹H NMR or LC-MS before use. The pure compound should be a solid.[4][5] If significant degradation is detected, purification by recrystallization or chromatography may be necessary.
Q2: My reaction mixture is turning dark brown or black during a palladium-catalyzed coupling. What's happening? A: Darkening often indicates the formation of palladium black, which is the precipitation of Pd(0) from the catalytic cycle. This signifies catalyst decomposition and can lead to side reactions like protodechlorination or incomplete conversion. The cause is often related to excessively high temperatures, improper ligand choice, or the presence of oxygen. Ensure your reaction is run under a strictly inert atmosphere and consider screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium center.[6][7]
Q3: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) as a base for my reaction? A: It is strongly discouraged. Strong, nucleophilic bases like NaOH and KOH will readily displace the chloro group via an SNAr reaction, leading to the formation of the inactive 4-hydroxypyrimidine byproduct.[8] Opt for weaker, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6]
Q4: What are the ideal storage conditions for this compound? A: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry place away from light and moisture. A desiccator is highly recommended to prevent gradual hydrolysis.
Q5: I see a new spot on my TLC plate that is more polar than my starting material. What is it likely to be? A: A more polar spot appearing during the reaction is very likely the hydrolyzed byproduct, 4-hydroxy-2-methyl-6-phenylpyrimidine. The hydroxyl group significantly increases the polarity compared to the chloro-substituent.
Section 3: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during reactions involving this compound.
| Observation / Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Conversion | 1. Catalyst Inactivity: The palladium catalyst or ligand may be old, oxidized, or unsuitable for the specific transformation.[6] | Solution: Use a fresh batch of catalyst and ligand. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can improve catalytic activity and stability.[7][9] |
| 2. Inappropriate Base: The base may be too weak to facilitate the catalytic cycle or may not be soluble in the reaction solvent. | Solution: Screen alternative bases such as K₃PO₄ or Cs₂CO₃, which offer different solubility profiles and basicity. Ensure the base is finely powdered and anhydrous for optimal performance. | |
| 3. Water in Reaction: Trace amounts of water can hydrolyze the starting material, reducing the amount available for the desired reaction. | Solution: Use anhydrous solvents (e.g., distilled over a drying agent or from a solvent purification system). Dry all glassware thoroughly in an oven before use. Ensure all reagents, especially bases like K₂CO₃, are anhydrous. | |
| Significant Byproduct Formation (Hydrolysis) | 1. Wet Solvents/Reagents: As above, moisture is the primary culprit for hydrolysis. | Solution: Implement rigorous anhydrous techniques. Degas solvents by sparging with argon or nitrogen for at least 30 minutes before use to remove both water and oxygen. |
| 2. Use of Strong, Nucleophilic Base: Bases like NaOH, KOH, or alkoxides are directly competing with your desired nucleophile. | Solution: Switch to a non-nucleophilic inorganic base such as Cs₂CO₃ or K₂CO₃. These bases are effective at promoting cross-coupling without causing SNAr side reactions.[6] | |
| Formation of Protodechlorinated Byproduct | 1. High Reaction Temperature: Excessive heat can accelerate catalyst decomposition and side reactions. | Solution: Lower the reaction temperature. Many modern palladium catalyst systems are highly active at lower temperatures (e.g., 60-80 °C or even room temperature).[7] |
| 2. Hydrogen Source: The presence of a hydrogen source (e.g., alcohols, water, or certain amines) can lead to reductive C-Cl bond cleavage. | Solution: Use aprotic solvents (e.g., Toluene, Dioxane, DMF). If a protic solvent is unavoidable, ensure conditions are optimized to favor the desired reaction pathway. | |
| 3. Inefficient Ligand: The ligand may not be effectively stabilizing the Pd(0) species, leading to decomposition and side reactions. | Solution: Screen ligands. Bulky ligands can often prevent side reactions by sterically shielding the metal center.[7] |
Diagram: Troubleshooting Decision Tree
This decision tree provides a logical workflow for diagnosing the root cause of poor reaction outcomes.
Caption: A logical decision tree for troubleshooting common reaction failures.
Section 4: Recommended Experimental Protocols
Adherence to best practices in experimental setup is critical for success.
Protocol 4.1: General Handling and Storage
-
Upon receipt, inspect the container for a tight seal.
-
Store immediately in a desiccator in a cool, dark, and dry location.
-
For long-term storage, consider flushing the container with argon or nitrogen before sealing.
-
Always handle the material in a glovebox or under a positive pressure of inert gas to minimize exposure to atmospheric moisture.
Protocol 4.2: Setting up an Inert Atmosphere for a Suzuki-Miyaura Coupling Reaction
This protocol provides a validated starting point for a typical cross-coupling reaction.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃/SPhos catalyst system
-
K₂CO₃ (anhydrous, finely powdered, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane/Water (e.g., 4:1 mixture)
-
Schlenk flask or oven-dried round-bottom flask with a condenser
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Dry the Schlenk flask and condenser in an oven at >120 °C for at least 4 hours. Allow to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the cooled flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via cannula or syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, taking aliquots periodically via syringe. Check for the consumption of starting material and the formation of the desired product.
Diagram: Inert Atmosphere Reaction Workflow
Caption: Standard workflow for setting up a reaction under inert conditions.
Section 5: References
-
Al-Zoubi, R. M., et al. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines. Synthesis, 44(24), 3893-3898.
-
Thieme. (n.d.). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines. Thieme Connect. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Available at: --INVALID-LINK--
-
YouTube. (2019). nucleophilic aromatic substitutions. Available at: --INVALID-LINK--
-
Wai, J. S., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Available at: --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to 4-Chloro-6-ethyl-2-phenylpyrimidine and Its Analogs. Available at: --INVALID-LINK--
-
De Rosa, M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Archive for Organic Chemistry, 2015(7), 231-242.
-
MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(2), M923.
-
PubChem. (n.d.). 4-Chloro-6-methyl-2-phenylpyrimidine. Available at: --INVALID-LINK--
-
Harden, D. B., et al. (1987). Addition and substitution reactions of chloropyrimidines with lithium reagents. The Journal of Organic Chemistry, 52(21), 4749–4754.
-
Romero-Ortega, M., et al. (2018). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synfacts, 14(01), 0023.
-
Garg, N. K., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 61(13), e202115865.
-
Engle, K. M., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017–3022.
-
Leadbeater, N. E., et al. (2013). Amination of chloropyrazine and 2-chloropyrimidine. ChemistryOpen, 2(1), 32-35.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine. This guide is designed to provide in-depth, experience-based insights into the challenges you may encounter during the scale-up of this important chemical intermediate. The information is presented in a practical question-and-answer format to directly address potential issues in your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and scale-up of this compound.
Q1: What is the most common synthetic route for this compound and what are the key steps?
A1: The most prevalent and industrially applicable synthesis is a two-step process. The first step is the condensation of a β-ketoester with an amidine to form the pyrimidine ring. The second step involves the chlorination of the resulting hydroxypyrimidine.[1][2] A common approach involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with an amidine, followed by chlorination.[1]
Q2: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant or manufacturing scale?
A2: The primary challenges in scaling up this synthesis include:
-
Exothermic Reaction Control: The chlorination step using reagents like phosphorus oxychloride (POCl₃) is highly exothermic and can lead to thermal runaway if not properly controlled.[3][4]
-
Reagent Handling and Stoichiometry: Managing large quantities of corrosive and reactive reagents like POCl₃ safely is a major concern.[5][6][7] Optimizing the stoichiometry to reduce excess reagent is crucial for economic and environmental reasons.[4]
-
Work-up and Quenching: The quenching of excess POCl₃ is hazardous due to its violent and exothermic reaction with water, which produces corrosive hydrogen chloride (HCl) gas.[5][8] Incomplete quenching can lead to delayed exothermic events.[9]
-
Product Isolation and Purification: Obtaining a high-purity product on a large scale can be difficult due to the formation of byproducts and the challenges of large-scale crystallization or distillation.
-
Solvent Selection and Recovery: Choosing appropriate solvents that are effective, safe, and easily recoverable is a key consideration for large-scale production. Solvent-free or low-solvent conditions are being explored to improve the process.[3][4][10]
Q3: Are there any alternative, "greener" reagents for the chlorination step?
A3: Research is ongoing to find more environmentally friendly chlorinating agents to replace phosphorus oxychloride. Some alternatives that have been explored for similar transformations include triphosgene, which can be easier to handle and may result in a simpler work-up.[11][12] However, the feasibility and efficiency of these reagents must be carefully evaluated for the specific synthesis of this compound.
II. Troubleshooting Guide
This section provides a detailed, problem-oriented approach to troubleshooting common issues encountered during the scale-up synthesis.
Problem 1: Low Yield of this compound
Q1.1: My yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes?
A1.1: Several factors can contribute to a drop in yield during scale-up:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to poor mixing, insufficient reaction time, or inadequate temperature control in a larger reactor.
-
Side Reactions: Increased reaction times or localized "hot spots" in a large reactor can promote the formation of unwanted byproducts.
-
Product Decomposition: The product might be sensitive to the reaction conditions, and prolonged exposure to high temperatures or acidic conditions during work-up can lead to degradation.
-
Hydrolysis of the Product: The chlorinated pyrimidine product can be susceptible to hydrolysis back to the hydroxy-pyrimidine during the aqueous work-up, especially if the pH is not carefully controlled.[13]
Q1.2: How can I improve the yield?
A1.2: To improve the yield, consider the following:
-
Optimize Reaction Conditions: Carefully monitor and control the reaction temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture. You may need to adjust the reaction time for a larger scale.
-
Control the Stoichiometry: While excess POCl₃ is often used in lab-scale reactions to drive the reaction to completion, on a larger scale, this can lead to a more challenging work-up and potential side reactions.[4] Consider using a more controlled stoichiometry, possibly with the addition of a base like pyridine to facilitate the reaction.[10][14]
-
Careful Work-up: The quenching of the reaction mixture is a critical step. A "reverse quench," where the reaction mixture is slowly added to a cold, vigorously stirred quenching solution (like ice water or a bicarbonate solution), is recommended for better temperature control.[8][9] Evaporating the excess POCl₃ before the work-up can also be beneficial.[13]
Problem 2: Impurity Formation
Q2.1: I am observing significant impurities in my final product. What are the common byproducts in this reaction?
A2.1: Common impurities can include:
-
Unreacted Starting Material: 4-Hydroxy-2-methyl-6-phenylpyrimidine may remain if the chlorination is incomplete.
-
Dimerization or Polymerization Products: Under harsh reaction conditions, side reactions leading to higher molecular weight impurities can occur.
-
Byproducts from the Vilsmeier-Haack Reaction: If dimethylformamide (DMF) is used as a solvent or catalyst, it can react with POCl₃ to form a Vilsmeier reagent.[15][16][17] This can lead to the formation of formylated or chlorinated byproducts.
Q2.2: How can I minimize the formation of these impurities?
A2.2: To minimize impurities:
-
Temperature Control: Maintain a consistent and controlled reaction temperature to avoid side reactions.
-
Reagent Purity: Ensure the starting materials and reagents are of high purity.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
-
Purification Method: Optimize the purification process. This may involve recrystallization from a suitable solvent system or column chromatography on a larger scale.
Problem 3: Exothermic Runaway During Chlorination or Quenching
Q3.1: The reaction temperature is difficult to control during the addition of POCl₃ or during the quenching step. What are the safety risks and how can I mitigate them?
A3.1: Uncontrolled exotherms are a significant safety hazard, potentially leading to a runaway reaction, pressure buildup, and reactor failure.[3][4] Phosphorus oxychloride reacts violently with water, releasing significant heat and toxic HCl gas.[5][6]
Mitigation Strategies:
-
Slow Reagent Addition: Add the POCl₃ to the reaction mixture slowly and at a controlled rate, while closely monitoring the internal temperature.
-
Efficient Cooling: Ensure the reactor has an adequate cooling system to dissipate the heat generated during the reaction.
-
Reverse Quench: As mentioned earlier, always add the reaction mixture to the quenching solution (reverse quench).[8][9] This ensures that the POCl₃ is the limiting reagent in the quench flask, allowing for better heat management.
-
Controlled Quenching Temperature: Quenching at very low temperatures can sometimes lead to the accumulation of unreacted POCl₃ and a delayed, violent reaction.[9] A controlled quench into a buffered solution (e.g., aqueous sodium acetate) at a slightly elevated temperature (e.g., 35-40°C) can ensure immediate and complete hydrolysis.[8][9]
III. Experimental Protocols
Illustrative Lab-Scale Synthesis of this compound
This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions and scale.
Step 1: Synthesis of 4-Hydroxy-2-methyl-6-phenylpyrimidine
A common method for this step is the condensation of ethyl benzoylacetate with acetamidine hydrochloride.
Step 2: Chlorination of 4-Hydroxy-2-methyl-6-phenylpyrimidine
-
Reagents and Equipment:
-
4-Hydroxy-2-methyl-6-phenylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)[10]
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, add 4-Hydroxy-2-methyl-6-phenylpyrimidine.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the flask with stirring. A typical molar ratio is 1:5 to 1:10 of the pyrimidine to POCl₃.[18]
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-5 hours.[18]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up: Carefully and slowly add the reaction mixture to a vigorously stirred beaker of crushed ice. This should be done in a well-ventilated fume hood.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium carbonate solution) to a pH of 7-8.[10]
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[18]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data Summary Table
| Parameter | Lab-Scale | Pilot-Scale (Illustrative) | Key Considerations for Scale-Up |
| Starting Material | 10 g | 1 kg | Ensure consistent quality and purity of raw materials. |
| POCl₃ Volume | 50 mL | 5 L | Use of excess POCl₃ becomes more problematic at scale.[4] |
| Reaction Temperature | 100-110 °C | 100-110 °C | Requires a reactor with precise temperature control and efficient heat transfer. |
| Reaction Time | 2-4 hours | 4-8 hours | May need to be extended to ensure complete conversion in a larger volume. |
| Quenching Volume | 500 mL ice water | 50 L ice water/bicarbonate | Quenching is a critical safety step requiring careful control of addition rate and temperature.[8][9] |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
Safety Workflow for POCl₃ Quenching
Caption: Safety workflow for quenching POCl₃.
IV. References
-
Wang, H., Wen, K., Li, Y., Fan, E., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. --INVALID-LINK--
-
Meisenbach, M., et al. (2003). Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. Organic Process Research & Development, 7(5), 756-761. --INVALID-LINK--
-
BenchChem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. --INVALID-LINK--
-
ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. [Table]. --INVALID-LINK--
-
Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. --INVALID-LINK--
-
ResearchGate. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. --INVALID-LINK--
-
Kowalska, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6959. --INVALID-LINK--
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? --INVALID-LINK--
-
ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. --INVALID-LINK--
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3? --INVALID-LINK--
-
ResearchGate. (2020). How can I properly quench POCl3? --INVALID-LINK--
-
Cramm, et al. (2004). Synthesis of chlorinated pyrimidines. U.S. Patent No. US20040054181A1. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. --INVALID-LINK--
-
BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis. --INVALID-LINK--
-
Aryal, S. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. --INVALID-LINK--
-
BenchChem. (n.d.). An In-depth Technical Guide to 4-Chloro-6-ethyl-2-phenylpyrimidine and Its Analogs. --INVALID-LINK--
-
Tsumura, et al. (1989). Process for preparing 4-hydroxypyrimidine. European Patent No. EP0326389B1. --INVALID-LINK--
-
CN110372602A. (2019). A kind of synthetic method of 4- chloro-2-methyl pyrimidine. --INVALID-LINK--
-
MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. --INVALID-LINK--
-
Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog. --INVALID-LINK--
-
CN102432547A. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine. --INVALID-LINK--
-
Common Organic Chemistry. (n.d.). Phosphorus Oxychloride. --INVALID-LINK--
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. --INVALID-LINK--
-
CN114455557A. (2022). Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. --INVALID-LINK--
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--
-
Marks' Basic Medical Biochemistry: A Clinical Approach (5th ed.). (n.d.). Purine & Pyrimidine Metabolism. --INVALID-LINK--
-
CAMEO Chemicals | NOAA. (n.d.). phosphorus oxychloride - Report. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--
-
Popat, A. (2022, November 26). Pyrimidine Synthesis Biochemistry [Video]. YouTube. --INVALID-LINK--
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. --INVALID-LINK--
-
Wikipedia. (n.d.). Pyrimidine metabolism. --INVALID-LINK--
-
PubChem. (n.d.). 4-Chloro-6-methyl-2-phenylpyrimidine. --INVALID-LINK--
-
CN102399196A. (2012). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--
-
New Jersey Department of Health. (2001). Hazard Summary: Phosphorus Oxychloride. --INVALID-LINK--
-
TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. --INVALID-LINK--
-
Perrey, D. (2011, November 21). Quenching Phosphorus Oxychloride. Chemical Space. --INVALID-LINK--
-
PubChem. (n.d.). Phosphorus oxychloride. --INVALID-LINK--
-
WO2002000628A2. (2002). Synthesis of chlorinated pyrimidines. --INVALID-LINK--
-
Ritz, W. J., & Harmon, R. E. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. OSTI.GOV. --INVALID-LINK--
-
Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. --INVALID-LINK--
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. --INVALID-LINK--
-
Chem-Impex. (n.d.). 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride [cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 12. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jk-sci.com [jk-sci.com]
- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 17. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 18. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purity Assessment of 4-Chloro-2-methyl-6-phenylpyrimidine
Welcome to the technical support center for the analytical assessment of 4-Chloro-2-methyl-6-phenylpyrimidine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the methodologies, troubleshooting, and frequently asked questions related to ensuring the purity of this important chemical intermediate. Our focus is on the practical application of chromatographic techniques, grounded in established scientific principles and regulatory standards.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust analytical strategy for this compound.
Q1: What are the primary recommended methods for assessing the purity of this compound?
A1: The primary and most effective method is High-Performance Liquid Chromatography (HPLC) , typically with UV detection (HPLC-UV). This technique offers excellent resolution for separating the main compound from process-related impurities and degradation products.[1][2] For orthogonal verification and identification of volatile or thermally stable impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended secondary method.[3][4][5]
Q2: What are the likely impurities I should expect to see?
A2: Potential impurities in this compound often originate from the synthesis process.[6][7] These can include:
-
Starting Materials: Unreacted precursors such as a substituted amidine or a β-dicarbonyl compound.
-
Intermediates: Incompletely reacted intermediates from the cyclization process.
-
By-products: Isomers or products from side reactions, such as the corresponding hydroxyl-pyrimidine derivative (if hydrolysis of the chloro-group occurs).
-
Residual Solvents: Solvents used during synthesis and purification.[8][9]
Q3: How do regulatory guidelines like ICH influence the purity assessment?
A3: International Council for Harmonisation (ICH) guidelines are critical. ICH Q3A(R2) specifies the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[8][10][11][12] For instance, any impurity found above the identification threshold (typically 0.10% for a maximum daily dose ≤ 2g) must be structurally characterized.[8][9] ICH Q2(R1) dictates the requirements for validating your analytical methods to prove they are fit for purpose, covering parameters like accuracy, precision, specificity, linearity, and range.[13][14][15][16]
Q4: What is the importance of using an orthogonal analytical technique?
A4: Orthogonal techniques use different separation principles. For example, HPLC separates based on polarity and partitioning, while GC separates based on volatility and boiling point. Using both (e.g., HPLC and GC) provides a more comprehensive purity profile. An impurity that co-elutes with the main peak in HPLC might be easily separated by GC, preventing an overestimation of purity. This approach is a cornerstone of robust method validation and is highly regarded by regulatory agencies.
Section 2: High-Performance Liquid Chromatography (HPLC-UV) Guide
HPLC is the workhorse for purity determination of non-volatile organic molecules like this compound.
Recommended HPLC-UV Protocol
This protocol provides a starting point for method development and should be validated according to ICH Q2(R1) guidelines.[13][14][15][16]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | C18 columns provide excellent retention and selectivity for moderately non-polar compounds like this pyrimidine derivative.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water (HPLC Grade) | Formic acid helps to protonate silanol groups on the column, improving peak shape for basic compounds containing nitrogen.[17] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (HPLC Grade) | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Elution | 5% B to 95% B over 20 minutes, hold for 5 min, return to 5% B | A gradient is essential to elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[18] |
| Injection Volume | 5 µL | A small volume minimizes peak distortion from the sample solvent. |
| Detection | UV at 254 nm | The phenylpyrimidine core is expected to have strong absorbance at this common wavelength. A Diode Array Detector (DAD) is recommended during development to confirm the optimal wavelength and check for peak purity. |
| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL. | The sample solvent should be as weak as, or matched to, the initial mobile phase to prevent peak distortion.[19] |
HPLC Troubleshooting Q&A
Q: My main peak is tailing or fronting. What is the cause and how do I fix it?
A: Poor peak shape compromises resolution and integration accuracy.
-
Possible Cause 1: Column Overload. Injecting too much sample mass can saturate the stationary phase.[20]
-
Solution: Reduce the sample concentration or the injection volume and reinject.
-
-
Possible Cause 2: Secondary Interactions. The nitrogen atoms in the pyrimidine ring can interact with acidic silanol groups on the silica support of the column, causing tailing.[21]
-
Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic or trifluoroacetic acid) to suppress silanol ionization. Using a high-purity, end-capped column also minimizes this effect.
-
-
Possible Cause 3: Sample Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause the analyte to move through the column improperly before the gradient starts, leading to fronting or split peaks.[19]
-
Solution: Re-dissolve the sample in a solvent that is as weak as or identical to your starting mobile phase conditions (e.g., 5% Acetonitrile in water).
-
Q: I am seeing unexpected peaks ("ghost peaks") in my chromatogram, even in blank injections. What are they?
A: Ghost peaks are spurious peaks that do not come from your sample.
-
Possible Cause 1: Contaminated Mobile Phase. Impurities in your solvents or buffers can accumulate on the column and elute during the gradient.[20]
-
Solution: Always use fresh, HPLC-grade solvents and high-purity water.[19] Filter all aqueous buffers before use.
-
-
Possible Cause 2: System Carryover. Residual sample from a previous injection may be retained in the injector or column.[18]
-
Solution: Run a "needle wash" program on your autosampler. Inject a strong solvent (like 100% Acetonitrile or Isopropanol) between samples to flush the system.
-
-
Possible Cause 3: Sample Degradation. The compound may be degrading in the sample vial while sitting in the autosampler.
-
Solution: Assess the stability of your compound in the chosen solvent. If necessary, use a cooled autosampler or prepare samples immediately before analysis.
-
Q: My retention times are shifting from one run to the next. Why?
A: Unstable retention times make peak identification unreliable.
-
Possible Cause 1: Inadequate Column Equilibration. The column must return to the initial mobile phase conditions before the next injection.
-
Solution: Ensure the post-run equilibration time is sufficient, typically at least 5-10 column volumes. For a 150x4.6 mm column at 1 mL/min, this is about 10-15 minutes.
-
-
Possible Cause 2: Pumping Issues. Fluctuations in flow rate or mobile phase composition will directly affect retention time.[18] This can be caused by air bubbles in the pump or faulty check valves.[19]
-
Solution: Degas your mobile phases thoroughly using sonication or an in-line degasser. If the problem persists, purge the pump and check the check valves for debris or failure.
-
-
Possible Cause 3: Column Temperature Fluctuations. Changes in ambient temperature can affect retention if a column oven is not used.[18]
-
Solution: Use a thermostatted column compartment and set it to a stable temperature slightly above ambient (e.g., 30 °C).
-
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Guide
GC-MS is an excellent confirmatory technique for identifying volatile impurities and providing structural information through mass fragmentation patterns.
Recommended GC-MS Protocol
This method is suitable for identifying thermally stable, volatile, or semi-volatile impurities.
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) | A low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose choice suitable for a wide range of analytes. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Helium is the standard inert carrier gas for GC-MS. |
| Inlet Temperature | 280 °C | Ensures rapid vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | A split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample. |
| Oven Program | Start at 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold for 5 min | This temperature program allows for the separation of early-eluting volatile solvents and later-eluting, higher-boiling point impurities. |
| MS Transfer Line | 290 °C | Prevents condensation of analytes between the GC and the MS. |
| Ion Source Temp | 230 °C | Standard temperature for an Electron Ionization (EI) source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI provides reproducible fragmentation patterns that can be compared to spectral libraries (e.g., NIST). |
| Scan Range | 40 - 450 m/z | This range covers the expected fragment ions and the molecular ion of the target compound and related impurities. |
| Sample Preparation | Dissolve sample in Dichloromethane or Ethyl Acetate to ~1 mg/mL. | Use a volatile, high-purity solvent compatible with GC analysis. |
GC-MS Troubleshooting Q&A
Q: I don't see my compound's peak in the chromatogram. What happened?
A: This is a common and frustrating issue.
-
Possible Cause 1: Compound is Not Volatile or is Thermally Labile. this compound may degrade at the high temperatures of the GC inlet.
-
Solution: First, confirm this is a suitable technique. If degradation is suspected, try lowering the inlet temperature in 20 °C increments. If the compound is not volatile enough, HPLC is the more appropriate technique.
-
-
Possible Cause 2: Active Sites in the Inlet/Column. The compound may be adsorbing to active sites in the GC system, such as exposed silica in the inlet liner or column.
-
Solution: Use a deactivated inlet liner (e.g., with wool). If the column is old, it may need to be conditioned or replaced. Trimming the first 10-20 cm from the column inlet can also help.
-
Q: My peak shape is broad or tailing. How can I improve it?
A: Poor peak shape in GC often points to issues with the sample introduction or column.
-
Possible Cause 1: Slow Sample Introduction. If the oven temperature is too low relative to the solvent boiling point, the sample may condense at the head of the column in a wide band.
-
Solution: Ensure the initial oven temperature is appropriate for the solvent used. For Dichloromethane (BP ~40°C), a starting temp of 100°C is fine, but for higher boiling solvents, a higher starting temp may be needed.
-
-
Possible Cause 2: Column Contamination. Non-volatile residues can accumulate at the head of the column, interfering with chromatography.
-
Solution: "Bake out" the column at its maximum rated temperature for an hour (with no sample injected). If this fails, trim the front end of the column or replace it.
-
Section 4: Visualized Workflows & Logic
Overall Purity Assessment Workflow
This diagram illustrates the logical flow from sample analysis to a final purity report, incorporating both primary and confirmatory techniques.
Troubleshooting Logic: Unexpected HPLC Peaks
This decision tree guides the user through a logical process to diagnose the source of unexpected peaks in an HPLC chromatogram.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. phcogj.com [phcogj.com]
- 4. repository.unar.ac.id [repository.unar.ac.id]
- 5. GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. database.ich.org [database.ich.org]
- 9. scribd.com [scribd.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 12. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 16. starodub.nl [starodub.nl]
- 17. benchchem.com [benchchem.com]
- 18. uhplcs.com [uhplcs.com]
- 19. halocolumns.com [halocolumns.com]
- 20. mastelf.com [mastelf.com]
- 21. waters.com [waters.com]
Technical Support Center: Managing Regioselectivity in Reactions of Substituted Pyrimidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for controlling regioselectivity in the chemical modification of substituted pyrimidines. Pyrimidine scaffolds are foundational in medicinal chemistry, and the ability to precisely control the position of substitution is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics. This resource moves beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and innovate in your synthetic strategies.
Section 1: Foundational Principles of Pyrimidine Reactivity
The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms. This inherent electronic character dictates its general reactivity: it is susceptible to nucleophilic attack and resistant to electrophilic attack.
-
Nucleophilic Aromatic Substitution (SNAr): The electron deficiency is most pronounced at the C2, C4, and C6 positions, which are ortho or para to the ring nitrogens. Consequently, these positions are the most activated towards attack by nucleophiles, especially when substituted with a good leaving group (e.g., a halogen). The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atoms, is key to this reactivity.[1][2]
-
Electrophilic Aromatic Substitution (EAS): This class of reactions is generally difficult on an unsubstituted pyrimidine ring.[3] The reaction requires the presence of strong electron-donating groups (EDGs) to activate the ring. Substitution, when it occurs, overwhelmingly favors the C5 position, which is electronically analogous to a meta position and is the most electron-rich carbon in the ring.
-
C-H Functionalization & Metalation: Direct functionalization of C-H bonds offers an alternative to classical substitution reactions. The acidity of pyrimidine's C-H protons follows the order C2 > C4/C6 > C5. This allows for regioselective deprotonation (metalation) with strong bases, creating a nucleophilic carbon that can react with various electrophiles.
Section 2: Troubleshooting Common Regioselectivity Issues (Q&A Format)
This section addresses specific challenges encountered in the laboratory, providing both explanations and actionable solutions.
Question 1: My nucleophilic substitution on 2,4-dichloropyrimidine is giving me a mixture of C2 and C4 products. How can I favor the C4-substituted product?
Answer: C4 substitution is generally the kinetically and thermodynamically favored pathway for SNAr on 2,4-dichloropyrimidines.[4] This is attributed to the C4 position having a larger LUMO coefficient and being electronically more susceptible to nucleophilic attack. If you are observing poor selectivity, consider the following:
-
Reaction Conditions: Ensure your reaction temperature is not excessively high, which can sometimes erode selectivity. Standard conditions often provide excellent C4 selectivity.
-
Nucleophile Choice: While most standard nucleophiles (amines, alkoxides) favor C4, highly reactive or very small nucleophiles might show reduced selectivity.
-
Substituent Effects: Be mindful of other substituents on the ring. An electron-donating group at C6 can electronically activate the C2 position, leading to mixtures or even reversal of selectivity.[4] A bulky group at C5 can sterically hinder attack at C4, potentially increasing the proportion of the C2 product.[4]
Question 2: I need to synthesize the C2-substituted isomer from a 2,4-dichloropyrimidine. Standard SNAr conditions are failing. What strategies can I use?
Answer: Achieving C2 selectivity requires overriding the intrinsic preference for C4 attack. This can be accomplished through several advanced strategies:
-
Directed C-S Coupling: While most palladium-catalyzed cross-couplings also favor C4, specific catalyst systems can invert this selectivity. It has been shown that using a palladium(II) precatalyst with a bulky N-heterocyclic carbene (NHC) ligand can achieve highly C2-selective C-S cross-coupling with thiols.[5] This is a powerful, albeit substrate-specific, method.
-
Directed Metalation: C-H activation provides a distinct route. The C2 proton is the most acidic on the pyrimidine ring. However, in dihalopyrimidines, halogen-metal exchange or other side reactions can be problematic. A more reliable method involves using specialized TMP-zinc bimetallic bases (e.g., TMPZnCl·LiCl), which have been shown to selectively metalate the C2 position of even unsubstituted pyrimidines, allowing for subsequent trapping with an electrophile.
-
Leveraging Substituent Effects: If your synthesis allows, installing a strong electron-donating group (e.g., -NHMe, -OMe) at the C6 position can electronically bias the system and direct nucleophilic attack to the C2 position.[4]
-
Specialized Nucleophiles: In specific cases, such as with 5-nitro-2,4-dichloropyrimidine, using tertiary amines as nucleophiles can lead to excellent C2 selectivity through an unusual reaction pathway. Similarly, certain alkoxides and formamide anions can be directed to C2 on a 2-MeSO₂-4-chloropyrimidine via hydrogen bonding with the sulfone group.[6]
Question 3: I am attempting an electrophilic halogenation on my substituted pyrimidine, but the reaction is sluggish and gives a complex mixture.
Answer: Electrophilic substitution on pyrimidines is challenging. The π-deficient ring is deactivated, and the ring nitrogens can be protonated or coordinate to Lewis acids, further deactivating the system. To succeed, you must:
-
Ensure Sufficient Activation: You need at least two, and preferably three, strong electron-donating groups (e.g., -NH₂, -OH, -OR) on the ring to make the C5 position nucleophilic enough to react with an electrophile.
-
Control Reaction Conditions: Avoid overly harsh acidic conditions that can lead to decomposition or complete protonation of your substrate. For halogenation, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a non-acidic solvent are often preferred over Br₂/FeBr₃.
-
Consider Alternative Routes: If direct electrophilic substitution is failing, consider a metalation-quench strategy. If the C5 position is unsubstituted, it can be lithiated with a strong base like LDA (though this can be unselective depending on other substituents) and then quenched with an electrophilic halogen source (e.g., I₂, C₂Cl₆).
Section 3: Practical Guidance & Comparative Protocols
The following protocols provide detailed, validated methodologies for achieving specific regiochemical outcomes. The causality behind key steps is explained to build intuitive understanding.
Protocol 1: Regiodivergent Suzuki Coupling of 2,4-Dichloropyrimidine
This section provides two distinct protocols starting from the same material to yield different regioisomers, highlighting the critical role of the catalyst system.
A) C4-Selective Suzuki-Miyaura Coupling (Microwave-Assisted) [7][8]
This protocol leverages the intrinsic reactivity of the C4 position for a rapid and high-yielding coupling.
-
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane and Water (e.g., 2:1 mixture, 3 mL)
-
Microwave reactor vial
-
-
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the dioxane/water solvent mixture.
-
Seal the vial and place it in a microwave reactor. Irradiate at 100 °C for 15 minutes. Rationale: Microwave heating accelerates the reaction, often improving yields and reducing side products compared to conventional heating.
-
After cooling, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 4-aryl-2-chloropyrimidine.
-
-
Self-Validation: The high selectivity for C4 is the expected outcome based on the faster oxidative addition of Pd(0) to the C4-Cl bond. The presence of a single major product by TLC or LC-MS validates the regiochemical control.
B) C2-Selective C-S Cross-Coupling [5]
This advanced protocol inverts the "normal" selectivity by using a specialized catalyst that favors the C2 position.
-
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Thiol (e.g., primary alkane thiol or thiophenol) (1.2 mmol)
-
(IPr)Pd(allyl)Cl or a similar Pd-NHC precatalyst (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene or Dioxane, anhydrous
-
-
Procedure:
-
In an inert atmosphere glovebox, add the Pd-NHC precatalyst, NaOtBu, and anhydrous solvent to a reaction vial.
-
Add the thiol and stir for 5 minutes.
-
Add the 2,4-dichloropyrimidine.
-
Seal the vial and heat at the optimized temperature (e.g., 80-100 °C) for 12-24 hours, monitoring by GC-MS or LC-MS. Rationale: The bulky N-heterocyclic carbene (NHC) ligand is crucial. It is proposed to alter the mechanism of oxidative addition, favoring the sterically less accessible C2 position over the C4 position.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry, and concentrate.
-
Purify by flash column chromatography to yield the 2-thioether-4-chloropyrimidine.
-
-
Self-Validation: The observation of the C2-substituted product as the major isomer is a direct validation of the ligand's ability to override the intrinsic C4 preference. This outcome is in stark contrast to what is observed with traditional phosphine-based catalysts.
Section 4: Data Summaries & Visual Guides
Table 1: Directing Effects of Common Substituents on Pyrimidine
This table summarizes the expected regiochemical outcomes for key reaction types based on the position and electronic nature of a single substituent.
| Substituent (R) | Position | Reaction Type | Primary Site of Reaction | Mechanistic Rationale |
| -NH₂, -OH, -OR (Strong EDG) | C2 | Electrophilic (EAS) | C5 | Strong activation of the ring, C5 is the most electron-rich position. |
| C4 | Electrophilic (EAS) | C5 | Strong activation of the ring, C5 is the most electron-rich position. | |
| C2 | Nucleophilic (SNAr of C4-Cl) | C4 | EDG at C2 can slightly deactivate C4 but the intrinsic preference for C4 attack usually dominates. | |
| C4 | Nucleophilic (SNAr of C2-Cl) | C2 | EDG at C4 deactivates C2 attack; reaction is generally difficult. | |
| C6 | Nucleophilic (SNAr of C2/C4-Cl) | C2 > C4 | Strong EDG at C6 electronically activates the ortho C2 position, potentially overriding the C4 preference.[4] | |
| -Alkyl (Weak EDG) | C2/C4/C5 | Electrophilic (EAS) | C5 (if other EDGs present) | Provides weak activation; requires other EDGs for reaction to proceed at C5. |
| -Cl, -Br (Weak EWG, Halogen) | C2/C4 | Nucleophilic (SNAr) | The other halo-position (C4>C2) | Acts as a leaving group. The other position is activated for substitution. |
| C5 | Nucleophilic (SNAr of C2/C4-Cl) | C4 > C2 | Inductively deactivates the ring but has minimal impact on the C4 vs C2 preference. | |
| -CN, -NO₂, -SO₂R (Strong EWG) | C5 | Nucleophilic (SNAr of C2/C4-Cl) | C4 >> C2 | Strongly activates the ring for SNAr, enhancing the intrinsic preference for C4 attack. |
Visual Logic and Mechanisms (Graphviz Diagrams)
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Work-up Procedures for Reactions Involving Phosphoryl Chloride (POCl₃)
<_ _ _ _ _ _ _ _>
Welcome to the Technical Support Center for handling reactions involving phosphoryl chloride (POCl₃). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely and effectively working up reactions that utilize this highly reactive reagent. Here, we move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and ensure the integrity of your experimental results.
Foreword: Understanding the Hazards of Phosphoryl Chloride
Phosphoryl chloride is a colorless, fuming liquid that reacts violently with water.[1][2] This reactivity, while useful in synthesis, presents significant hazards during the work-up phase. The hydrolysis of POCl₃ is a highly exothermic process that produces phosphoric acid and corrosive hydrogen chloride gas.[1][3] A critical and often underestimated danger is the potential for a delayed exothermic reaction. Incomplete hydrolysis can lead to the accumulation of metastable intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH), which can decompose uncontrollably, leading to a thermal runaway.[4][5][6] Therefore, a thorough understanding of the quenching process is paramount for safety.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][5] Ensure that an emergency shower and eyewash station are readily accessible.[5]
Frequently Asked Questions (FAQs)
Q1: What is the biggest safety risk during a POCl₃ work-up, and how can I mitigate it?
A1: The primary safety risk is an uncontrolled exothermic reaction due to rapid or incomplete hydrolysis.[4][6] This can cause a sudden and violent release of heat and HCl gas. The key to mitigation is controlled quenching . The safest and most recommended method is a "reverse quench," where the reaction mixture containing POCl₃ is slowly added to the quenching solution (e.g., ice/water or an aqueous base).[5][7] This ensures that POCl₃ is always the limiting reagent in the quenching vessel, allowing for better management of the heat generated.[5] Never add water or other quenching agents directly to the reaction vessel containing a large excess of POCl₃.[5]
Q2: My reaction solvent is acetonitrile. Are there any specific hazards I should be aware of?
A2: Yes. When working with acetonitrile as a solvent, there is a risk of a latent exotherm. The hydrolysis of acetonitrile in the presence of the generated HCl can form acetic acid and ammonium chloride.[4] This reaction can also be exothermic and contribute to a delayed temperature increase in the quenched mixture.[4] Monitoring the temperature of the quenched mixture for a sufficient period after the addition is complete is crucial.
Q3: Can I use an alcohol like methanol or ethanol to quench excess POCl₃?
A3: While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method .[1][5] The organophosphate byproducts formed can be toxic and may significantly complicate the purification of your desired product.[5] Quenching with water or an aqueous base is the standard and preferred method for destroying excess POCl₃.[5]
Q4: How do I know if the quenching process is truly complete?
A4: Visual confirmation (e.g., cessation of fuming or gas evolution) is not sufficient. For critical applications, especially on a larger scale, analytical methods are recommended to confirm the complete hydrolysis of POCl₃ and its reactive intermediates.[4] Techniques like ³¹P NMR spectroscopy can be used to monitor the disappearance of phosphorus-chlorine species.[4][8] In situ Raman spectroscopy is another powerful tool for ensuring the completeness of the quench.[6][8] For process safety evaluation, Differential Scanning Calorimetry (DSC) and Accelerated Rate Calorimetry (ARC) can confirm the absence of any remaining reactive species.[6][8]
Q5: I've noticed a persistent emulsion during the extraction phase. What causes this and how can I resolve it?
A5: Emulsion formation is common, especially after quenching with a base. The fine, gelatinous precipitates of phosphate salts can stabilize the interface between the aqueous and organic layers. To break an emulsion, you can try several techniques:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[9]
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[9] This increases the ionic strength of the aqueous layer, which helps to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of a filter aid like Celite® or glass wool.[9] This can remove the particulate matter that is stabilizing the emulsion.
-
Centrifugation: For smaller volumes, centrifuging the mixture can effectively separate the layers.[9]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Delayed Exothermic Reaction | Incomplete hydrolysis of POCl₃ or its intermediates (e.g., phosphorodichloridic acid).[4][5] Quenching at too low a temperature can slow hydrolysis, leading to an accumulation of reactive species.[5] | Perform a controlled, reverse quench. Add the reaction mixture slowly to the quenching solution. Consider quenching at a slightly elevated, controlled temperature (e.g., 35-40°C with aqueous sodium acetate) to ensure immediate and complete hydrolysis.[5][7] Always monitor the internal temperature of the quenching vessel. |
| Product Decomposition | The product may be sensitive to the acidic conditions generated by HCl or the basic conditions of the quenching agent. | Choose a quenching agent appropriate for your product's stability. If your product is base-sensitive, quench with ice/water and then carefully neutralize with a mild base like sodium bicarbonate. If it is acid-sensitive, a direct quench into a cooled, stirred solution of a base like sodium bicarbonate or sodium carbonate is preferable. |
| Low Product Yield | The product may be partially soluble in the aqueous layer. Incomplete extraction. | Perform multiple extractions with the organic solvent. After the initial extractions, "salt out" the aqueous layer with brine and perform one final extraction to recover any dissolved product.[9] |
| Difficult Purification | Formation of organophosphate byproducts if an alcohol was present during work-up.[5] Incomplete removal of phosphorus-containing byproducts. | Avoid using alcohols for quenching.[5] During the work-up, wash the combined organic layers thoroughly with water and then brine to remove water-soluble phosphorus species.[5] For non-polar compounds, a silica gel plug filtration may help remove polar impurities. In some cases, distillation under reduced pressure may be necessary to purify the final product.[10] |
Detailed Experimental Protocols
Protocol 1: Standard Reverse Quench with Ice/Aqueous Sodium Bicarbonate
This is a widely used and generally safe method for quenching excess POCl₃.
-
Preparation: In a separate flask of appropriate size (at least 5-10 times the volume of the reaction mixture), prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate. Ensure the flask is equipped with a mechanical stirrer and a thermometer.
-
Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.
-
Addition: Slowly and dropwise, add the cooled reaction mixture to the vigorously stirred ice/bicarbonate slurry.
-
Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[5]
-
Neutralization and Stirring: After the addition is complete, continue to stir the mixture vigorously until all the ice has melted and the evolution of CO₂ gas has ceased.[5]
-
pH Check: Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Controlled Temperature Quench with Aqueous Sodium Acetate
This method is particularly recommended to avoid delayed exotherms, especially in reactions involving solvents like DMF (e.g., Vilsmeier-Haack reactions).[7]
-
Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate.
-
Temperature Control: Warm the sodium acetate solution to 35-40°C.[5][7]
-
Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[5][7] The slightly elevated temperature ensures immediate and controlled hydrolysis of any reactive phosphorus species.[5]
-
Stirring: After the addition is complete, continue to stir the mixture for a period (e.g., 30-60 minutes) to ensure the reaction is complete.
-
Work-up: Cool the mixture to room temperature and proceed with the standard extraction and work-up as described in Protocol 1 (steps 7-9).
Visualizing the Work-up Workflow
A logical approach to the work-up process is crucial for both safety and success. The following diagram outlines the general workflow and key decision points.
Caption: A generalized workflow for the work-up of reactions involving POCl₃.
The following decision tree provides a systematic approach to troubleshooting the common issue of a delayed exotherm.
Caption: Troubleshooting guide for a delayed exothermic reaction.
References
- 1. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 2. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 3. Phosphoryl chloride [landsurvival.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Synthesis of Chlorophenylpyrimidines
Authored for Researchers, Scientists, and Drug Development Professionals
The chlorophenylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, including anticancer and anti-inflammatory properties. The strategic placement of a chlorophenyl group on the pyrimidine ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic profile. Consequently, the efficient and reliable synthesis of these molecules is of paramount importance.
This guide provides an in-depth comparative analysis of the primary synthetic methodologies for constructing chlorophenylpyrimidines. We will move beyond a mere recitation of protocols to dissect the underlying chemical principles, offering field-proven insights into why a particular method is chosen. We will evaluate both classical cyclocondensation reactions and modern transition-metal-catalyzed cross-coupling strategies, providing the objective data necessary for researchers to select the optimal route for their specific synthetic goals.
Section 1: An Overview of Synthetic Strategies
The synthesis of chlorophenylpyrimidines can be broadly categorized into two approaches:
-
Classical Cyclocondensation Reactions: These methods build the pyrimidine ring from acyclic precursors. They are often cost-effective and utilize readily available starting materials. The primary examples are the Pinner and Biginelli reactions.
-
Modern Cross-Coupling Reactions: These methods involve forming a carbon-carbon (C-C) or carbon-nitrogen (C-N) bond between a pre-formed pyrimidine ring and a chlorophenyl moiety. These are powerful techniques offering high yields and functional group tolerance. The key reactions in this category are the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings.
The choice between these strategies hinges on factors such as desired substitution pattern, scalability, functional group compatibility, and cost.
Section 2: Classical Cyclocondensation Methods
These "ring-building" approaches are foundational in heterocyclic chemistry. Their primary advantage lies in constructing the core scaffold from simple, inexpensive starting materials.
The Pinner Synthesis
The Pinner synthesis is a versatile method for creating substituted pyrimidines by condensing a 1,3-dicarbonyl compound with an amidine.[1][2] To synthesize a chlorophenylpyrimidine, one would typically react a chlorophenyl-substituted 1,3-dicarbonyl compound with an unsubstituted amidine, or vice-versa.
Causality of Experimental Choices: The reaction is typically acid- or base-catalyzed. Acid catalysis protonates a carbonyl oxygen, activating the dicarbonyl compound for nucleophilic attack by the amidine. The subsequent cyclization and dehydration steps are also promoted by the acidic environment. Anhydrous conditions are often preferred to prevent hydrolysis of the intermediates.[1]
The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis that combines an aldehyde (e.g., chlorobenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea.[3][4] This method produces dihydropyrimidinones (DHPMs), which can then be oxidized to the corresponding pyrimidine if the aromatic scaffold is desired.
Causality of Experimental Choices: This reaction is almost always acid-catalyzed. The mechanism proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is the key electrophile.[3] The β-ketoester then adds to this intermediate, followed by cyclization and dehydration. The choice of catalyst can significantly impact yield and reaction time, with Lewis acids or the use of solvent-free "grindstone" techniques showing improved efficiency over classical refluxing in ethanol with HCl.[4][5]
Section 3: Modern Cross-Coupling Methodologies
Transition-metal catalysis has revolutionized the synthesis of biaryl and aryl-amine compounds. For chlorophenylpyrimidines, these methods typically start with a halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) and couple it with a chlorophenyl-containing partner.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (e.g., 4-chlorophenylboronic acid) with a halide (e.g., 2-chloropyrimidine). It is one of the most robust and widely used methods for forming C-C bonds.[6][7][8]
Causality of Experimental Choices: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the chloropyrimidine, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the product and regenerate the catalyst. The choice of palladium source, ligand, base, and solvent system is critical and highly interdependent. For electron-deficient substrates like chloropyrimidines, electron-rich phosphine ligands (e.g., SPhos) can accelerate the reaction.[9] The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid for the transmetalation step.[6]
A key consideration for di- or tri-chlorinated pyrimidines is regioselectivity . The C4 and C6 positions of the pyrimidine ring are generally more reactive than the C2 position in Suzuki couplings due to electronic effects, allowing for sequential, site-selective functionalization.[6][7]
Buchwald-Hartwig Amination (C-N Bond Formation)
To install a chlorophenylamino group onto a pyrimidine ring, the Buchwald-Hartwig amination is the state-of-the-art method. This palladium-catalyzed reaction couples an amine (e.g., chloroaniline) with an aryl halide (e.g., 2-chloropyrimidine).[10][11]
Causality of Experimental Choices: Similar to the Suzuki reaction, the mechanism involves a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is arguably the most critical parameter. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos) are often required to promote the reductive elimination step, which is typically rate-limiting.[10] Strong, non-nucleophilic bases like sodium tert-butoxide are used to deprotonate the amine, facilitating its coordination to the palladium center. The reaction is highly sensitive to air and moisture, requiring an inert atmosphere.[10]
Ullmann Condensation (C-N/C-O Bond Formation)
The Ullmann reaction is a copper-catalyzed coupling of aryl halides with amines, alcohols, or thiols.[12][13] While it can achieve similar transformations to the Buchwald-Hartwig amination, it is often considered a complementary technique.
Causality of Experimental Choices: Traditional Ullmann conditions are notoriously harsh, often requiring high temperatures (>200 °C) and stoichiometric amounts of copper powder.[13] Modern protocols utilize soluble copper(I) salts (e.g., CuI) and employ ligands, such as diamines or amino acids, to stabilize the copper catalyst and facilitate the reaction under milder conditions (80-120 °C).[14][15] Despite these improvements, the Ullmann reaction can have a narrower substrate scope compared to palladium-catalyzed methods and may require more rigorous optimization.
Section 4: Comparative Performance Data
The selection of a synthetic route is often guided by quantitative metrics. The following table summarizes typical experimental data for the synthesis of chlorophenylpyrimidine derivatives, compiled from various literature sources. Note that direct comparison is challenging as conditions and specific substrates vary, but the data provides a valuable benchmark.
| Method | Starting Materials | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Pinner Synthesis | Chlorophenyl-β-diketone, Amidine HCl | Acid or Base | Ethanol | Reflux | 3 - 12 | 60-90[16] | Builds core ring, cost-effective. | Substrate availability, moderate conditions. |
| Biginelli Reaction | 4-Chlorobenzaldehyde, Ethyl Acetoacetate, Urea | HCl or Lewis Acid | Ethanol / Solvent-free | 60 - 100 | 1 - 4 | 58-90+[3][4] | One-pot, multicomponent, high atom economy. | Forms DHPMs (requires oxidation), side reactions.[5] |
| Suzuki Coupling | 2,4-Dichloropyrimidine, 4-Chlorophenylboronic Acid | Pd(PPh₃)₄ (0.5-5 mol%), K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 - 24 | 70-95+[6][7] | High yield, excellent functional group tolerance, regioselective. | Cost of catalyst, requires boronic acids. |
| Buchwald-Hartwig | 2-Chloropyrimidine, 4-Chloroaniline | Pd₂(dba)₃ / Xantphos, NaOtBu | Toluene / Dioxane | 80 - 110 | 2 - 24 | 70-85+[10] | Premier method for C-N bonds, good scope. | Air/moisture sensitive, catalyst cost, strong base. |
| Ullmann Coupling | 2-Chloropyrimidine, 4-Chloroaniline | CuI (5-10 mol%), Ligand, K₂CO₃ | DMF / DMSO | 110 - 140 | 12 - 36 | 50-80[13] | Lower cost catalyst (copper vs. palladium). | Harsher conditions, often lower yields, narrower scope. |
Section 5: Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for two of the most powerful and distinct approaches are provided below.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
Synthesis of 4-(4-Chlorophenyl)-2-chloropyrimidine
This protocol is adapted from microwave-assisted procedures which offer significant rate enhancement.[6]
-
Reagent Preparation: In a microwave reactor vial, combine 2,4-dichloropyrimidine (0.5 mmol, 1 eq), 4-chlorophenylboronic acid (0.55 mmol, 1.1 eq), and potassium carbonate (1.5 mmol, 3 eq).
-
Catalyst Addition: To this mixture, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Inert Atmosphere: Seal the vial and flush thoroughly with argon gas.
-
Reaction: Place the vial in a microwave reactor and irradiate at 100 °C for 15 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the C4-selectively coupled product.
Protocol 2: Buchwald-Hartwig Amination
Synthesis of N-(4-chlorophenyl)pyrimidin-2-amine
This protocol is based on established methods for the N-arylation of aminopyrimidines.[10]
-
Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 3 mol%), Xantphos (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Reagent Addition: Add 2-chloropyrimidine (1.0 mmol, 1 eq) and 4-chloroaniline (1.2 mmol, 1.2 eq) to the flask.
-
Solvent Addition: Add 10 mL of anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride. Extract the product into ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Section 6: Visualizing the Workflows
To better illustrate the logical flow of these synthetic strategies, the following diagrams outline the key decision points and processes.
Section 7: Conclusion and Future Outlook
The synthesis of chlorophenylpyrimidines can be successfully achieved through a variety of robust methods.
-
Classical methods like the Pinner and Biginelli reactions remain valuable for large-scale synthesis where cost is a primary driver and the required precursors are readily available.
-
The Suzuki-Miyaura coupling is arguably the most powerful and versatile method for creating C-C bonds, offering high yields, regioselectivity, and broad functional group tolerance. It is the method of choice for constructing aryl-substituted pyrimidines.
-
For C-N bond formation, the Buchwald-Hartwig amination is the preeminent strategy, providing reliable access to N-aryl aminopyrimidines under relatively mild conditions, despite the cost and sensitivity of the catalyst systems.
-
The Ullmann condensation , while historically significant, is now largely a secondary option to palladium-catalyzed methods, reserved for specific substrates where palladium fails or for cost-saving explorations, though it often requires more demanding conditions.
Future developments in this field will likely focus on creating more sustainable and efficient catalysts, particularly using earth-abundant metals to replace palladium, and developing C-H activation methodologies to directly couple chlorobenzenes with the pyrimidine core, further streamlining these vital synthetic transformations.
References
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Spectral Data Validation of 4-Chloro-2-methyl-6-phenylpyrimidine
This guide provides an in-depth, technical framework for the spectral validation of 4-Chloro-2-methyl-6-phenylpyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Given the limited availability of published experimental spectra for this specific molecule, this document emphasizes a validation strategy rooted in first principles, predictive analysis, and rigorous comparison with a closely related structural isomer, 4-Chloro-6-methyl-2-phenylpyrimidine . This approach mirrors the real-world challenges researchers face when characterizing novel or sparsely documented compounds, demanding a multi-technique, logic-driven process to ensure unequivocal structure confirmation.
The core principle of spectral validation is that a proposed chemical structure must be unequivocally supported by a complete set of spectroscopic data.[1][2] No single technique is sufficient; instead, the convergence of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a self-validating system for structure elucidation.[3][4]
Foundational Spectroscopic Principles
Before analyzing the data, it is crucial to understand the causality behind each technique. Each method probes a different aspect of the molecule's physical properties, and their combined data provides a holistic structural picture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy reveal the chemical environment of hydrogen and carbon atoms, respectively.[4] Key parameters include:
-
Chemical Shift (δ) : Indicates the electronic environment of a nucleus. Electron-withdrawing groups (like chlorine or the pyrimidine ring) "deshield" nuclei, shifting their signals downfield (higher ppm).
-
Integration : Proportional to the number of protons generating a signal.
-
Multiplicity (Splitting) : Describes the number of neighboring protons, following the n+1 rule.
-
¹³C NMR : Provides the number of unique carbon environments.
-
-
Mass Spectrometry (MS) : This technique determines the mass-to-charge ratio (m/z) of the molecule and its fragments.[4] It provides:
-
Molecular Ion Peak (M⁺) : Corresponds to the molecular weight of the compound.
-
Isotopic Pattern : The presence of isotopes like ³⁷Cl (approximately 24.23% natural abundance) results in a characteristic M+2 peak, providing definitive evidence for the presence of a chlorine atom.
-
Fragmentation Pattern : Provides clues about the molecule's connectivity and the stability of its substructures.
-
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies.[5] Characteristic vibrations for our target molecule include C=N and C=C bonds within the aromatic rings, C-H bonds, and the C-Cl bond.
The logical workflow for validating a proposed structure is a systematic process of acquiring, interpreting, and cross-correlating data from these techniques.
References
- 1. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]
- 2. Chemical structure confirmation: Significance and symbolism [wisdomlib.org]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. sydney.edu.au [sydney.edu.au]
- 5. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Activity of 4-Chloro-2-methyl-6-phenylpyrimidine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous compounds with a wide array of biological activities.[1] This guide offers an in-depth technical comparison of the biological activity of 4-Chloro-2-methyl-6-phenylpyrimidine and its analogues. While specific experimental data for the title compound is limited in publicly accessible literature, by examining its close structural analogues, we can infer its potential therapeutic activities and understand the critical structure-activity relationships (SAR) that govern the efficacy of this chemical class.
The Pyrimidine Core: A Foundation for Diverse Biological Actions
The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil), playing a crucial role in the genetic code and cellular function.[2] This inherent biological relevance has made pyrimidine derivatives a focal point for drug discovery, leading to the development of anticancer, antimicrobial, and anti-inflammatory agents.[1][3] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[2][4]
Comparative Biological Profiling: Anticancer and Antimicrobial Activities
The primary therapeutic potential of 4-chloropyrimidine derivatives has been explored in the realms of oncology and infectious diseases. The presence of a chlorine atom at the C4 position provides a reactive site for further chemical modifications, making it a key intermediate in the synthesis of diverse analogues.
Anticancer Activity: A Tale of Substituent Effects
The anticancer potential of pyrimidine derivatives is highly dependent on the substituents at the C2, C5, and C6 positions.[5] While data on this compound is scarce, studies on analogous compounds provide valuable insights into the structure-activity relationship.
Table 1: Comparative in vitro Anticancer Activity of 4-Chloropyrimidine Analogues
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical: this compound | Various | Not available | - |
| 2-amino-4-chloro-pyrimidine derivative with bromophenyl piperazine at C4 (Comp. 6) | HCT116 (Colon) | 89.24 ± 1.36 | Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.[6] |
| 2-amino-4-chloro-pyrimidine derivative with bromophenyl piperazine at C4 (Comp. 6) | MCF7 (Breast) | 89.37 ± 1.17 | Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.[6] |
| 7-chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Comp. 3b) | NCI-60 panel | Growth % -67.57 (NCI-H522) | Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.[7] |
| 4,7-disubstituted pyrimido[4,5-d]pyrimidine with aminoindane (Comp. 7d) | Hematological | Effective | Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.[8] |
From the available data, we can deduce several key SAR insights:
-
Substitution at C2 and C6: The nature of the groups at the C2 and C6 positions significantly impacts anticancer activity. The presence of aromatic or heteroaromatic rings can lead to potent cytotoxic effects.
-
The Role of the C4-Chloro Group: The chlorine atom at the C4 position is a crucial handle for synthesizing a library of analogues. Its replacement with various amine-containing moieties has been shown to yield compounds with significant anticancer activity.[6]
-
Fused Ring Systems: The fusion of the pyrimidine ring with other heterocyclic systems, such as thiazole, can enhance anticancer potency.[7]
Antimicrobial Activity: Combating Fungal and Bacterial Pathogens
Chloropyrimidine derivatives have also demonstrated promising activity against a range of microbial pathogens.[9] The mechanism of action for some antifungal pyrimidines is believed to involve the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[10][11]
Table 2: Comparative in vitro Antimicrobial Activity of 4-Chloropyrimidine Analogues
| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |
| Hypothetical: this compound | Various | Not available | - |
| 4-chloro-5-cyanopyrimidine derivatives (Comp. 3c, 3h, 3i, 3o) | Mycobacterium tuberculosis | 0.75 | Chloropyrimidines as a new class of antimicrobial agents.[9] |
| 4-chloro-5-cyanopyrimidine derivative (Comp. 3i) | Escherichia coli | 12.5 | Chloropyrimidines as a new class of antimicrobial agents.[9] |
| 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivative (Comp. 4) | S. aureus | Sensitive | Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.[12][13] |
| 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivative (Comp. 4) | E. coli | Sensitive | Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.[12][13] |
Key SAR observations for antimicrobial activity include:
-
Substitution at C2 and C6: Similar to anticancer activity, the substituents at these positions are critical. The introduction of aryl, heteroaryl, and alkylthio groups at C6 and alkylthio groups at C2 has been shown to yield potent antimycobacterial agents.[9]
-
The C5 Position: The presence of a cyano group at the C5 position appears to be favorable for antimycobacterial activity.[9]
Experimental Protocols: A Foundation for Reproducible Science
To ensure the validity and comparability of biological data, standardized experimental protocols are essential. Below is a detailed methodology for the MTT cytotoxicity assay, a common method for evaluating the anticancer activity of novel compounds.
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][14][15]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1][16]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., 4-chloropyrimidine analogues) in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for an additional 24-48 hours.[1]
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Remove the compound-containing medium and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well.[16]
-
Incubate the plate for 2-4 hours at 37°C in the dark, allowing for the formation of formazan crystals.[16]
-
-
Solubilization of Formazan:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[17]
-
Gently shake the plate to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[1]
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[1]
-
Structure-Activity Relationship (SAR) and Future Directions
The collective data on 4-chloropyrimidine analogues allows for the formulation of a preliminary SAR model.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sciensage.info [sciensage.info]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Senior Application Scientist's Guide to the Structural Confirmation of 4-Chloro-2-methyl-6-phenylpyrimidine Derivatives
For researchers and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The 4-Chloro-2-methyl-6-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological pathways. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues.
This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of this chemical class. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, offering a framework for generating robust, self-validating data packages.
The Analytical Triad: A Multi-faceted Approach to Confirmation
No single technique provides a complete structural picture. True confidence in a molecular structure is achieved by integrating data from orthogonal methods. For this compound derivatives, the analytical triad of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SCXRD) offers a comprehensive solution.
Caption: A typical workflow for the structural confirmation of a novel derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Expertise & Experience: Why NMR is Foundational
For a this compound derivative, ¹H and ¹³C NMR are non-negotiable.
-
¹H NMR provides the first fingerprint. The number of signals, their integration (proton count), multiplicity (splitting pattern), and chemical shift reveal the arrangement of protons. For this scaffold, we expect to see distinct signals for the methyl group, the pyrimidine proton, and the protons of the phenyl ring.
-
¹³C NMR complements the proton data by showing all unique carbon environments. The chemical shifts are highly sensitive to the electronic environment, clearly distinguishing between the pyrimidine ring carbons, the methyl carbon, and the phenyl carbons.
Data Presentation: Expected NMR Data
The following table summarizes the anticipated chemical shifts for a representative this compound. Actual values will vary with substitution on the phenyl ring.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale for Chemical Shift |
| 2-C | - | ~165-170 | Attached to two electronegative nitrogens. |
| 4-C | - | ~160-165 | Attached to nitrogen and electron-withdrawing chlorine. |
| 5-C | ~7.0-7.5 (s) | ~115-120 | Olefinic proton on the electron-deficient pyrimidine ring. |
| 6-C | - | ~170-175 | Attached to nitrogen and the phenyl group. |
| Methyl (CH₃) | ~2.5-2.7 (s) | ~20-25 | Alkyl group attached to the pyrimidine ring. |
| Phenyl (C₆H₅) | ~7.4-7.6 (m), ~8.0-8.2 (m) | ~128-132 | Typical aromatic region; protons ortho to the pyrimidine are deshielded. |
Note: Data is estimated based on general principles and data for similar structures.[1][2][3][4]
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the compound is fully dissolved.
-
Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse experiment.
-
Ensure the spectral width covers the expected range (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled experiment (e.g., zgpg30).
-
The spectral width should cover ~0-200 ppm.
-
A larger number of scans is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.[5]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, serving as a primary check for the proposed structure. Furthermore, the fragmentation pattern observed, particularly with electron impact (EI) ionization, offers valuable clues about the molecule's composition.[6][7]
Expertise & Experience: Decoding the Fragments
The trustworthiness of MS data comes from matching the molecular ion peak to the calculated exact mass. For a molecule containing chlorine, a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) provides immediate validation for the presence of a single chlorine atom.[8][9] The fragmentation pattern acts as a puzzle, where the pieces must logically derive from the parent structure.
Caption: Predicted fragmentation of this compound.
Data Presentation: Expected Mass Spectrometry Data
| m/z (Mass/Charge) | Proposed Fragment | Significance |
| 218 / 220 | [M]⁺˙ (Molecular Ion) | Confirms molecular formula (C₁₁H₉ClN₂). The ~3:1 isotopic pattern confirms one chlorine atom. |
| 203 / 205 | [M - CH₃]⁺ | Loss of the methyl radical, a common fragmentation for alkyl-substituted aromatics. |
| 183 | [M - Cl]⁺ | Loss of the chlorine radical, a characteristic fragmentation for chloro-aromatics. |
| 103 | [C₆H₅CN]⁺˙ (Benzonitrile) | A stable fragment resulting from the cleavage of the pyrimidine ring.[10] |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of a nitrile radical from the benzonitrile fragment.[11] |
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid or a concentrated solution in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or GC inlet.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source. This energy is sufficient to ionize the molecule and induce fragmentation.[10][12]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Single-Crystal X-ray Diffraction (SCXRD): The Definitive Answer
When absolute, unambiguous structural proof is required, SCXRD is the gold standard.[13][14] It provides a precise three-dimensional map of the atoms in a molecule, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy.
Expertise & Experience: When to Pursue Crystallography
While powerful, growing a high-quality single crystal can be a significant bottleneck.[15] The decision to use SCXRD is driven by specific needs:
-
Ambiguous Isomers: When NMR and MS cannot distinguish between regioisomers (e.g., if the chloro and methyl groups were swapped).
-
Stereochemistry: For chiral molecules, SCXRD is the only method to determine the absolute configuration without ambiguity.
-
Publication/Patenting: High-impact journals and patent applications often require SCXRD data for novel compounds as irrefutable proof of structure.
A crystal structure for the related compound, 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine, has been reported, confirming the feasibility of crystallographic analysis for this class of molecules.[16] This technique provides definitive proof of the connectivity and geometry of the pyrimidine core and its substituents.[17]
Experimental Protocol: From Powder to 3D Structure
-
Crystal Growth:
-
This is the most critical and often challenging step. The goal is to slowly bring a saturated solution to a state of supersaturation.
-
Common methods include slow evaporation of a solvent, vapor diffusion (precipitant diffusing into the compound's solution), or slow cooling.
-
Screen a variety of solvents (e.g., hexane, ethyl acetate, ethanol, acetonitrile, and mixtures thereof).
-
-
Crystal Mounting: Using a microscope, select a single, well-formed crystal with sharp edges and mount it on a goniometer head.
-
Data Collection:
-
The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion.
-
The crystal is rotated while being irradiated with a monochromatic X-ray beam.[13]
-
A detector records the positions and intensities of the diffracted X-rays.
-
-
Structure Solution and Refinement:
-
The diffraction pattern is mathematically processed to generate an electron density map.
-
Atoms are fitted into the electron density map, and the model is refined to best fit the experimental data, yielding the final 3D structure.
-
Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | Single-Crystal X-ray Diffraction |
| Information Provided | Atomic connectivity, chemical environment, 2D/3D structure in solution | Molecular weight, elemental composition (HRMS), fragmentation clues | Definitive 3D structure, bond lengths/angles, absolute configuration |
| Sample State | Solution | Solid, liquid, or gas | Single Crystal |
| Sample Amount | 1-20 mg | ng to µg | Single crystal (~50-200 µm) |
| Destructive? | No | Yes (for EI) | No |
| Primary Use Case | Primary structural framework determination | Molecular formula confirmation and initial identity check | Unambiguous proof of structure, isomer resolution |
| Key Limitation | Can be ambiguous for complex isomers | Provides limited connectivity information | Crystal growth can be difficult or impossible |
Conclusion
The structural confirmation of this compound derivatives relies on the synergistic application of NMR, MS, and SCXRD. NMR spectroscopy maps the molecular framework, mass spectrometry validates the molecular formula and provides structural fragments, and X-ray crystallography delivers the ultimate, unambiguous 3D structure. By understanding the strengths and limitations of each technique and applying them within a logical workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. article.sapub.org [article.sapub.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. mdpi.com [mdpi.com]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Characterizing Substituted Pyrimidines
Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2][3][4] Their versatile biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral properties, underscore the critical need for precise and comprehensive analytical characterization.[3][5][6] This guide provides an in-depth comparison of the key analytical techniques employed for the structural elucidation and purity assessment of these vital compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why Robust Characterization Matters
The journey of a substituted pyrimidine from a synthesized compound to a potential drug candidate is paved with rigorous analytical checkpoints. The precise arrangement of substituents on the pyrimidine ring dictates the molecule's three-dimensional conformation, which in turn governs its interaction with biological targets. An incomplete or inaccurate characterization can lead to misleading structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for unambiguous structural confirmation and purity assessment.
A Comparative Analysis of Key Characterization Techniques
The choice of analytical technique is dictated by the specific question being asked. Is it the confirmation of the core structure? The determination of stereochemistry? Or the quantification of impurities? Here, we compare the most powerful and commonly employed techniques for characterizing substituted pyrimidines.
| Technique | Principle | Strengths | Limitations | Ideal For |
| NMR Spectroscopy | Nuclear Magnetic Resonance; exploits the magnetic properties of atomic nuclei. | - Provides detailed information about the molecular structure, including connectivity and stereochemistry.- Non-destructive.- Can be used for quantitative analysis.[7] | - Can be complex to interpret for highly substituted or complex pyrimidines.[8]- Lower sensitivity compared to mass spectrometry. | - Unambiguous structure elucidation.- Conformational analysis.- Isomer differentiation. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | - High sensitivity, allowing for the detection of trace amounts.- Provides accurate molecular weight information.- Can be coupled with chromatography for complex mixture analysis (LC-MS, GC-MS).[9][10][11] | - Does not provide detailed structural information on its own.- Isomer differentiation can be challenging without fragmentation analysis. | - Molecular weight determination.- Impurity profiling.- Metabolite identification.[9] |
| Chromatography | Separates components of a mixture based on their differential distribution between a stationary and a mobile phase. | - Excellent for purification and separation of complex mixtures.[12][13]- High-Performance Liquid Chromatography (HPLC) offers high resolution and quantification.[9][13]- Thin-Layer Chromatography (TLC) is a rapid and simple qualitative tool.[12][14] | - Does not provide structural information directly.- Method development can be time-consuming. | - Purification of synthesized compounds.[12]- Purity assessment.- Chiral separations. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of X-rays. | - Provides the absolute and unambiguous three-dimensional structure of a molecule.[15][16][17][18] | - Requires a single, high-quality crystal, which can be difficult to obtain.- The solid-state conformation may not be the same as in solution. | - Definitive structure determination.- Elucidation of stereochemistry and absolute configuration.[19] |
Experimental Workflows and Protocols
To provide a practical framework, we present detailed experimental workflows and protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of substituted pyrimidines. The chemical shifts and coupling patterns of the protons and carbons in the molecule provide a detailed map of its connectivity.
Caption: A typical workflow for the NMR analysis of substituted pyrimidines.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified substituted pyrimidine in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean, dry NMR tube.[8] The choice of solvent is critical and should be based on the solubility of the compound.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (ppm) and coupling constants (J-values in Hz) to deduce the connectivity of the protons in the molecule. For instance, the aromatic protons on the pyrimidine ring often exhibit characteristic coupling patterns.[20][21]
Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow
LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive detection and molecular weight determination of mass spectrometry.[9][22][23]
Caption: The general workflow for LC-MS analysis of substituted pyrimidines.
Experimental Protocol for LC-MS:
-
Sample Preparation: Prepare a stock solution of the substituted pyrimidine in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Dilute the stock solution with the initial mobile phase to a final concentration suitable for injection (typically in the µg/mL to ng/mL range). Filter the sample through a 0.22 µm syringe filter.
-
LC Method Development: Select an appropriate HPLC column (e.g., C18 for reversed-phase chromatography).[9] Develop a mobile phase gradient, often consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency.[13] Optimize the flow rate and gradient profile to achieve good separation of the target compound from any impurities.
-
MS Parameter Optimization: Tune the mass spectrometer for optimal sensitivity for the target analyte. Select the ionization mode (positive or negative electrospray ionization is common for pyrimidines).[23] Set the appropriate mass range for data acquisition. For targeted analysis, specific parent and fragment ions can be monitored using Multiple Reaction Monitoring (MRM).[11]
-
Data Acquisition and Analysis: Inject the prepared sample and acquire the LC-MS data. Process the data to obtain chromatograms and mass spectra. The retention time from the chromatogram helps in identifying the compound, while the mass spectrum provides the molecular weight.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of substituted pyrimidines.[9][13]
Experimental Protocol for Purity Analysis by HPLC:
-
Standard and Sample Preparation: Prepare a standard solution of the reference compound at a known concentration. Prepare the sample solution at a similar concentration.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[9]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typical.[12]
-
Flow Rate: Typically 1.0 mL/min for analytical columns.
-
Detection: UV detection at a wavelength where the pyrimidine chromophore absorbs strongly (e.g., 254 nm).
-
-
Analysis: Inject the standard and sample solutions.
-
Data Interpretation: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Compound Type | Stationary Phase | Mobile Phase | Purity (%) | Reference |
| N,N'-bis-benzenesulfonamide derivative | Silica Gel | Chloroform/Acetone | 97.03 | [12] |
| Pyrimidine-based Kinase Inhibitors | Silica Gel 60 | Not Specified | Not Specified | [12] |
| Various Purine and Pyrimidine Bases | Reversed Phase (RP) | 50 mM acetate buffer (pH 4.0) with 3% methanol | Not Applicable (Separation Method) | [13] |
Definitive Structural Confirmation: X-ray Crystallography
When an unambiguous, three-dimensional structure is required, X-ray crystallography is the ultimate technique.[15][16][17][18] It provides precise information on bond lengths, bond angles, and stereochemistry.[16]
Caption: The workflow for determining the crystal structure of a substituted pyrimidine.
Experimental Protocol for X-ray Crystallography:
-
Crystallization: The most crucial and often challenging step is to grow a single, well-ordered crystal of the substituted pyrimidine. Common techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization. A variety of solvents and solvent mixtures should be screened.
-
Data Collection: A suitable crystal is selected and mounted on a goniometer in the X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[16]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map. An atomic model of the molecule is then built into this map. The model is refined to achieve the best possible fit with the experimental data, resulting in a final, highly accurate three-dimensional structure.[15]
Conclusion
The characterization of substituted pyrimidines is a critical undertaking in modern drug discovery and development. A comprehensive analytical strategy, leveraging the complementary strengths of NMR spectroscopy, mass spectrometry, chromatography, and X-ray crystallography, is paramount for ensuring the structural integrity and purity of these important molecules. By understanding the principles and applying the appropriate techniques, researchers can confidently advance their pyrimidine-based drug candidates through the development pipeline.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of individual purine and pyrimidine nucleoside di- and triphosphates and other cellular metabolites in PCA extracts by using multinuclear high resolution NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. azolifesciences.com [azolifesciences.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. longdom.org [longdom.org]
comparative analysis of palladium catalysts for Suzuki coupling of chloropyrimidines
An In-Depth Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Chloropyrimidines
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Pyrimidine cores, in particular, are prevalent in a vast array of pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for creating carbon-carbon bonds to build these complex molecules. However, the use of chloropyrimidines—while economically and logistically attractive compared to their bromo or iodo counterparts—presents a significant chemical challenge due to the inert nature of the C-Cl bond.[1][2][3]
The success of a Suzuki coupling with a chloropyrimidine substrate hinges almost entirely on the selection of an appropriate palladium catalyst system. Traditional catalysts often fail, necessitating the use of more advanced systems. This guide provides a comparative analysis of modern palladium catalysts, grounded in experimental data, to empower scientists to make informed decisions for their synthetic challenges. We will delve into the causality behind catalyst choice, present detailed protocols, and offer a logical framework for catalyst selection.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Foundation
Understanding the catalytic cycle is crucial for troubleshooting and optimizing any Suzuki coupling reaction. The cycle, catalyzed by a palladium(0) species, consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand on the palladium center dramatically influences the efficiency of each step, particularly the initial, often rate-limiting, oxidative addition of the palladium catalyst to the C-Cl bond.[4][5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Palladium Catalyst Systems
The primary challenge in coupling chloropyrimidines is the strength of the C-Cl bond. Overcoming this requires a palladium center that is sufficiently electron-rich to facilitate the initial oxidative addition step. The ligand system is therefore the most critical variable.
Traditional Phosphine Ligands: The Baseline
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are the classical choice for many cross-coupling reactions.[7] While effective for more reactive aryl bromides and iodides, they are generally inefficient for unactivated chloropyrimidines.[1][2] High temperatures, high catalyst loadings, and long reaction times are often required, leading to modest yields and potential side reactions. They find utility primarily when the chloropyrimidine is "activated" by electron-withdrawing groups.
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands)
The development of bulky and electron-rich phosphine ligands by groups like Buchwald and Hartwig revolutionized the coupling of aryl chlorides.
-
Why they work: The bulkiness of these ligands (e.g., SPhos, XPhos, RuPhos) promotes the formation of a coordinatively unsaturated, 12-electron L-Pd(0) species, which is highly reactive in the oxidative addition step. Their strong electron-donating ability increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond.[8] This combination of steric and electronic properties also accelerates the final reductive elimination step.[9]
-
Application: These ligands are highly effective for a broad range of chloropyrimidines, including those that are electron-rich or sterically hindered. They represent a robust and reliable choice for many applications.
N-Heterocyclic Carbene (NHC) Ligands
Palladium-NHC complexes have emerged as another class of exceptionally active catalysts for Suzuki couplings.
-
Why they work: NHC ligands are powerful σ-donors, even more so than electron-rich phosphines. This strong donation makes the palladium center highly nucleophilic and exceptionally reactive toward the oxidative addition of aryl chlorides.[9] Pre-formed catalysts like PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are air- and moisture-stable, making them convenient to handle, and they are often effective at very low catalyst loadings.[9][10]
-
Application: NHC-based catalysts are excellent for challenging couplings, often providing high turnover numbers (TONs) and turnover frequencies (TOFs). They are particularly useful for heteroaryl couplings where catalyst deactivation can be an issue.[11]
Data-Driven Performance Comparison
The following table summarizes the performance of different catalyst systems for the Suzuki coupling of chloro-heterocycles, providing a basis for comparison. The data is compiled from various literature sources to offer a representative overview.
| Catalyst System (Pd Source / Ligand) | Typical Substrate | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine¹ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | [7] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Resin-supported chloropyrimidines | KF | THF | 50 | Overnight | Moderate | [12] |
| Pd(OAc)₂ / SPhos | 3-Bromopyridine² | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [9] |
| Pd(dppf)Cl₂ | 2,4-Dichloropyrimidine | Cs₂CO₃ | 1,4-Dioxane/H₂O | 85 | Overnight | ~80 | [6] |
| PEPPSI-IPr | 3-Bromopyridine² | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [9] |
| Pd(OAc)₂ (Ligand-free) | 2,3,5-trichloropyridine | Na₂CO₃ | H₂O | RT - 100 | 0.5-3 | High | [13] |
¹Note: In this case, the reaction occurs at the more reactive C-Br bond, but the catalyst is relevant for the pyrimidine core. ²Note: Bromopyridine data is used as a close and well-documented proxy for the performance trends expected with chloropyrimidines when using advanced catalysts.
Experimental Protocols: A Self-Validating System
A trustworthy protocol is one that is detailed, explains the rationale, and is based on established methods. Below is a generalized, yet detailed, protocol for the Suzuki coupling of a generic chloropyrimidine using a modern catalyst system.
Protocol: Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
This protocol is based on methodologies optimized for chloro-heterocycles, employing microwave irradiation for efficiency.[14]
Reagents & Equipment:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Phenylboronic Acid (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Microwave reactor vial with a stir bar
-
Septa and needles for inert gas handling
-
Argon or Nitrogen gas supply
Step-by-Step Procedure:
-
Vial Preparation: To a dry microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine, phenylboronic acid, and K₃PO₄.
-
Rationale: Adding the solids first prevents them from clumping when the solvent is added. K₃PO₄ is a common and effective base for activating the boronic acid.
-
-
Inerting the Atmosphere: Seal the vial with a septum. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Rationale: The active Pd(0) catalyst is sensitive to oxygen. Removing oxygen is critical to prevent catalyst degradation and ensure reproducibility.
-
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(OAc)₂ and SPhos ligand.
-
Rationale: The ligand and palladium source form the active catalyst in situ. Adding them under inert gas preserves their activity.
-
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Rationale: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen. Water is often essential for the transmetalation step.
-
-
Reaction: Place the sealed vial in the microwave reactor. Heat the mixture to 120 °C for 30 minutes.
-
Rationale: Microwave heating provides rapid and uniform heating, significantly reducing reaction times compared to conventional methods.[14]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Workflow for Catalyst Selection
Choosing the right catalyst system depends on the substrate's electronic properties, steric hindrance, and the desired reaction conditions. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a palladium catalyst system.
Conclusion
The Suzuki coupling of chloropyrimidines has transitioned from a significant challenge to a routine transformation, thanks to decades of catalyst development. While traditional catalysts like Pd(PPh₃)₄ have their place for activated substrates, the modern synthetic chemist's toolkit should be dominated by systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs). These advanced catalysts overcome the inherent inertness of the C-Cl bond, offering high yields under milder conditions, with lower catalyst loadings, and across a broader substrate scope. By understanding the underlying mechanics of the catalytic cycle and following a logical selection process, researchers can confidently and efficiently synthesize the complex pyrimidine-containing molecules that drive discovery in medicine and materials science.
References
- 1. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. ijpcsonline.com [ijpcsonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the In Vitro Validation of Pyrimidine Derivatives' Bioactivity
The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of biologically active compounds.[1][2] Its inherent versatility has spurred the development of a vast library of derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] This guide provides an in-depth, comparative analysis of the in vitro bioactivity of various pyrimidine derivatives, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
Comparative Analysis of In Vitro Bioactivity
The therapeutic potential of pyrimidine derivatives is vast, with different substitutions on the core ring structure yielding compounds with distinct biological effects. Here, we compare the in vitro performance of representative classes of pyrimidine derivatives across key therapeutic areas.
Anticancer Activity
Pyrimidine derivatives have emerged as promising anticancer agents, primarily due to their ability to interfere with cellular processes critical for tumor growth and proliferation.[1][6] A common method for quantifying this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[7] The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric for potency.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | Representative IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivatives | LoVo (Colon) | 0.08 - 15.4 | [2] |
| MCF-7 (Breast) | 0.15 - 25.8 | [2] | |
| A549 (Lung) | 0.11 - 19.3 | [2] | |
| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 0.02 - 1.5 | [2] |
| C32 (Amelanotic Melanoma) | 0.03 - 2.1 | [2] | |
| DU145 (Prostate) | 0.04 - 3.2 | [2] | |
| Pyrido[2,3-d]pyrimidine Derivatives | A549 (Lung) | Strong cytotoxicity at 50 µM | [8] |
| MCF-7 (Breast) | 0.57 - 3.15 | [9] | |
| Indazol-Pyrimidine-Based Derivatives | MCF-7 (Breast) | 1.629 - 4.798 | [10] |
Note: IC50 values are presented as ranges to reflect the activity of different derivatives within the same class.
The data clearly indicates that the anticancer potency of pyrimidine derivatives is highly dependent on both the specific heterocyclic fusion and the cell line being tested. For instance, Thiazolo[4,5-d]pyrimidine derivatives demonstrate remarkable potency against melanoma cell lines.[2]
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[11] Pyrimidine derivatives have been investigated as selective COX-2 inhibitors, which can offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[5][11]
Table 2: Comparative COX-2 Inhibition of Pyrimidine Derivatives
| Compound Class | Assay | Selectivity | Key Findings | Reference |
| Substituted Pyrimidines (L1, L2) | TMPD Oxidation Assay | High selectivity for COX-2 | Outperformed piroxicam and comparable to meloxicam | [11][12][13] |
| Pyrimidine-5-carbonitrile Derivatives | In vitro COX inhibition assay | Potent and selective COX-2 inhibitors | IC50 values ranging from 1.03–1.71 µM | [14] |
The results highlight the potential of specific pyrimidine derivatives as selective COX-2 inhibitors, a highly desirable characteristic for anti-inflammatory drug candidates.[11][14]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[4][15] The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, is the standard metric for in vitro antimicrobial efficacy.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrimidine Derivatives
| Compound Class | Target Organism | Representative MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidines | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [15] |
| Vancomycin-resistant Enterococci (VREs) | 2 | [15] | |
| Pyrrolo[2,3-d]pyrimidines | Methicillin-sensitive S. aureus (MSSA) | 0.0625 - 4 | [15] |
| MRSA | 0.0625 - 4 | [15] | |
| Triazole substituted pyrimidines | E. coli, P. aeruginosa | MIC of 1.0 µg/mL for one derivative | [4] |
The data showcases the potential of pyrimidine derivatives as effective antimicrobial agents, with some compounds exhibiting potent activity against drug-resistant bacteria.[15]
Key Signaling Pathways and Experimental Workflows
A thorough understanding of the mechanism of action is crucial for drug development. Many pyrimidine derivatives exert their effects by modulating specific signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Several pyrimidine derivatives have been developed as EGFR tyrosine kinase inhibitors, blocking the downstream signaling cascade.[16][17]
Caption: EGFR signaling pathway inhibition by a pyrimidine derivative.
General Workflow for In Vitro Bioactivity Screening
A systematic approach is essential for the efficient and reliable validation of the bioactivity of novel pyrimidine derivatives.
Caption: A generalized workflow for in vitro bioactivity screening.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed, step-by-step protocols for key in vitro assays used to validate the bioactivity of pyrimidine derivatives.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of chemical compounds.[2][7] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[18]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[2][19] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[18][19]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[19]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[20][21]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18][20]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[20][21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing insight into its anti-inflammatory potential and selectivity.[5][11]
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX inhibitor screening kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrimidine derivatives in the assay buffer.
-
Enzyme Incubation: In a 96-well plate, pre-incubate the test compounds with the COX-1 or COX-2 enzyme in the reaction buffer for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Signal Detection: Allow the reaction to proceed for a set time at a controlled temperature. Stop the reaction and measure the product formation using a colorimetric or fluorometric readout according to the kit manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria or fungi.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Pyrimidine derivatives dissolved in a suitable solvent
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the pyrimidine derivatives in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
The in vitro validation of pyrimidine derivatives reveals a rich and diverse landscape of biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents is well-supported by a growing body of experimental evidence. The strategic application of robust and reproducible in vitro assays, as detailed in this guide, is fundamental to identifying and characterizing lead compounds for further preclinical and clinical development. The continued exploration of this versatile chemical scaffold holds significant promise for the future of drug discovery.
References
- 1. ijrpr.com [ijrpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.innovareacademics.in [journals.innovareacademics.in]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veterinaria.org [veterinaria.org]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. wjarr.com [wjarr.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. protocols.io [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
A Comparative Guide to the Cytotoxicity of Novel Pyrimidine Analogues
In the landscape of oncology drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel cytotoxic agents.[1] Its inherent ability to mimic endogenous nucleosides allows for potent interference with critical cellular processes, leading to the demise of rapidly proliferating cancer cells. This guide provides a comparative analysis of emerging pyrimidine analogues, contrasting their performance with established chemotherapeutics like 5-Fluorouracil (5-FU) and Gemcitabine. We will delve into the experimental data that underpins these comparisons, provide detailed protocols for key validation assays, and explore the mechanistic intricacies that dictate their cytotoxic efficacy.
The Rationale for Pursuing Novel Pyrimidine Analogues
Standard pyrimidine-based chemotherapies, such as 5-FU and Gemcitabine, have been mainstays in cancer treatment for decades. They primarily function as antimetabolites, disrupting DNA and RNA synthesis.[2] However, their clinical utility is often hampered by issues of drug resistance and off-target toxicity. The impetus behind developing novel analogues is to enhance specificity for cancer cells, overcome resistance mechanisms, and broaden the therapeutic window. Researchers are achieving this by modifying the core pyrimidine structure to alter target affinity, improve pharmacokinetic properties, and exploit unique vulnerabilities in cancer cells.
Comparative Cytotoxicity Data (IC50, µM)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the in vitro cytotoxic activity of several novel pyrimidine analogues against a panel of human cancer cell lines, with 5-Fluorouracil, Gemcitabine, and Doxorubicin included as benchmarks. A lower IC50 value indicates greater potency.
Table 1: Comparative Cytotoxicity in Pancreatic and Glioblastoma Cell Lines
| Compound/Drug | Target(s) | MiaPaCa-2 (Pancreatic) IC50 (µM) | PANC-1 (Pancreatic) IC50 (µM) | BxPC-3 (Pancreatic) IC50 (µM) | U-251 MG (Glioblastoma) IC50 (µM) | Reference(s) |
| Novel Analogue XYZ-I-73 | Not Specified | 3.6 ± 0.4 | 4.12 ± 0.5 | 5.88 ± 0.7 | - | [3] |
| Novel Analogue AGY2 | Not Specified | - | 4.2 ± 0.84 | - | - | [4] |
| Novel Analogue R2 | Not Specified | 141.387 | 52.68 | - | - | [5][6] |
| Novel Analogue 8c | Tubulin | - | - | - | 0.003-0.01 (nM range) | [7] |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | 13.2 ± 1.1 | 18.2 ± 0.9 | 14.02 ± 1.1 | - | [3][4] |
| Gemcitabine | DNA Synthesis | 24.2 ± 1.3 | - | 10.95 ± 0.9 | - | [3] |
Table 2: Comparative Cytotoxicity in Breast, Lung, and Colon Cancer Cell Lines
| Compound/Drug | Target(s) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Reference(s) |
| Novel Analogue 4g | EGFR | 5.1 ± 1.14 | - | 6.6 ± 1.40 | [6] |
| Novel Analogue 5l | Apoptosis Induction | - | 3.22 ± 0.2 | 2.71 ± 0.16 | [8] |
| Novel Analogue 3b | Not Specified | >50 | - | <50 (causes ~-27% growth) | [9] |
| Pyrazolo[4,3-c]hexahydropyridine 31 | Not Specified | 2.4 | - | - | [10] |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | 4.8 | - | - | [10] |
| Doxorubicin | Topoisomerase II | - | 2.93 ± 0.28 | 3.10 ± 0.22 | [8] |
Mechanistic Insights: Targeting Key Cancer Pathways
The true innovation of novel pyrimidine analogues lies in their diverse mechanisms of action, which extend beyond simple DNA/RNA synthesis inhibition. Many are designed as highly specific inhibitors of protein kinases that are critical for cancer cell survival and proliferation.
Mechanism 1: Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[11] Certain novel pyrimidine derivatives have been engineered to act as potent EGFR inhibitors. They typically compete with ATP for binding to the kinase domain, thereby blocking its activity and halting the downstream pro-growth signals.[7][12]
Mechanism 2: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, particularly the G1 to S phase transition.[13] Its activity is often dysregulated in cancer, leading to uncontrolled cell division. Novel pyrimidine analogues have been developed as potent CDK2 inhibitors. By blocking CDK2 activity, these compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein.[14] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and thereby arresting the cell cycle.[15][16]
Experimental Protocols for Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and validated protocols are essential. Below are detailed methodologies for three common assays used to evaluate the efficacy of novel pyrimidine analogues.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17]
Workflow Diagram: MTT Assay
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrimidine analogues and reference drugs (e.g., 5-FU, Gemcitabine) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a further 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on a plate shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total cellular protein content, which is proportional to the cell number.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol.
-
Cell Fixation: After the 48-72 hour incubation period, gently remove the culture medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove unbound TCA and excess medium components. Allow the plates to air dry completely.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.
-
Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Place the plates on a shaker for 5-10 minutes to ensure complete dissolution of the dye. Measure the optical density (OD) at 565 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values as described for the MTT assay.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with the desired concentrations of pyrimidine analogues for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant collected earlier.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The development of novel pyrimidine analogues represents a highly promising avenue in anticancer drug discovery. As demonstrated by the comparative data, many of these emerging compounds exhibit superior potency to established drugs like 5-FU and Gemcitabine, particularly in resistant cell lines. Their diverse mechanisms of action, targeting specific oncogenic pathways such as EGFR and CDK2, offer the potential for more targeted and less toxic therapies.
The rigorous application of the described experimental protocols is paramount for validating the efficacy and understanding the mechanisms of these novel agents. Future research should continue to focus on structure-activity relationship (SAR) studies to further optimize the potency and selectivity of these compounds. Moreover, in vivo studies are essential to translate the promising in vitro cytotoxicity into tangible clinical benefits, ultimately paving the way for the next generation of pyrimidine-based cancer therapeutics.
References
- 1. Anticancer Potential of Novel Pyrimidine Analogs: Recent Updates | Medicinal & Analytical Chemistry International Journal [medwinpublisher.org]
- 2. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ClinPGx [clinpgx.org]
- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SUMOylation of Rb enhances its binding with CDK2 and phosphorylation at early G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An RB insensitive to CDK regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. www-cbi.cs.uni-saarland.de [www-cbi.cs.uni-saarland.de]
- 15. Molecular mechanisms underlying RB protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-methyl-6-phenylpyrimidine
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Chloro-2-methyl-6-phenylpyrimidine. As a chlorinated heterocyclic compound, it requires specific handling procedures to mitigate risks to personnel and the environment. This guide is designed for laboratory professionals engaged in research and development, offering not just procedural steps but the scientific rationale behind them to ensure a culture of safety and compliance.
Hazard Profile and Core Disposal Principle
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that directly inform our disposal strategy.
Table 1: GHS Hazard Classification for Related Chlorinated Pyrimidines
| Hazard Class | Hazard Statement | GHS Code | Primary Implication for Disposal |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Avoid ingestion and contamination of hands. Mandates thorough decontamination of surfaces and PPE. |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Requires use of nitrile gloves and a lab coat. Contaminated PPE must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Mandates use of safety glasses or goggles. |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Handle only in a well-ventilated area or chemical fume hood to prevent inhalation of dust. |
Source: Synthesized from PubChem and supplier Safety Data Sheets (SDS).[1][2]
The core principle for disposing of this compound stems from its chemical structure: it is a halogenated organic compound .[3] The presence of the carbon-chlorine bond means it cannot be treated as general chemical waste. Improper disposal, such as drain disposal or mixing with non-halogenated solvents, is strictly prohibited. The required disposal method is destructive incineration at a licensed chemical waste facility .[4] These facilities use high-temperature incinerators equipped with flue gas scrubbers to neutralize toxic byproducts like hydrogen chloride gas that form during combustion.[4][5]
Standard Operating Procedure for Waste Disposal
This protocol covers the disposal of the pure compound, contaminated consumables, and the decontamination of reusable glassware.
PART A: Required Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: Standard laboratory coat.
-
Respiratory Protection: Not typically required if handled within a certified chemical fume hood. If weighing or transferring powder outside of a hood, a NIOSH-approved respirator may be necessary.
PART B: Waste Segregation and Container Management
Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions and ensures cost-effective, compliant disposal.[6]
-
Designate a Waste Container: Use a dedicated, clearly labeled container for "Halogenated Organic Solid Waste." [3][7]
-
Container Type: The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bucket or a glass jar) and have a secure, vapor-tight lid.[7]
-
Labeling: The label must be securely affixed before the first item of waste is added.[7] It must include:
PART C: Step-by-Step Disposal Protocol
For Small Quantities of Pure (Solid) Compound:
-
Work Area: Perform all waste handling inside a certified chemical fume hood.
-
Transfer: Carefully scrape or sweep any residual solid from its original container or weigh boat directly into the designated "Halogenated Organic Solid Waste" container.
-
Secure: Close the waste container lid tightly.[7]
-
Decontaminate: Wipe down the spatula, balance, and any surfaces with a solvent-dampened towel (e.g., isopropanol or ethanol). Dispose of the towel in the same solid waste container.
For Contaminated Consumables (e.g., gloves, weigh boats, pipette tips, paper towels):
-
Segregate: All consumables that have come into direct contact with this compound are considered hazardous waste.
-
Disposal: Place these items directly into the "Halogenated Organic Solid Waste" container.
-
Avoid Overfilling: Do not fill the waste container beyond 80% of its capacity to prevent spills.
For Decontamination of Reusable Glassware:
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue. This first rinse is considered hazardous.
-
Collect Rinse Solvent: Drain the rinse solvent into a separate, compatible, and clearly labeled "Halogenated Organic Liquid Waste" container.[7] This keeps solids and liquids separate, which is often preferred by disposal facilities.
-
Secondary Rinse: Perform a second rinse with the same solvent and collect it in the same liquid waste container.
-
Final Wash: The glassware can now be washed with soap and water as usual.[4] Do not discharge the initial organic solvent rinses down the sewer system.[4]
Disposal Decision Workflow
The following diagram illustrates the logical flow for segregating waste generated from work with this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area.
-
Consult the SDS: The Safety Data Sheet for the specific product should be consulted for spill cleanup guidance.
-
Cleanup (for small spills):
-
Ensure proper PPE is worn, including respiratory protection if necessary.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Solid Waste" container.[5][8]
-
Decontaminate the spill area with a cloth dampened with soap and water. Place the cleaning materials into the same waste container.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
References
- 1. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. bucknell.edu [bucknell.edu]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-methyl-6-phenylpyrimidine
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 4-Chloro-2-methyl-6-phenylpyrimidine (CAS No. 2915-15-3), focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols herein are designed to build a self-validating system of safety, ensuring that every operational step is underpinned by a clear understanding of the material's hazards and the rationale for each protective measure.
Foundational Risk Assessment: Understanding the Hazard
Before any handling protocol can be established, a thorough understanding of the compound's hazard profile is essential. Based on the Safety Data Sheet (SDS) for this compound and data from structurally similar chlorinated pyrimidines, a consistent hazard profile emerges.[1][2] The causality behind our stringent PPE recommendations is directly linked to these intrinsic properties.
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1] |
| Acute Toxicity, Oral (presumed) | Category 4 | H302: Harmful if swallowed.[2] |
This table summarizes the GHS classifications for this compound and its close analogs.
The chloro- and phenyl- functional groups contribute to the molecule's reactivity and potential for biological interaction, necessitating a conservative approach to PPE. The primary routes of exposure we must guard against are skin contact, eye contact, and inhalation of aerosolized dust.
Core PPE for Routine Laboratory Operations
For standard laboratory procedures involving small quantities (milligram to gram scale) of this compound under controlled conditions (e.g., within a certified chemical fume hood), the following PPE is mandatory.
-
Primary Body Protection: A flame-resistant laboratory coat is required. This not only provides a removable barrier against minor spills and dust but also offers protection from potential fire hazards, a general precaution in any chemical laboratory.
-
Hand Protection (Gloves): Due to the H315 classification (Causes skin irritation), direct skin contact must be avoided. Nitrile gloves are the preferred choice for incidental contact due to their resistance to a range of chemicals and their tendency to tear visibly when punctured, providing a clear indication of a breach.[3] Always double-glove when handling this solid compound.
-
Eye Protection: The H319 classification (Causes serious eye irritation) makes robust eye protection non-negotiable. Wear tightly fitting, splash-proof safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[4][5]
Advanced PPE for High-Risk Scenarios
Certain procedures elevate the risk of exposure and require an escalation in PPE. These scenarios include handling large quantities, working outside of a fume hood (not recommended), potential for significant aerosolization (e.g., during sonication or vigorous mixing), and all spill cleanup operations.
-
Face and Neck Protection: When there is a significant risk of splashes or sprays, safety goggles alone are insufficient. A full-face shield must be worn over the primary safety goggles to protect the entire face and neck.[5]
-
Respiratory Protection: All work with this compound should ideally be conducted within a chemical fume hood to control airborne dust and vapors.[5] If engineering controls are insufficient, or during a significant spill, respiratory protection is required. A NIOSH-approved air-purifying respirator (APR) with a combination organic vapor/acid gas/particulate canister is necessary.[6] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4]
-
Specialized Hand Protection: For tasks involving extended contact or immersion, more substantial gloves are required. Given that this is a chlorinated aromatic hydrocarbon, Viton™ or Butyl rubber gloves are recommended for their superior chemical resistance to this class of compounds.[3][7][8] A practical approach for maintaining dexterity is to wear a heavier-weight Viton™ or Butyl glove over a primary nitrile glove.[3]
Operational Plan: A Step-by-Step Procedural Guide
A logical workflow is critical to minimizing risk. The following protocol outlines the essential steps for safely handling this compound.
4.1. Preparation and PPE Donning
-
Designate Area: Clearly define the work area within a certified chemical fume hood.
-
Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before beginning.
-
Don PPE: Put on PPE in the following order: inner nitrile gloves, lab coat, safety goggles, outer gloves (nitrile for routine use, or Viton™/Butyl for high-risk tasks), and face shield/respirator if required by your risk assessment.
4.2. Handling and Experimentation
-
Perform Operations: Conduct all manipulations of the solid compound deep within the fume hood to contain any dust.
-
Avoid Dust: Use techniques that minimize dust formation, such as carefully scooping instead of pouring the solid.
-
Immediate Cleanup: Clean any minor spills within the fume hood immediately using appropriate materials.
4.3. Post-Experiment and PPE Doffing
-
Decontaminate: Wipe down the work surface and any equipment used.
-
Doff PPE: Remove PPE in an order that minimizes cross-contamination. A common procedure is: outer gloves, face shield, lab coat, inner gloves, and finally, safety goggles in an area away from the immediate workspace.
-
Hygiene: Wash hands and arms thoroughly with soap and water after removing all PPE.[1]
Emergency Protocols
Preparedness is paramount. In the event of an exposure or spill, the following actions must be taken immediately.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] An eyewash station must be accessible in the laboratory.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Spill Cleanup: Evacuate the area. Wearing the appropriate high-risk PPE (including respiratory protection), cover the spill with an inert absorbent material. Sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.
Disposal Plan: Contaminated Materials and Chemical Waste
Proper disposal is a critical final step in the safe handling workflow.
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound must be treated as hazardous waste. Place it in a designated, sealed, and clearly labeled waste container.
-
Chemical Waste: The compound itself and any solutions containing it must be disposed of as hazardous chemical waste. Do not discharge to sewer systems.[9] Disposal should be conducted through a licensed chemical destruction facility, often via controlled incineration with flue gas scrubbing to handle the chlorinated byproducts.[10][11] Adhere strictly to your institution's and local environmental regulations.
By integrating this comprehensive PPE strategy into your standard operating procedures, you create a robust safety system that protects you, your colleagues, and your research.
References
- 1. aksci.com [aksci.com]
- 2. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. aps.anl.gov [aps.anl.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. echemi.com [echemi.com]
- 10. scribd.com [scribd.com]
- 11. Disposal of Chlorine-Containing Wastes [ouci.dntb.gov.ua]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
